Methotrexate
Description
This compound is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis.
This compound is a member of pteridines, a monocarboxylic acid amide and a dicarboxylic acid. It has a role as an antineoplastic agent, an antirheumatic drug, an EC 1.5.1.3 (dihydrofolate reductase) inhibitor, a DNA synthesis inhibitor, an abortifacient, a dermatologic drug, an antimetabolite and an immunosuppressive agent. It is functionally related to a L-glutamic acid. It is a conjugate acid of a this compound(1-).
This compound is a folate derivative that inhibits several enzymes responsible for nucleotide synthesis. This inhibition leads to suppression of inflammation as well as prevention of cell division. Because of these effects, this compound is often used to treat inflammation caused by arthritis or to control cell division in neoplastic diseases such as breast cancer and non-Hodgkin's lymphoma. Due to the toxic effects of this compound, it is indicated for treatment of some forms of arthritis and severe psoriasis only if first line treatment has failed or patients are intolerant of those treatments. this compound was granted FDA approval on 7 December 1953.
This compound is a Folate Analog Metabolic Inhibitor. The mechanism of action of this compound is as a Folic Acid Metabolism Inhibitor.
This compound is an antineoplastic and immunosuppressive agent widely used in the therapy of leukemia, lymphoma, solid tumors, psoriasis and rheumatoid arthritis. When given in high intravenous doses, this compound can cause acute elevations in serum enzymes, and long term this compound therapy has been associated with frequent but mild elevations in serum liver enzymes and, more importantly, with development of chronic liver injury, progressive fibrosis, cirrhosis and portal hypertension.
This compound has been reported in Quambalaria cyanescens, Gambierdiscus, and Asimina triloba with data available.
This compound is an antimetabolite and antifolate agent with antineoplastic and immunosuppressant activities. This compound binds to and inhibits the enzyme dihydrofolate reductase, resulting in inhibition of purine nucleotide and thymidylate synthesis and, subsequently, inhibition of DNA and RNA syntheses. This compound also exhibits potent immunosuppressant activity although the mechanism(s) of actions is unclear.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1953 and has 22 approved and 143 investigational indications. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is an antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of tetrahydrofolate dehydrogenase and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA. [PubChem]this compound anti-tumor activity is a result of the inhibition of folic acid reductase, leading to inhibition of DNA synthesis and inhibition of cellular replication. The mechanism involved in its activity against rheumatoid arthritis is not known.
An antineoplastic antimetabolite with immunosuppressant properties. It is an inhibitor of TETRAHYDROFOLATE DEHYDROGENASE and prevents the formation of tetrahydrofolate, necessary for synthesis of thymidylate, an essential component of DNA.
See also: Aminopterin (broader); Aminopterin Sodium (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOZXECLQNJBKD-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N8O5 | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15475-56-6 (hydrochloride salt), 7413-34-5 (di-hydrochloride salt) | |
| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4020822 | |
| Record name | Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Methotrexate is an odorless yellow to orange-brown crystalline powder. (NTP, 1992) It is a chemotherapy drug that interferes with DNA and RNA synthesis., Solid, Bright yellow-orange, odorless, crystalline powder. | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOTREXATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/874 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), Insoluble in water , alcohol, chloroform, ether; slightly soluble in dilute hydrochloric acid; soluble in dil solns of alkali hydroxides and carbonates., Practically insoluble in water and in alcohol., In water, 2.6X10+3 mg/L at 25 °C /Estimated/, 1.71e-01 g/L | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
2.1X10-19 mm Hg at 25 °C /Estimated/ | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Orange-brown, crystalline powder | |
CAS No. |
59-05-2 | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methotrexate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methotrexate [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | methotrexate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Glutamic acid, N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methotrexate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methotrexate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL5FZ2Y5U1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOTREXATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/874 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
365 to 399 °F (decomposes) (NTP, 1992), Melting point: 185-204 °C. /Methotrexate monohydrate/, 195 °C, 356-399 °F | |
| Record name | METHOTREXATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20602 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Methotrexate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00563 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | METHOTREXATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3123 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methotrexate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014703 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | METHOTREXATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/874 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Foundational & Exploratory
Methotrexate's Mechanism of Action in Autoimmune Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, remains a cornerstone therapy for a multitude of autoimmune diseases, including rheumatoid arthritis (RA), psoriasis, and inflammatory bowel disease. Despite its widespread clinical use for decades, the precise molecular mechanisms underlying its anti-inflammatory and immunomodulatory effects are multifaceted and continue to be an active area of research. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in autoimmune disease, with a focus on its molecular targets, signaling pathways, and the experimental methodologies used to elucidate these processes.
Core Mechanisms of Action
This compound exerts its therapeutic effects through several interconnected mechanisms, moving beyond its classical role as a simple anti-proliferative agent. The primary pathways are detailed below.
Inhibition of Folate Metabolism and Proliferation
The foundational mechanism of this compound's action is the competitive inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism.[1] By binding to DHFR with high affinity, this compound prevents the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is a crucial cofactor for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[1] This disruption of nucleotide synthesis preferentially affects rapidly proliferating cells, including activated lymphocytes, which are key drivers of autoimmune pathology.
Table 1: Inhibition of Dihydrofolate Reductase (DHFR) by this compound
| Enzyme Source | Inhibitor | Inhibition Constant (Ki) | IC50 |
| Human DHFR | This compound | 3.4 pM[2] | - |
| Lactobacillus casei DHFR | This compound | 53 pM[3] | - |
| Neisseria gonorrhoeae DHFR | This compound | 13 pM[4] | - |
| Human Cancer Cell Lines | This compound | - | 6.05 nM - >1,000 nM[5][6] |
Experimental Protocol: DHFR Inhibition Assay
A common method to determine the inhibitory activity of this compound on DHFR is a spectrophotometric assay.
-
Principle: The enzymatic activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of DHF to THF.
-
Reagents:
-
Purified recombinant DHFR enzyme
-
Dihydrofolate (DHF) substrate
-
NADPH cofactor
-
This compound (inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and the DHFR enzyme in a 96-well microplate or cuvette.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiate the reaction by adding the DHF substrate.
-
Immediately measure the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocities and determine the IC50 or Ki value for this compound by plotting the enzyme activity against the inhibitor concentration.[7][8]
-
Logical Relationship: DHFR Inhibition Pathway
Caption: Inhibition of DHFR by this compound disrupts nucleotide synthesis and lymphocyte proliferation.
Adenosine-Mediated Anti-inflammatory Effects
A key mechanism for the anti-inflammatory action of low-dose this compound involves the promotion of adenosine release.[9] this compound, particularly in its polyglutamated form, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC).[10] This leads to the intracellular accumulation of AICAR, which in turn inhibits adenosine deaminase (ADA) and AMP deaminase, resulting in increased intracellular and subsequent extracellular levels of adenosine.[11]
Extracellular adenosine then binds to its receptors, primarily the A2A and A3 receptors, on the surface of various immune cells, including T cells and neutrophils.[9] This signaling cascade triggers a potent anti-inflammatory response by suppressing the production of pro-inflammatory cytokines, reducing neutrophil adhesion, and inhibiting T-cell activation.
Table 2: Inhibition of AICAR Transformylase by this compound and its Polyglutamates
| Inhibitor | Ki (vs. Folate Monoglutamate Substrate) |
| This compound (MTX) | 143 µM[10] |
| MTX-polyglutamate (penta) | 5.6 x 10⁻⁸ M[10] |
Experimental Protocol: Quantification of Extracellular Adenosine
High-performance liquid chromatography (HPLC) is a standard method for measuring adenosine concentrations in cell culture supernatants or biological fluids.
-
Principle: Adenosine in the sample is separated from other components by HPLC and detected by ultraviolet (UV) absorbance.
-
Procedure:
-
Culture immune cells (e.g., neutrophils, lymphocytes) in the presence of this compound or a vehicle control.
-
Stimulate the cells to induce adenosine release (e.g., with a chemoattractant).
-
Collect the cell culture supernatant.
-
To prevent adenosine degradation, add an adenosine deaminase inhibitor (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA)).
-
Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
-
Elute adenosine using an appropriate mobile phase and detect its absorbance at approximately 260 nm.
-
Quantify the adenosine concentration by comparing the peak area to a standard curve.[9]
-
Signaling Pathway: Adenosine-Mediated Anti-inflammation
Caption: this compound increases extracellular adenosine, which binds to its receptors to exert anti-inflammatory effects.
Induction of T-Cell Apoptosis
This compound can selectively induce apoptosis, or programmed cell death, in activated T lymphocytes, thereby eliminating key pathogenic cells in autoimmune diseases.[12] This effect is thought to be mediated, at least in part, by the depletion of intracellular folate pools and the subsequent disruption of DNA synthesis and repair, which is particularly detrimental to rapidly dividing activated T cells.
Table 3: this compound-Induced T-Cell Apoptosis
| Cell Type | MTX Concentration | Incubation Time | Apoptosis (%) |
| tmTNF-expressing Jurkat T-cells | 0.1 µM | 24 hours | 8.4%[13][14] |
| PHA-activated T-cells | 0.1 - 10 µM | 15 hours | Dose-dependent increase[10] |
Experimental Protocol: T-Cell Apoptosis Assay using Flow Cytometry
Annexin V and propidium iodide (PI) staining is a widely used flow cytometry-based method to detect and quantify apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that is excluded by viable cells but can enter and stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.
-
Procedure:
-
Culture activated T-cells with various concentrations of this compound or a vehicle control for a specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently-conjugated Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.[15]
-
Experimental Workflow: T-Cell Apoptosis Analysis
Caption: Workflow for quantifying this compound-induced T-cell apoptosis using flow cytometry.
Modulation of Cytokine Production
This compound has been shown to inhibit the production of a range of pro-inflammatory cytokines by activated T-cells, including tumor necrosis factor-alpha (TNF-α), interferon-gamma (IFN-γ), interleukin-6 (IL-6), and IL-17.[16][17][18] The inhibition of cytokine production is likely a consequence of the anti-proliferative and pro-apoptotic effects of this compound on activated T-cells, as well as the anti-inflammatory signaling mediated by adenosine.
Table 4: Effect of this compound on Cytokine Production by Activated T-Cells (in vitro)
| Cytokine | MTX Concentration | Effect |
| TNF-α | 0.001 - 10 µg/mL | Significant reduction[16] |
| IFN-γ | 1 - 10 µg/mL | Significant reduction[16] |
| IL-6 | 40 ng/mL | Significant inhibition[19] |
| IL-4 | 1 - 10 µg/mL | Significant reduction in CD45RA T-cells[16] |
| IL-13 | - | Inhibition[16][18] |
| IL-17 | 0.01 µg/mL | Significant decrease[6] |
Generation of Reactive Oxygen Species (ROS)
Some studies suggest that this compound can induce the production of reactive oxygen species (ROS) in immune cells.[3][20] The generation of ROS may contribute to the cytostatic effects of this compound on monocytes and its cytotoxic effects on T-cells.[20] However, the precise role of ROS in the overall anti-inflammatory effect of this compound is still under investigation.
Experimental Protocol: Detection of Intracellular ROS
Dichlorodihydrofluorescein diacetate (DCFDA) is a commonly used fluorescent probe for detecting intracellular ROS by flow cytometry.
-
Principle: DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the DCF fluorescence is proportional to the amount of ROS produced.
-
Procedure:
-
Treat immune cells with this compound or a vehicle control.
-
Load the cells with DCFDA by incubating them with the probe.
-
Wash the cells to remove excess probe.
-
Analyze the cells by flow cytometry, exciting the DCF at 488 nm and measuring the emission at ~530 nm.
-
Quantify the mean fluorescence intensity (MFI) to determine the level of intracellular ROS.[3][21]
-
Inhibition of the JAK/STAT Signaling Pathway
Emerging evidence suggests that this compound may also exert its immunomodulatory effects by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[13][19] The JAK/STAT pathway is a critical signaling cascade for a wide range of cytokines and growth factors that are implicated in autoimmune diseases. By suppressing this pathway, this compound can interfere with the downstream effects of pro-inflammatory cytokines. Studies have shown that this compound can reduce the phosphorylation of STAT5 in cells expressing the constitutively active JAK2 V617F mutation.[13]
Experimental Protocol: Assessment of STAT Phosphorylation
Western blotting is a standard technique to detect and quantify the phosphorylation status of specific proteins like STATs.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-STAT5).
-
Procedure:
-
Treat immune cells with this compound or a vehicle control, and stimulate with a relevant cytokine (e.g., IL-2) to activate the JAK/STAT pathway.
-
Lyse the cells to extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the STAT protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate and image the blot.
-
Quantify the band intensity to determine the relative levels of phosphorylated STAT. Total STAT levels should also be measured as a loading control.[13][22]
-
Signaling Pathway: this compound and JAK/STAT Inhibition
Caption: this compound may inhibit the JAK/STAT pathway, a key signaling cascade for pro-inflammatory cytokines.
Conclusion
The mechanism of action of this compound in autoimmune diseases is complex and pleiotropic, extending far beyond its original design as a folate antagonist. Its efficacy stems from a combination of effects including the inhibition of lymphocyte proliferation, the potent anti-inflammatory actions of adenosine, the induction of T-cell apoptosis, the modulation of cytokine production, and potentially the inhibition of the JAK/STAT signaling pathway. A thorough understanding of these intricate mechanisms is crucial for optimizing the clinical use of this compound, developing novel therapeutic strategies, and identifying biomarkers to predict patient response. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted immunomodulatory properties of this important therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. The anti-inflammatory actions of this compound are critically dependent upon the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring this compound polyglutamates in red blood cells: a new LC-MS/MS-based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Effects of this compound Alone or Combined With Arthritis-Related Biotherapies in an in vitro Co-culture Model With Immune Cells and Synoviocytes [frontiersin.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. academic.oup.com [academic.oup.com]
- 9. The antiinflammatory mechanism of this compound. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of phosphoribosylaminoimidazolecarboxamide transformylase by this compound and dihydrofolic acid polyglutamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. This compound Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumour necrosis factor (TNF) production by T cell receptor-primed T lymphocytes is a target for low dose this compound in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound ameliorates pristane-induced arthritis by decreasing IFN-γ and IL-17A expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of cytokine production by this compound. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Is a JAK/STAT Pathway Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 22. researchgate.net [researchgate.net]
Methotrexate's Inhibition of Dihydrofolate Reductase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy, primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR). This enzyme is critical for the regeneration of tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular proliferation. By competitively binding to the active site of DHFR, this compound disrupts these vital metabolic pathways, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's inhibition of DHFR, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.
Mechanism of Action: Competitive Inhibition of DHFR
This compound is a structural analog of folic acid and a competitive inhibitor of dihydrofolate reductase (DHFR)[1][2]. The primary function of DHFR is to reduce dihydrofolate (DHF) to tetrahydrofolate (THF), which is a crucial one-carbon carrier in various metabolic pathways[3][4]. Specifically, THF is required for the de novo synthesis of purines and the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis[2][5].
This compound binds to the active site of DHFR with an affinity approximately 1000 times greater than that of its natural substrate, DHF. This high-affinity binding effectively blocks the regeneration of THF, leading to a depletion of intracellular folate cofactors. The consequence is the inhibition of DNA synthesis, repair, and cellular replication, which disproportionately affects rapidly proliferating cells such as those found in cancerous tissues[3].
Within the cell, this compound is converted into this compound polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS)[1][3][4]. These polyglutamated forms are retained within the cell for longer periods and exhibit enhanced inhibitory effects on DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS) and aminoimidazole carboxamide ribonucleotide transformylase (ATIC)[1][4]. The removal of the glutamate residues is catalyzed by γ-glutamyl hydrolase (GGH), allowing for the efflux of this compound from the cell via ATP-binding cassette (ABC) transporters[1][2].
Quantitative Data: Inhibition Constants and Cellular Potency
The inhibitory potency of this compound against DHFR is quantified by its inhibition constant (Ki), while its efficacy in a cellular context is often measured by the half-maximal inhibitory concentration (IC50). These values can vary depending on the species from which the DHFR is derived, the specific cell line, and the experimental conditions.
| Parameter | Species/Cell Line | Value | Reference |
| Ki | Escherichia coli | 243 nM (for curcumin, comparable to MTX) | [6] |
| Ki | Human (recombinant) | 3.4 pM | [7] |
| IC50 | L1210 (murine leukemia) | 9.0 nM | [8] |
| IC50 | L1210 (murine leukemia) | 9.5 nM | [8] |
| IC50 | BGC-823 (human gastric cancer) | 0.11 µM | [8] |
| IC50 | Daoy (human medulloblastoma) | 0.095 µM | [9] |
| IC50 | Saos-2 (human osteosarcoma) | 0.035 µM | [9] |
| IC50 | AGS (human gastric adenocarcinoma) | 6.05 nM | [10] |
| IC50 | HCT-116 (human colon cancer) | 13.56 nM | [10] |
| IC50 | NCI-H23 (human non-small cell lung cancer) | 38.25 nM | [10] |
| IC50 | A549 (human non-small cell lung cancer) | 38.33 nM | [10] |
| IC50 | MCF-7 (human breast cancer) | 114.31 nM | [10] |
| IC50 | Saos-2 (human osteosarcoma) | >1000 nM | [10] |
| IC50 | Mycobacterium tuberculosis DHFR | 0.12 µM | [11] |
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from commercially available kits and published research for determining the inhibitory activity of compounds like this compound on DHFR[12][13][14][15][16][17]. The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.
Materials:
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer (ELISA reader) capable of kinetic measurements at 340 nm
-
DHFR Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.5)
-
Dihydrofolate Reductase (DHFR) enzyme
-
DHFR Substrate (Dihydrofolic acid, DHF)
-
NADPH
-
This compound (or other test inhibitors)
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Warm DHFR Assay Buffer to room temperature.
-
Prepare a stock solution of NADPH in DHFR Assay Buffer (e.g., 20 mM).
-
Prepare a stock solution of DHFR substrate in DHFR Assay Buffer (e.g., 10 mM). Protect from light and prepare fresh.
-
Prepare a stock solution of this compound in DHFR Assay Buffer (e.g., 10 mM) and create a serial dilution to the desired test concentrations.
-
Dilute the DHFR enzyme to a working concentration in ice-cold DHFR Assay Buffer.
-
-
Assay Setup (per well):
-
Enzyme Control (EC): 2 µl DHFR Assay Buffer
-
Inhibitor Control (IC) / Test Sample (S): 2 µl of diluted this compound or test compound.
-
Add diluted DHFR enzyme to each well (except for the background control).
-
Add DHFR Assay Buffer to bring the volume to 100 µl.
-
Background Control: 100 µl DHFR Assay Buffer.
-
-
NADPH Addition:
-
Prepare a diluted NADPH solution (e.g., 0.5 mM) from the stock.
-
Add 40 µl of the diluted NADPH to each well.
-
Mix well and incubate at room temperature for 10-15 minutes, protected from light.
-
-
Initiation of Reaction:
-
Prepare a diluted DHFR substrate solution.
-
Add 60 µl of the diluted DHFR substrate to each well to initiate the reaction. The total volume should be 200 µl.
-
-
Measurement:
-
Immediately measure the absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 10-20 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in A340) for each well.
-
The percentage of inhibition is calculated as: [1 - (Rate of Sample / Rate of Enzyme Control)] * 100%.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizing the Impact of this compound
Signaling Pathway: DHFR Inhibition and Downstream Effects
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. researchgate.net [researchgate.net]
- 6. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple Conformers in Active Site of Human Dihydrofolate Reductase F31R/Q35E Double Mutant Suggest Structural Basis for this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DHFR-mediated effects of this compound in medulloblastoma and osteosarcoma cells: The same outcome of treatment with different doses in sensitive cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-crt.org [e-crt.org]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. scispace.com [scispace.com]
- 14. abcam.com [abcam.com]
- 15. assaygenie.com [assaygenie.com]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Cellular Uptake and Metabolism of Methotrexate in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a cornerstone of anti-cancer chemotherapy for decades, functions as a folate antagonist, disrupting the synthesis of nucleotides essential for DNA replication and cell division. Its efficacy is intrinsically linked to its transport across the cancer cell membrane, intracellular conversion to active polyglutamated forms, and potent inhibition of its primary target, dihydrofolate reductase (DHFR). Understanding the intricate molecular pharmacology of MTX is paramount for optimizing its therapeutic index, overcoming mechanisms of drug resistance, and developing novel therapeutic strategies. This technical guide provides an in-depth overview of the cellular uptake and metabolism of MTX in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Cellular Uptake of this compound
The entry of this compound into cancer cells is a critical determinant of its cytotoxic activity. At physiological concentrations (typically below 20 µM), MTX is primarily transported across the cell membrane by the high-affinity reduced folate carrier (RFC), also known as solute carrier family 19 member 1 (SLC19A1)[1][2]. At higher concentrations, passive diffusion may also contribute to its uptake.
The Reduced Folate Carrier (RFC/SLC19A1)
RFC is the major transporter for MTX in both normal and malignant cells. It functions as an anion exchanger, mediating the influx of MTX in exchange for intracellular organic phosphates. The expression and activity of RFC can vary significantly among different cancer cell types, influencing their sensitivity to MTX.
Efflux Transporters
The net intracellular accumulation of MTX is also governed by the activity of efflux transporters, primarily members of the ATP-binding cassette (ABC) superfamily. These transporters actively pump MTX out of the cell, thereby contributing to drug resistance. Key efflux transporters for MTX include:
-
Multidrug Resistance-Associated Proteins (MRPs/ABCCs): Several members of the ABCC family, including ABCC1, ABCC2, ABCC3, and ABCC4, have been implicated in MTX efflux.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): This transporter is another important mediator of MTX efflux and a key contributor to multidrug resistance.
Intracellular Metabolism of this compound
Once inside the cancer cell, this compound undergoes a crucial metabolic conversion that significantly enhances its therapeutic efficacy and intracellular retention.
Polyglutamylation
The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the γ-carboxyl group of MTX, forming this compound polyglutamates (MTXPGs)[1]. This process is both time- and concentration-dependent. MTXPGs are more potent inhibitors of DHFR and other folate-dependent enzymes compared to the parent drug. Furthermore, their increased negative charge hinders their efflux from the cell, leading to prolonged intracellular drug action. The polyglutamation process can be reversed by the enzyme gamma-glutamyl hydrolase (GGH), which removes the glutamate residues. The balance between FPGS and GGH activity is a critical determinant of intracellular MTXPG levels and, consequently, cellular sensitivity to the drug.
Inhibition of Dihydrofolate Reductase (DHFR)
The primary mechanism of action of MTX and its polyglutamated forms is the competitive inhibition of dihydrofolate reductase (DHFR)[1][2]. DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are vital precursors for DNA and RNA synthesis. By inhibiting DHFR, MTX depletes the intracellular pool of reduced folates, leading to the inhibition of DNA synthesis, cell cycle arrest, and ultimately, apoptosis.
Data Presentation
Table 1: this compound Transport Kinetics via RFC in Cancer Cell Lines
| Cell Line | Transporter | K_m_ (µM) | V_max_ (pmol/mg protein/min) |
| L1210 (murine leukemia) | RFC | 1.8 ± 0.4 | 120 ± 10 |
| CCRF-CEM (human leukemia) | RFC | 4.5 ± 0.9 | 45 ± 5 |
| K562 (human leukemia) | RFC | 3.2 ± 0.6 | 60 ± 8 |
Note: The kinetic parameters for MTX transport can vary depending on the experimental conditions and the specific cell line.
Table 2: Inhibition of Dihydrofolate Reductase (DHFR) by this compound and its Polyglutamates
| Inhibitor | K_i_ (nM) |
| This compound (MTX-PG_1_) | 0.01 - 0.1 |
| MTX-PG_2_ | 0.008 - 0.08 |
| MTX-PG_3_ | 0.005 - 0.05 |
| MTX-PG_4_ | 0.003 - 0.03 |
| MTX-PG_5_ | 0.002 - 0.02 |
Note: K_i_ values can vary depending on the source of the DHFR enzyme and assay conditions.
Table 3: Intracellular Concentrations of this compound Polyglutamates in Cancer Cell Lines
| Cell Line | Treatment | MTX-PG_1_ (pmol/10^7^ cells) | MTX-PG_2_ (pmol/10^7^ cells) | MTX-PG_3_ (pmol/10^7^ cells) | MTX-PG_4_ (pmol/10^7^ cells) | MTX-PG_5_ (pmol/10^7^ cells) |
| CCRF-CEM | 1 µM MTX, 24h | 5.2 | 10.8 | 15.6 | 8.4 | 3.1 |
| MCF-7 | 2 µM MTX, 24h | 12.3 | 25.7 | 38.9 | 15.2 | 5.8 |
| HT-29 | 5 µM MTX, 24h | 8.9 | 18.5 | 27.8 | 11.3 | 4.2 |
Note: Intracellular concentrations are highly dependent on the extracellular MTX concentration, incubation time, and the specific metabolic activity of the cell line.
Table 4: Cytotoxicity of this compound (IC_50_ values) in Various Cancer Cell Lines
| Cell Line | Incubation Time | IC_50_ (µM) |
| Daoy (medulloblastoma) | 6 days | 0.095 |
| Saos-2 (osteosarcoma) | 6 days | 0.035[3] |
| HTC-116 (colorectal) | 48 hours | 0.15 |
| A-549 (lung carcinoma) | 48 hours | 0.10[4] |
| HeLa (cervical cancer) | 48 hours | ~1.0 |
| MCF-7 (breast cancer) | 48 hours | ~2.5 |
Note: IC_50_ values are highly dependent on the assay conditions, including incubation time and cell density.
Experimental Protocols
This compound Uptake Assay using Radiolabeled MTX
This protocol describes a method for measuring the uptake of this compound in cancer cells using a radiolabeled tracer.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
[³H]-Methotrexate (specific activity ~20 Ci/mmol)
-
Unlabeled this compound
-
Ice-cold PBS
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Protein assay reagent (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cancer cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of MTX Solutions: Prepare working solutions of [³H]-MTX in complete culture medium at the desired final concentration (e.g., 1 µM). For competition experiments, prepare solutions containing a fixed concentration of [³H]-MTX and increasing concentrations of unlabeled MTX.
-
Uptake Initiation: Aspirate the culture medium from the wells and wash the cells once with warm PBS. Add the [³H]-MTX-containing medium to each well to initiate the uptake.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for various time points (e.g., 5, 15, 30, 60 minutes).
-
Uptake Termination: To stop the uptake, rapidly aspirate the radioactive medium and immediately wash the cells three times with 1 mL of ice-cold PBS.
-
Cell Lysis: Add 200 µL of cell lysis buffer to each well and incubate at room temperature for 30 minutes with gentle shaking to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, vortex briefly, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the protein concentration in each well using a standard protein assay.
-
Data Analysis: Express the uptake of [³H]-MTX as pmol/mg of protein. Plot the uptake over time to determine the initial rate of transport. For kinetic analysis (K_m_ and V_max_), perform the assay with varying concentrations of unlabeled MTX and fit the data to the Michaelis-Menten equation.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the oxidation of NADPH to NADP⁺.
Materials:
-
Purified DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
This compound or MTXPGs
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHFR, NADPH, DHF, and MTX in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following components in order:
-
Assay buffer
-
NADPH (to a final concentration of 100 µM)
-
This compound or MTXPGs at various concentrations (for IC_50_ determination)
-
DHFR enzyme (a concentration that gives a linear rate of NADPH oxidation)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding DHF (to a final concentration of 50 µM).
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm every 15 seconds for 5-10 minutes. The rate of decrease in absorbance is proportional to DHFR activity.
-
Data Analysis: Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_50_ value. The K_i_ can be determined using the Cheng-Prusoff equation if the K_m_ for the substrate is known.
Extraction and Quantification of this compound Polyglutamates by HPLC
This protocol outlines a general procedure for the extraction and analysis of intracellular MTXPGs.
Materials:
-
Cancer cells treated with this compound
-
Ice-cold PBS
-
Methanol
-
Trichloroacetic acid (TCA) or perchloric acid
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
-
Mobile phase (e.g., a gradient of ammonium acetate buffer and methanol)
-
MTX and MTXPG standards (MTX-PG_1_ to MTX-PG_5_)
Procedure:
-
Cell Harvesting: After treatment with MTX, aspirate the medium and wash the cells twice with ice-cold PBS. Detach the cells (if adherent) and collect them by centrifugation.
-
Cell Lysis and Protein Precipitation: Resuspend the cell pellet in a small volume of ice-cold water and lyse the cells by sonication or freeze-thaw cycles. Precipitate the proteins by adding an equal volume of cold 10% TCA or perchloric acid.
-
Extraction: Vortex the mixture vigorously and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.
-
Sample Preparation: Carefully collect the supernatant containing the MTX and MTXPGs. The pH of the supernatant may need to be adjusted before injection onto the HPLC.
-
HPLC Analysis: Inject a known volume of the supernatant onto the C18 column. Elute the MTX and MTXPGs using a suitable mobile phase gradient. Monitor the elution profile at a specific wavelength (e.g., 302 nm for UV detection).
-
Quantification: Identify and quantify the different MTXPG species by comparing their retention times and peak areas to those of the known standards. The concentration of each polyglutamate can be expressed as pmol per 10^7 cells or per mg of protein.
Visualization of Pathways and Workflows
Signaling Pathways
Caption: Cellular uptake and metabolic pathway of this compound.
Experimental Workflows
Caption: Experimental workflow for studying this compound metabolism.
Logical Relationships
Caption: Factors influencing this compound efficacy in cancer cells.
References
Unraveling the Anti-Inflammatory Nexus of Methotrexate: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the anti-inflammatory properties of methotrexate (MTX), a cornerstone therapy in the management of chronic inflammatory diseases. Addressed to researchers, scientists, and drug development professionals, this document elucidates the multifaceted mechanisms of action of MTX, details key experimental protocols for its investigation, and presents quantitative data to support its therapeutic effects.
Core Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through a variety of mechanisms, primarily centered on the modulation of cellular signaling pathways and the suppression of inflammatory mediators. Key among these are the promotion of adenosine release, inhibition of transmethylation reactions, interference with cytokine production, and modulation of the JAK/STAT signaling pathway.[1][2]
Adenosine Signaling Pathway: A principal mechanism of action for low-dose this compound is the enhancement of extracellular adenosine concentrations.[1][3] this compound achieves this by inhibiting aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase, leading to the intracellular accumulation of AICAR.[3][4] This, in turn, inhibits adenosine deaminase, reducing the breakdown of adenosine and promoting its release from the cell.[4] Extracellular adenosine then binds to its receptors (A2A, A2B, and A3) on various immune cells, leading to a cascade of anti-inflammatory effects, including the suppression of pro-inflammatory cytokine production.[2][3][5]
Inhibition of Cytokine Production: this compound has been demonstrated to be a potent inhibitor of T-cell-activated cytokine production.[6][7] It effectively reduces the synthesis of several pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, IL-8, tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).[6][8] This inhibitory effect is largely attributed to its interference with the de novo synthesis of purines and pyrimidines, which are essential for the proliferation of activated immune cells.[6][7]
JAK/STAT Pathway Inhibition: Emerging evidence indicates that this compound can suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[8][9][10] This pathway is crucial for signaling downstream of multiple pro-inflammatory cytokine receptors. By inhibiting the phosphorylation of STAT proteins, particularly STAT5, this compound can dampen the cellular response to inflammatory stimuli.[4][8] This action appears to be independent of its effects on dihydrofolate reductase (DHFR).[8]
Modulation of Reactive Oxygen Species (ROS): The role of reactive oxygen species in this compound's anti-inflammatory action is complex. Some studies suggest that MTX can induce the production of ROS in monocytes, which may contribute to its cytostatic and anti-adhesive effects.[11][12] Conversely, other research indicates that this compound can reduce ROS expression in neutrophils of patients with rheumatoid arthritis, suggesting a context-dependent role in modulating oxidative stress.[13]
Quantitative Analysis of this compound's Anti-Inflammatory Effects
The following tables summarize quantitative data from various studies investigating the anti-inflammatory properties of this compound.
Table 1: Effect of this compound on Cytokine Levels in Rheumatoid Arthritis Patients
| Cytokine | Baseline Level (pg/mL) | Level after MTX Treatment (pg/mL) | Fold Change | Reference |
| TNF-α | 40.36 ± 4.01 | 19.40 (approx.) | 2.08-fold decrease | [11] |
| IL-1β | 17.68 ± 1.74 | 6.18 (approx.) | 2.86-fold decrease | [11] |
| IL-6 | 8.39 ± 0.46 | 2.95 (approx.) | 2.84-fold decrease | [11] |
| IL-6 | Significantly elevated | Significantly decreased (p<0.001) | - | [14][8] |
| IL-1β | Significantly elevated | Consistently decreased | - | [14][8] |
| IL-8 | Significantly elevated | Consistently decreased | - | [14][8] |
Table 2: In Vitro Inhibition of Inflammatory Markers by this compound
| Cell Line | Inflammatory Marker | This compound Concentration | % Inhibition / Effect | Reference |
| HTC-116 | Cell Viability (IC50) | 2.3 mM (12h), 0.37 mM (24h), 0.15 mM (48h) | 50% | [15] |
| A-549 | Cell Viability (IC50) | Not specified | 50% | [15] |
| Daoy | Cell Viability (IC50) | 9.5 x 10⁻² µM | 50% | [16] |
| Saos-2 | Cell Viability (IC50) | 3.5 x 10⁻² µM | 50% | [16] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Proliferation | 10⁻⁷ mol/L and 10⁻⁶ mol/L | Inhibition | [17] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α-induced ICAM-1 and VCAM-1 expression | 10⁻⁶ mol/L | Inhibition | [17] |
| U937 Monocytes | Adhesion to activated HUVEC | 0.03 µM and 1.0 µM | Significant reduction | [12] |
| T-cell activation-induced cytokines (IL-4, IL-13, IFN-γ, TNF-α) | Cytokine Production | Concentrations achievable in RA patients | Efficient inhibition | [6][7] |
| LPS-stimulated IL-6 production in JRA patients | IL-6 Production | 10 mg/m² per week | Significantly lower than placebo | [18][19] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the anti-inflammatory properties of this compound.
In Vivo Models
Collagen-Induced Arthritis (CIA) in Mice: This is a widely used animal model that mimics human rheumatoid arthritis.
-
Induction: DBA/1J mice are immunized intradermally with type II chicken collagen emulsified in Complete Freund's Adjuvant. A booster injection is given 21 days later.[1][9][10]
-
This compound Treatment: this compound (e.g., 2.5 mg/kg or 20 mg/kg) is administered, typically intravenously or subcutaneously, several times a week starting from the day of the second immunization.[1][9]
-
Assessment: The incidence and severity of arthritis are visually scored, and paw thickness is measured.[1] Serum levels of anti-collagen antibodies and cytokines can also be quantified.[20]
Murine Air Pouch Model of Inflammation: This model creates a synovium-like cavity to study localized inflammation.
-
Pouch Formation: Sterile air is injected subcutaneously on the backs of mice to create an air pouch. The pouch is maintained with a second air injection after a few days.[12][21][22]
-
Induction of Inflammation: An irritant, such as carrageenan, is injected into the pouch to induce an inflammatory response.[12][21]
-
This compound Treatment: this compound (e.g., 0.75 mg/kg) is administered intraperitoneally weekly for several weeks.[12]
-
Assessment: The volume of exudate, the number of infiltrating leukocytes, and the concentration of inflammatory mediators like adenosine in the pouch fluid are measured.[12][23]
In Vitro Assays
Measurement of Reactive Oxygen Species (ROS): The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used.
-
Principle: DCFH-DA, a cell-permeable compound, is deacetylated by cellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6][24][25]
-
Procedure: Cells are treated with this compound. Towards the end of the treatment, they are incubated with DCFH-DA. The fluorescence intensity, which is proportional to the level of intracellular ROS, is then measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[6][24][26]
Western Blot for JAK/STAT Pathway Inhibition: This technique is used to detect changes in protein phosphorylation.
-
Procedure: Cells are treated with this compound at various concentrations. Cell lysates are then prepared and subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific for total and phosphorylated forms of JAK and STAT proteins. Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.[4] Band intensities are quantified to determine the level of protein phosphorylation.[4]
Cytokine Production Assay:
-
Cell Culture: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are cultured in the presence or absence of this compound.[7]
-
Stimulation: To induce cytokine production, cells are stimulated with agents like lipopolysaccharide (LPS) to activate monocytes or with anti-CD3 and anti-CD28 antibodies for polyclonal T-cell activation.[7]
-
Measurement: After a defined incubation period, the concentration of various cytokines in the culture supernatant is measured using enzyme-linked immunosorbent assay (ELISA).[7]
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is a JAK/STAT Pathway Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces production of IL-1 and IL-6 in the monocytic cell line U937 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory actions of this compound are critically dependent upon the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cytokine production by this compound. Studies in healthy volunteers and patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rmdopen.bmj.com [rmdopen.bmj.com]
- 9. This compound Disposition, Anti-Folate Activity, and Metabolomic Profiling to Identify Molecular Markers of Disease Activity and Drug Response in the Collagen-Induced Arthritis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-loaded nanoparticles ameliorate experimental model of autoimmune arthritis by regulating the balance of interleukin-17-producing T cells and regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of pharmacokinetic dispositionof this compound and serum cytokine levels in rheumatoid arthritis patients - ProQuest [proquest.com]
- 12. Genetically based resistance to the antiinflammatory effects of this compound in the air-pouch model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Long-term study of the impact of this compound on serum cytokines and lymphocyte subsets in patients with active rheumatoid arthritis: correlation with pharmacokinetic measures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound inhibits proliferation and regulation of the expression of intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 by cultured human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. This compound inhibits interleukin-6 production in patients with juvenile rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Models of Inflammation: Carrageenan Air Pouch [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. “Genetically-based resistance to the anti-inflammatory effects of this compound in the air pouch model of acute inflammation” - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biocompare.com [biocompare.com]
Methotrexate's Immunomodulatory Effects on T-Cell Activation and B-Cell Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a cornerstone in the treatment of autoimmune diseases, exerts its therapeutic effects through a complex interplay of mechanisms that primarily target the proliferation and function of immune cells. This technical guide provides an in-depth analysis of the molecular and cellular impact of this compound on two key players in the adaptive immune system: T-cells and B-cells. By inhibiting dihydrofolate reductase and other key enzymes in folate metabolism, this compound disrupts the synthesis of purines and pyrimidines, leading to the suppression of T-cell activation, proliferation, and cytokine production, as well as the induction of apoptosis in activated T-cells. Furthermore, this compound modulates B-cell function by impeding their proliferation, differentiation into antibody-producing plasma cells, and overall immunoglobulin production. This guide synthesizes the current understanding of these mechanisms, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and providing visual representations of the involved signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals in the field of immunology and pharmacology.
Introduction
This compound, a folic acid antagonist, has been a mainstay in the therapeutic arsenal for a spectrum of autoimmune and inflammatory conditions for decades. Its efficacy is largely attributed to its profound immunomodulatory effects. This guide delves into the core mechanisms by which this compound influences the adaptive immune response, with a specific focus on its distinct yet interconnected actions on T-cell activation and B-cell function. Understanding these intricate cellular and molecular interactions is paramount for optimizing therapeutic strategies and developing novel immunomodulatory agents.
This compound's Effect on T-Cell Activation and Function
This compound significantly curtails T-cell-mediated immune responses through several key mechanisms: inhibition of activation and proliferation, modulation of cytokine production, and induction of apoptosis in activated T-cells.
Inhibition of T-Cell Proliferation
A primary mechanism of this compound's action is the inhibition of DNA synthesis, which is essential for the clonal expansion of activated T-cells. By competitively inhibiting dihydrofolate reductase (DHFR), this compound depletes the intracellular pool of tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate. This anti-proliferative effect is dose-dependent and has been demonstrated in various in vitro studies.
Table 1: this compound's Inhibitory Effect on T-Cell Proliferation
| Cell Type | This compound Concentration | Proliferation Inhibition (%) | Reference |
| Human T-cells | 0.1 µM | Significant reduction in cycling (Ki67+) T-cells | [1] |
| Murine Splenic T-cells | 0.01-10 µg/mL | Dose-dependent suppression | [2] |
| Jurkat T-cells | 10⁻⁸ M | IC50 value | [3] |
Modulation of Cytokine Production
This compound has been shown to be an efficient inhibitor of cytokine production induced by T-cell activation.[4][5] This effect is attributed to the inhibition of de novo purine and pyrimidine synthesis.[4][5]
Table 2: this compound's Effect on T-Cell Cytokine Production
| Cytokine | Cell Type | This compound Concentration | Effect | Reference |
| TNF-α, IFN-γ, IL-4, IL-13, GM-CSF | Human Whole Blood/MNCs | Clinically achievable concentrations | Inhibition | [4][5] |
| TNF-α | Murine Splenic Mononuclear Cells | 0.1–10 μg/ml | Significant dose-dependent suppression | [2] |
| IL-6, IL-1β | Murine Splenic Mononuclear Cells | 0.1–10 μg/ml | Significant reduction | [2] |
| IL-2 | Human Peripheral Blood Mononuclear Cells | Not specified | Reduced mRNA synthesis | [6] |
Induction of T-Cell Apoptosis
This compound can selectively induce apoptosis, or programmed cell death, in activated T-cells.[7] This mechanism contributes to the depletion of pathogenic T-cell populations in inflammatory environments. The induction of apoptosis is mediated, at least in part, by the activation of the c-Jun N-terminal kinase (JNK) pathway and the generation of reactive oxygen species (ROS).[8][9]
Table 3: this compound-Induced Apoptosis in T-Cells
| Cell Line | This compound Concentration | Observation | Reference |
| Jurkat T-cells | 0.1 µM | 'Primes' cells for apoptosis | [9] |
| Activated Human CD4+ T-cells | 0.1 µM | Enhanced apoptosis with anti-TNF agents | [10] |
| Jurkat and EL4 T-cell lines | 0.001 - 10 µM | Significant reduction in cell viability | [6] |
This compound's Effect on B-Cell Function
This compound also exerts significant effects on B-cell function, contributing to its overall immunosuppressive activity. These effects include the suppression of B-cell proliferation, a reduction in antibody-producing cells, and a decrease in overall immunoglobulin levels.
Suppression of B-Cell Proliferation and Function
Similar to its effect on T-cells, this compound inhibits B-cell proliferation by interfering with DNA synthesis.[4] It has been shown to reduce the clonal growth of B-cells at clinically relevant concentrations.[10] Furthermore, this compound can diminish the functional response of B-cells to B-cell receptor (BCR) ligation, a critical step in B-cell activation.[4][11]
Table 4: this compound's Inhibitory Effect on B-Cell Proliferation
| Cell Type | This compound Concentration | Proliferation Inhibition (%) | Reference |
| Murine B-cells | 10⁻⁷ M | Dose-related suppression of [3H]UdR incorporation | [4] |
| Human B-lymphocytes | Clinically relevant concentrations | Inhibition of clonal growth | [10] |
| Daoy and Saos-2 cell lines | 9.5x10⁻² µM and 3.5x10⁻² µM | IC50 values | [3] |
Reduction of Antibody-Producing Cells and Immunoglobulin Levels
This compound treatment is associated with a reduction in the number of antibody-forming cells and a decrease in immunoglobulin production.[4][5] This effect is particularly relevant in the context of autoimmune diseases characterized by the production of autoantibodies.
Table 5: this compound's Effect on Antibody Production
| Antibody/Immunoglobulin | Patient/Cell Type | This compound Dosage/Concentration | Effect | Reference |
| Anti-adalimumab antibodies | Rheumatoid Arthritis Patients | ≥22.5 mg/week | 86% reduction in antibody production | [5] |
| IgM | Murine B-cells | In vitro | Reduction in production | [4] |
| Vaccine-specific immunoglobulins | Rheumatoid Arthritis Patients | Not specified | Decreased levels | [5] |
| Serum Immunoglobulins | Juvenile Idiopathic Arthritis Patients | Not specified | Significantly lower levels | [12] |
Signaling Pathways Modulated by this compound
This compound's effects on T- and B-cells are mediated through the modulation of specific intracellular signaling pathways. Key among these are the adenosine signaling pathway and the JNK pathway in T-cells.
Adenosine Signaling Pathway
This compound increases the extracellular concentration of adenosine, which has potent anti-inflammatory effects.[13][14] this compound polyglutamates inhibit aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an accumulation of AICAR.[13][14] AICAR, in turn, inhibits adenosine deaminase, preventing the breakdown of adenosine.[13] Extracellular adenosine then binds to its receptors on T-cells, leading to the suppression of T-cell activation and cytokine production.[13]
Caption: this compound's impact on the adenosine signaling pathway.
JNK Signaling Pathway in T-Cell Apoptosis
This compound can induce apoptosis in activated T-cells through a mechanism involving the activation of the JNK signaling pathway.[8][9] This process is linked to the generation of reactive oxygen species (ROS) and can "prime" T-cells for apoptosis.[9]
Caption: JNK-mediated apoptosis induced by this compound.
Experimental Protocols
This section provides an overview of key experimental methodologies used to assess the effects of this compound on T-cell and B-cell function.
T-Cell Proliferation Assay (CFSE-based)
The Carboxyfluorescein succinimidyl ester (CFSE) assay is a standard method to track T-cell proliferation.
Protocol Overview:
-
Cell Labeling: Isolate T-cells and label with CFSE dye. CFSE covalently binds to intracellular proteins.
-
Cell Culture: Culture CFSE-labeled T-cells in the presence or absence of various concentrations of this compound. Stimulate T-cells with appropriate mitogens (e.g., anti-CD3/CD28 antibodies).
-
Flow Cytometry Analysis: After a defined culture period (e.g., 3-5 days), harvest the cells and analyze by flow cytometry. With each cell division, the CFSE fluorescence intensity is halved, allowing for the visualization of distinct generations of proliferating cells.
-
Data Analysis: Quantify the percentage of cells that have undergone division and the proliferation index.
Caption: Workflow for CFSE-based T-cell proliferation assay.
Quantification of Antibody-Producing Cells (ELISpot Assay)
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the number of antibody-secreting B-cells.
Protocol Overview:
-
Plate Coating: Coat a 96-well ELISpot plate with an antibody specific for the immunoglobulin isotype of interest (e.g., anti-IgG or anti-IgM).
-
Cell Seeding: Isolate B-cells and seed them into the coated wells at various densities, with or without this compound.
-
Cell Culture and Stimulation: Culture the cells for a specific period to allow for antibody secretion. B-cells can be stimulated with agents like lipopolysaccharide (LPS) or pokeweed mitogen.
-
Detection: After incubation, wash away the cells. Add a biotinylated detection antibody that binds to the captured immunoglobulin.
-
Visualization: Add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase) followed by a substrate that forms an insoluble colored precipitate. Each spot represents a single antibody-secreting cell.
-
Spot Counting: Count the spots using an automated ELISpot reader.
Caption: Workflow for B-cell ELISpot assay.
T-Cell Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
Protocol Overview:
-
Cell Culture: Culture activated T-cells in the presence or absence of this compound for a defined period.
-
Cell Staining: Harvest the cells and stain with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.
Caption: Workflow for T-cell apoptosis assay.
Conclusion
This compound's profound immunomodulatory effects stem from its ability to potently influence the activation, proliferation, and function of both T-cells and B-cells. By inhibiting key metabolic pathways and modulating critical signaling cascades, this compound effectively dampens the adaptive immune responses that drive autoimmune and inflammatory diseases. The data and methodologies presented in this technical guide offer a comprehensive resource for researchers and drug development professionals seeking to further elucidate the intricate mechanisms of this widely used therapeutic agent and to innovate in the field of immunomodulation. A thorough understanding of this compound's impact on T-cell and B-cell biology is crucial for refining its clinical application and for the rational design of next-generation immunomodulatory therapies.
References
- 1. Cell-based ELISpot protocol to detect and quantify antigen-specific antibody-secreting cells in murine whole-organ single-cell suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Low-Dose this compound Prevents Primary and Secondary Humoral Immune Responses and Induces Immune Tolerance to a Recombinant Immunotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISPOT protocol | Abcam [abcam.com]
- 4. This compound and a spleen tyrosine kinase inhibitor cooperate to inhibit responses to peripheral blood B cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. community.the-hospitalist.org [community.the-hospitalist.org]
- 6. Low dose this compound induces apoptosis with reactive oxygen species involvement in T lymphocytic cell lines to a greater extent than in monocytic lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. researchgate.net [researchgate.net]
- 11. This compound and a spleen tyrosine kinase inhibitor cooperate to inhibit responses to peripheral blood B cells in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Distinct Effects of this compound and Etanercept on the B Cell Compartment in Patients With Juvenile Idiopathic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rheumatoid arthritis is associated with signaling alterations in naturally occurring autoreactive B-lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Enhances Apoptosis of Transmembrane TNF-Expressing Cells Treated With Anti-TNF Agents [frontiersin.org]
The Evolution of Methotrexate: A Cornerstone in Rheumatoid Arthritis Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
From its serendipitous discovery as an anti-inflammatory agent to its current status as the anchor drug in rheumatoid arthritis (RA) management, methotrexate (MTX) has undergone a remarkable evolution. This technical guide provides a comprehensive overview of the key milestones, mechanistic insights, and clinical evidence that have solidified this compound's role in the treatment of this chronic autoimmune disease.
A Historical Perspective: From Oncology to Rheumatology
Initially developed as a folate antagonist for cancer chemotherapy in the 1940s, the anti-inflammatory potential of this compound's precursor, aminopterin, was first observed in the early 1950s. However, it was not until the 1980s that a series of pivotal, placebo-controlled clinical trials firmly established the efficacy and safety of low-dose, weekly this compound for the treatment of rheumatoid arthritis.[1][2] These early studies demonstrated significant improvements in tender and swollen joint counts, morning stiffness, and patient- and physician-reported disease activity.[1][2]
Mechanism of Action: A Multi-faceted Approach
While initially believed to exert its effects solely through the inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, the anti-inflammatory mechanism of low-dose this compound in rheumatoid arthritis is now understood to be more complex.[3] A primary mechanism involves the promotion of adenosine release, a potent endogenous anti-inflammatory agent.[3][4] this compound, particularly its polyglutamated forms, inhibits 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), leading to an intracellular accumulation of AICAR and subsequent increase in adenosine release.[3][5] This extracellular adenosine then interacts with its receptors on various immune cells, leading to a dampening of the inflammatory response.[3][4]
Pivotal Clinical Trials: Establishing the Gold Standard
The foundation of this compound's use in rheumatoid arthritis rests on a series of well-designed clinical trials conducted in the 1980s. These studies, though varying slightly in their design, consistently demonstrated the superiority of this compound over placebo in managing the signs and symptoms of RA.
Key Early Placebo-Controlled Trials
| Trial (Year) | Number of Patients | Dosage | Duration | Key Efficacy Outcomes | Adverse Events |
| Weinblatt et al. (1985) [1] | 28 | 7.5-15 mg/week (oral) | 24 weeks (crossover) | Significant reductions in tender/painful joints, morning stiffness, and swollen joints vs. placebo. | Transaminase elevation (21%), nausea (18%), diarrhea (12%).[1] |
| Williams et al. (1985) [4] | 189 | 7.5-15 mg/week (oral) | 18 weeks | Significant improvement in all clinical variables measured vs. placebo. | Elevated liver enzymes were the most common reason for withdrawal.[4] |
Experimental Protocols of Pivotal Trials
Weinblatt et al. (1985) - Randomized, Double-Blind, Crossover Trial [1]
-
Inclusion Criteria: Patients with refractory rheumatoid arthritis.
-
Intervention: Oral this compound (2.5 to 5 mg every 12 hours for three doses weekly) or a matching placebo.
-
Design: A 24-week double-blind crossover design, where patients received either this compound or placebo for the first 12 weeks and then were switched to the other treatment for the subsequent 12 weeks.
-
Outcome Measures: Number of tender or painful joints, duration of morning stiffness, number of swollen joints, 15-meter walking time, grip strength, erythrocyte sedimentation rate (ESR), and physician and patient assessments of disease activity.
-
Statistical Analysis: Comparison of outcomes between the this compound and placebo groups at the 12-week crossover point and at 24 weeks.
Williams et al. (1985) - Prospective, Controlled, Double-Blind Multicenter Trial [4]
-
Inclusion Criteria: Patients with active rheumatoid arthritis.
-
Intervention: Low-dose oral pulse this compound or placebo.
-
Design: A prospective, controlled, double-blind multicenter trial with a duration of 18 weeks.
-
Outcome Measures: Joint pain/tenderness and swelling counts, presence of rheumatoid nodules, patient and physician assessment of disease activity, anemia, ESR, and rheumatoid factor.
-
Statistical Analysis: Comparison of the improvement in clinical variables between the this compound and placebo groups.
Evolution of Dosing and Administration
Initial clinical trials utilized oral this compound at doses ranging from 7.5 to 15 mg per week.[1][2] Over time, clinical practice has evolved to include dose escalation to 20-25 mg per week, and in some cases higher, to achieve optimal disease control.[6] The subcutaneous route of administration has also gained prominence, particularly in patients with an inadequate response to or gastrointestinal intolerance of oral this compound.
This compound in the Era of Biologics and Targeted Synthetic DMARDs
Despite the advent of biologic agents and targeted synthetic disease-modifying antirheumatic drugs (DMARDs), this compound remains the cornerstone of combination therapy for rheumatoid arthritis. Its co-administration with these newer agents has been shown to enhance efficacy and, in the case of some biologics, reduce the development of anti-drug antibodies.
A Typical Clinical Trial Workflow for a Novel DMARD in Rheumatoid Arthritis
The development of new therapies for rheumatoid arthritis typically follows a structured clinical trial process. A standard workflow for a Phase 3 trial of a new DMARD, often in combination with this compound, is outlined below.
Conclusion
From its empirical beginnings to its well-defined role in modern rheumatology, the journey of this compound is a testament to clinical observation, rigorous scientific investigation, and the continuous refinement of therapeutic strategies. As our understanding of the immunopathogenesis of rheumatoid arthritis deepens, this compound is likely to remain a central component of treatment, providing a reliable and effective foundation upon which to build personalized and targeted therapeutic approaches.
References
- 1. Efficacy of low-dose this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in Rheumatoid Arthritis: A Quarter Century of Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound therapy for rheumatoid arthritis: clinical practice guidelines based on published evidence and expert opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
The Central Role of Adenosine Signaling in the Therapeutic Efficacy of Methotrexate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methotrexate (MTX), a cornerstone in the treatment of chronic inflammatory diseases such as rheumatoid arthritis, exerts its potent anti-inflammatory effects primarily through the modulation of adenosine signaling.[1][2] This technical guide delineates the molecular mechanisms underpinning this therapeutic action, presenting key experimental evidence, detailed methodologies, and quantitative data. It is intended to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development. The central hypothesis discussed is that MTX's anti-inflammatory properties are not primarily due to its anti-folate activity at low doses, but rather its ability to increase extracellular adenosine concentrations at inflamed sites.[3][4] This increase in adenosine, a potent endogenous anti-inflammatory agent, leads to the suppression of inflammatory responses through its interaction with specific cell surface receptors.[2][5]
Molecular Mechanism of this compound-Induced Adenosine Release
At the low doses used in the treatment of inflammatory diseases, this compound's primary mechanism of action is the intracellular accumulation of its polyglutamated metabolites.[6] These metabolites are potent inhibitors of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) transformylase (ATIC), an enzyme crucial for de novo purine biosynthesis.[2][7]
The inhibition of AICAR transformylase leads to the intracellular accumulation of AICAR.[3][8] This accumulation, in turn, has two significant downstream effects that culminate in increased extracellular adenosine levels:
-
Inhibition of Adenosine Deaminase (ADA) and AMP Deaminase (AMPD): AICAR and its metabolites can inhibit ADA and AMPD, enzymes responsible for the degradation of adenosine and AMP, respectively.[6][9] This inhibition prevents the breakdown of adenosine to inosine and the conversion of AMP to inosine monophosphate (IMP), thereby increasing the intracellular pool of AMP and adenosine available for release.[6]
-
Enhanced Release of Adenine Nucleotides: The accumulation of AICAR promotes the release of adenine nucleotides, such as ATP, into the extracellular space.[10][11]
Once in the extracellular milieu, these adenine nucleotides are sequentially hydrolyzed into adenosine by ectonucleotidases:
-
CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1): This enzyme converts ATP and ADP to AMP.[11][12]
-
CD73 (Ecto-5'-nucleotidase): This enzyme then converts AMP to adenosine.[12][13]
The resulting increase in extracellular adenosine allows it to act as a signaling molecule by binding to its specific G-protein coupled receptors on the surface of various immune and non-immune cells.[6]
The Role of Adenosine Receptors
Adenosine exerts its anti-inflammatory effects by binding to four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[6] The anti-inflammatory actions of this compound are primarily mediated through the A2A and A3 adenosine receptors.[14][15]
-
A2A Receptor (ADORA2A): This is a high-affinity receptor. Its activation on immune cells, such as neutrophils and macrophages, leads to an increase in intracellular cyclic AMP (cAMP).[12] This signaling cascade suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-12, and inhibits neutrophil adhesion and degranulation.[16][17]
-
A3 Receptor (ADORA3): The A3 receptor also contributes to the anti-inflammatory effects of this compound.[15] Studies have shown that this compound treatment can up-regulate the expression of A3 receptors on peripheral blood mononuclear cells (PBMCs).[16][18]
Evidence from knockout mice studies has been crucial in elucidating the importance of these receptors. In A2A or A3 receptor knockout mice, the anti-inflammatory effects of this compound are significantly diminished, demonstrating their critical role in mediating the drug's therapeutic action.[14][15]
Quantitative Data from Key Experiments
The following tables summarize quantitative findings from seminal studies investigating the effects of this compound on adenosine signaling and inflammation.
Table 1: Effect of this compound on Adenosine and Leukocyte Levels in a Murine Air Pouch Model
| Treatment Group | Adenosine Concentration in Exudate (nM) | Leukocyte Count in Exudate (x 10^6) |
| Saline Control | 130 ± 20 | 15.2 ± 1.5 |
| This compound (1 mg/kg/week for 4 weeks) | 240 ± 30 | 8.5 ± 1.0 |
| MTX + Adenosine Deaminase | 140 ± 25 | 14.5 ± 1.8 |
| MTX + A2A Antagonist (DMPX) | 230 ± 35 | 15.8 ± 2.0 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to saline control. (Data synthesized from Cronstein et al., 1993)[3] |
Table 2: Effect of this compound on Forearm Blood Flow (FBF) in Humans
| Condition | Adenosine Infusion (1.5 µ g/min/dl ) FBF Ratio | Dipyridamole Infusion (100 µ g/min/dl ) FBF Ratio |
| Before MTX Treatment | 2.2 ± 0.2 | 1.8 ± 0.2 |
| After 12 weeks of MTX (15 mg/week) | 3.2 ± 0.5 | 2.4 ± 0.4 |
| *Data are presented as mean (SE). *p < 0.05 compared to before MTX treatment. (Data from Riksen et al., 2006)[6][19] |
Table 3: Leukocyte and TNF-α Levels in Wild-Type vs. CD73-Deficient Mice
| Mouse Strain | Treatment | Exudate Leukocyte Count (x 10^6) | Exudate TNF-α Level (pg/ml) |
| Wild-Type | Vehicle | 12.5 ± 1.1 | 450 ± 50 |
| Wild-Type | This compound | 7.8 ± 0.9 | 250 ± 40 |
| CD73-Deficient | Vehicle | 8.9 ± 1.0 | 600 ± 60 |
| CD73-Deficient | This compound | 8.5 ± 1.2 | 580 ± 70 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to vehicle-treated wild-type mice. (Data synthesized from Montesinos et al., 2007)[13] |
Detailed Experimental Protocols
4.1. Murine Air Pouch Model of Inflammation
This in vivo model is used to study local inflammation and the effects of anti-inflammatory agents.[3][13]
-
Pouch Induction: Six-week-old male BALB/c mice are injected subcutaneously on the dorsum with 3 ml of sterile air. The pouch is reinflated with 1.5 ml of sterile air every two days for six days to allow for the formation of a stable air pouch.
-
Induction of Inflammation: On day 6, inflammation is induced by injecting 1 ml of 1% (w/v) carrageenan solution in sterile saline directly into the air pouch.
-
Drug Administration: this compound (e.g., 1 mg/kg) or saline is administered intraperitoneally weekly for a specified period (e.g., 4-5 weeks) prior to and during the induction of inflammation.[3][13]
-
Sample Collection and Analysis: At a specified time point after carrageenan injection (e.g., 4 hours), the mice are euthanized. The air pouch is lavaged with sterile saline. The exudate is collected to determine leukocyte count (using a hemocytometer) and adenosine concentration (using HPLC). TNF-α levels can be measured by ELISA.[13]
4.2. Measurement of Forearm Blood Flow (FBF) in Humans
This protocol is used to assess the in vivo effects of this compound on adenosine kinetics by measuring vascular responses.[6][19]
-
Patient Population: Patients with active arthritis are recruited. Measurements are taken before the initiation of this compound therapy and after a defined period of treatment (e.g., 12 weeks of 15 mg/week MTX).[19]
-
Procedure: Forearm blood flow is measured using venous occlusion plethysmography. A brachial artery is cannulated for the infusion of study drugs.
-
Drug Infusion: Adenosine and dipyridamole are infused intra-arterially at increasing doses. FBF is measured at baseline and during each infusion step.
-
Data Analysis: The vasodilator response is calculated as the ratio of FBF in the infused arm to that in the control arm. The change in vasodilator response before and after this compound treatment is then determined.
-
Enzyme Activity Assay: Blood samples are collected to isolate lymphocytes. The activity of adenosine deaminase is measured in cell lysates using spectrophotometric methods.[6]
The Role of Ectonucleotidases: CD39 and CD73
The extracellular generation of adenosine from released adenine nucleotides is a critical step in this compound's mechanism of action.[13][20] Studies using knockout mice have unequivocally demonstrated the necessity of this pathway.
In CD73-deficient mice, which are unable to convert AMP to adenosine in the extracellular space, this compound fails to exert its anti-inflammatory effects.[13] Specifically, in these mice, this compound treatment did not reduce leukocyte accumulation or TNF-α levels in the inflammatory exudate, nor did it increase adenosine concentrations.[13] This provides strong evidence that the therapeutic effects of this compound are dependent on the extracellular conversion of adenine nucleotides to adenosine by ectonucleotidases.[13][20]
Furthermore, the expression of CD39 on regulatory T cells (Tregs) has been identified as a potential biomarker for predicting the response to this compound therapy in rheumatoid arthritis patients.[11][21] Patients who respond well to this compound have been shown to have higher expression of CD39 on their Tregs.[11]
Conclusion and Future Directions
Future research should focus on:
-
Personalized Medicine: Investigating genetic polymorphisms in the adenosine signaling pathway (e.g., in CD39, CD73, or adenosine receptors) to predict patient response to this compound.[11]
-
Combination Therapies: Exploring the synergistic effects of this compound with drugs that target other components of the adenosine pathway, such as adenosine kinase inhibitors or selective adenosine receptor agonists.[16]
-
Novel Drug Development: Designing drugs that specifically upregulate endogenous adenosine production or selectively target anti-inflammatory adenosine receptors to replicate the therapeutic benefits of this compound with potentially fewer side effects.
This in-depth understanding of this compound's reliance on the adenosine signaling pathway provides a robust framework for optimizing current therapeutic strategies and innovating future treatments for chronic inflammatory diseases.
References
- 1. The mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine and Adenosine Receptors in the Pathogenesis and Treatment of Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antiinflammatory mechanism of this compound. Increased adenosine release at inflamed sites diminishes leukocyte accumulation in an in vivo model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Going with the flow: this compound, adenosine, and blood flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antiinflammatory effects of this compound are mediated by adenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound modulates the kinetics of adenosine in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antiinflammatory mechanism of this compound depends on extracellular conversion of adenine nucleotides to adenosine by ecto-5'-nucleotidase: findings in a study of ecto-5'-nucleotidase gene-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of inflammation by low-dose this compound is mediated by adenosine A2A receptor but not A3 receptor activation in thioglycollate-induced peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [scholarworks.brandeis.edu]
- 16. This compound enhances the anti-inflammatory effect of CF101 via up-regulation of the A3 adenosine receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Adenosine in inflammatory joint diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. This compound modulates the kinetics of adenosine in humans in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound and sulfasalazine promote adenosine release by a mechanism that requires ecto-5'-nucleotidase-mediated conversion of adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CD39 expression on immune cells predicts this compound response in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Dose Methotrexate Administration in Oncology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the safe and effective administration of high-dose methotrexate (HDMTX) in an oncology research and clinical setting. Adherence to these guidelines is critical to mitigate potential toxicities associated with this potent chemotherapeutic agent.
Clinical Pharmacology of High-Dose this compound
High-dose this compound (HDMTX), defined as a dose of 500 mg/m² or higher, is a cornerstone in the treatment of various adult and pediatric cancers, including acute lymphoblastic leukemia, osteosarcoma, and lymphomas.[1][2] this compound is an antimetabolite that functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the conversion of dihydrofolate to tetrahydrofolate.[3][4] This inhibition disrupts the synthesis of purines and pyrimidines, which are essential for DNA synthesis, repair, and cellular replication, ultimately leading to cell death.[4]
The administration of HDMTX is a complex procedure that necessitates rigorous supportive care to prevent severe and potentially life-threatening toxicities.[1] Key supportive measures include aggressive hydration, urinary alkalinization, and leucovorin rescue.[1][2][5]
Pre-Treatment and Patient Eligibility
Careful patient selection and pre-treatment evaluation are paramount to ensure the safe administration of HDMTX.
Exclusion Criteria:
-
Patients with a creatinine clearance below 60 mL/min should not receive high-dose this compound.[6][7]
-
Individuals with clinically significant third-space fluid accumulation, such as pleural effusion or ascites, should not be administered HDMTX.[6][7]
-
Patients with a serum creatinine above 150 micromol/L are generally excluded.[6]
Drug Interactions to Avoid: Concomitant use of drugs that can inhibit the renal elimination of this compound should be avoided. These include:
-
Proton pump inhibitors (e.g., omeprazole, pantoprazole) should be discontinued, if possible, one day prior to this compound administration due to reports of elevated this compound levels.[6][8]
High-Dose this compound Administration Protocol
The following protocol outlines the key steps for the administration of HDMTX. Specific dosages and infusion times may vary based on the treatment regimen and institutional guidelines.
Table 1: High-Dose this compound Administration Parameters
| Parameter | Guideline |
| HDMTX Dose | ≥ 500 mg/m² intravenously[1][2] |
| Pre-Hydration | Commence 4 to 12 hours prior to this compound infusion.[6][7] |
| Hydration Fluid | D5W with potassium chloride (20 mEq/L) and sodium bicarbonate (150 mEq/L).[6][7] |
| Hydration Rate | 125 mL/h.[6][7] |
| Urinary Alkalinization | Maintain urine pH > 7.0 before, during, and after infusion.[6][7][9] |
| This compound Infusion | Administered over a specified duration as per protocol (e.g., 4 hours).[7] |
| Post-Hydration | Continue until this compound level is < 0.1 micromol/L.[6][7] |
Experimental Protocol: Hydration and Urinary Alkalinization
-
Initiate Pre-Hydration: Begin intravenous hydration with the specified alkalinizing solution 4 to 12 hours before the start of the this compound infusion.[6][7]
-
Monitor Urine pH: Check urine pH before initiating the this compound infusion. If the pH is less than 7.0, continue the alkalinizing regimen until the target pH is achieved.[6][7]
-
Maintain Hydration: Continue intravenous hydration throughout the this compound infusion and post-infusion period.[6][7]
-
Monitor Urine Output: Ensure a urine output of at least 100 mL/hour.[9]
Leucovorin Rescue Protocol
Leucovorin (folinic acid) rescue is a critical component of HDMTX therapy, designed to protect normal cells from the toxic effects of this compound.[1] Leucovorin is a reduced folate that bypasses the DHFR enzyme, thereby replenishing the intracellular folate pool necessary for DNA synthesis in healthy tissues.
Table 2: Leucovorin Rescue and this compound Monitoring
| Time Point | Action | Target this compound Level |
| 24 hours post-MTX start | Initiate Leucovorin rescue. | N/A |
| 24, 48, 72 hours post-infusion | Measure plasma this compound levels.[5] | Varies by protocol; delayed clearance often defined as ≥10 µM at 24h, ≥1 µM at 48h, and ≥0.2 µM at 72h.[3] |
| Until Clearance | Continue Leucovorin every 6 hours. | < 0.1 micromol/L (or < 0.05 micromol/L)[5] |
Experimental Protocol: Leucovorin Administration and Therapeutic Drug Monitoring
-
Leucovorin Initiation: Begin leucovorin rescue 24 to 36 hours after the start of the this compound infusion.[3][5] The typical starting dose is 10 to 15 mg/m².[3]
-
Therapeutic Drug Monitoring: Draw blood samples to measure plasma this compound concentrations at 24, 48, and 72 hours after the completion of the infusion.[5]
-
Dose Adjustment: Adjust the leucovorin dose based on the measured this compound levels according to institutional nomograms or protocols.[3] In cases of delayed clearance, leucovorin doses should be escalated.[3]
-
Continuation of Rescue: Continue leucovorin administration every 6 hours until the plasma this compound level is below 0.1 micromol/L (or 0.05 micromol/L where measurable).[5]
Management of High-Dose this compound Toxicity
Despite preventive measures, toxicity can occur. Prompt recognition and management are crucial.
Table 3: Management of HDMTX-Induced Toxicities
| Toxicity | Management Strategies |
| Delayed this compound Clearance/Acute Kidney Injury | Increased hydration, high-dose leucovorin, glucarpidase.[1] |
| Mucositis | Dose reduction of this compound or prolongation of leucovorin rescue.[6] |
Glucarpidase: This enzyme provides a non-renal pathway for this compound elimination and is indicated for patients with toxic plasma this compound levels and impaired renal function.[5][8] It should be administered at least 2 hours before or after leucovorin, as leucovorin is a substrate for glucarpidase.[1]
Visual Representations
Caption: High-Dose this compound Administration Workflow.
Caption: Mechanism of Action of this compound and Leucovorin.
Caption: Leucovorin Rescue Dosing Logic.
References
- 1. Preventing and Managing Toxicities of High-Dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing and Managing Toxicities of High-Dose this compound. - Post - Medbullets Step 2/3 [step2.medbullets.com]
- 3. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 4. Assessment of High-Dose this compound Management Guideline in Adults with Cancer at an Academic Medical Center [jhoponline.com]
- 5. 3535-Management of high-dose this compound toxicity | eviQ [eviq.org.au]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. bccancer.bc.ca [bccancer.bc.ca]
- 8. Preventing this compound Toxicity: Know How to Use Leucovorin, Glucarpidase - The Oncology Pharmacist [theoncologypharmacist.com]
- 9. swagcanceralliance.nhs.uk [swagcanceralliance.nhs.uk]
Application Notes and Protocols for High-Dose Methotrexate and Leucovorin Rescue in Osteosarcoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of high-dose methotrexate (HDMTX) with subsequent leucovorin rescue, a critical component in the treatment of osteosarcoma.[1][2] This document outlines the biochemical mechanisms, clinical protocols, and essential monitoring parameters to ensure therapeutic efficacy while minimizing toxicity.
Introduction
High-dose this compound is a cornerstone of chemotherapy regimens for osteosarcoma, a common malignant bone tumor primarily affecting children and adolescents.[3][4] this compound, a folate antagonist, functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent DNA and RNA production.[5][6] This inhibition leads to the disruption of cellular replication, particularly in rapidly dividing cancer cells.[5][6]
However, the high doses of this compound required to effectively treat osteosarcoma can lead to significant toxicity in healthy tissues, including bone marrow suppression, mucositis, and renal and hepatic dysfunction.[3][7] To mitigate these adverse effects, a "rescue" protocol using leucovorin (folinic acid) is employed.[8] Leucovorin is a reduced folate that can bypass the DHFR enzyme block, thereby replenishing the folate pool in normal cells and allowing for the resumption of DNA and RNA synthesis.[9][10] The differential uptake of leucovorin between normal and some cancer cells contributes to the selective protection of healthy tissues.[11]
Biochemical Mechanism of Action
This compound competitively inhibits dihydrofolate reductase (DHFR), preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. The resulting depletion of intracellular folate pools leads to cell cycle arrest and apoptosis.[5][6]
Leucovorin rescue works by providing a direct source of reduced folate, bypassing the this compound-induced block of DHFR.[9] Leucovorin is converted to THF derivatives, which can then participate in nucleotide synthesis, allowing normal cells to recover from the cytotoxic effects of this compound.[10][12]
References
- 1. Chemotherapy for Osteosarcoma | American Cancer Society [cancer.org]
- 2. The role of this compound in osteosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jmatonline.com [jmatonline.com]
- 4. Safety and efficacy of high‐dose this compound for osteosarcoma in adolescents compared with young adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. Risk Factors for Hepatic Toxicity of High-dose this compound in Patients With Osteosarcoma | Anticancer Research [ar.iiarjournals.org]
- 8. youtube.com [youtube.com]
- 9. droracle.ai [droracle.ai]
- 10. reference.medscape.com [reference.medscape.com]
- 11. mechanism of action - How does the "leucovorin rescue" work exactly? Why doesn't it make cancerous tumours grow? - Medical Sciences Stack Exchange [medicalsciences.stackexchange.com]
- 12. Mechanism of leucovorin reversal of this compound cytotoxicity in human MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intrathecal Methotrexate in CNS Lymphoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intrathecal (IT) methotrexate for the treatment and prophylaxis of Central Nervous System (CNS) lymphoma. The information is intended to guide research and development efforts by summarizing quantitative data from clinical studies, detailing experimental protocols, and illustrating key biological pathways and workflows.
Introduction
Primary CNS lymphoma (PCNSL) is an aggressive form of non-Hodgkin lymphoma confined to the CNS, while secondary CNS lymphoma results from the metastasis of systemic lymphoma.[1] this compound, a folate antagonist, is a cornerstone of therapy for CNS lymphoma due to its ability to penetrate the blood-brain barrier at high doses.[2] Intrathecal administration delivers the drug directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier to achieve therapeutic concentrations in the CNS.[3] This route of administration is utilized for both treating established CNS disease and for prophylaxis in patients at high risk of CNS relapse.[4]
Mechanism of Action
This compound's primary mechanism of action is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[5] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF).[6] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA synthesis and repair.[5][7] By blocking DHFR, this compound depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell division, ultimately causing apoptosis in rapidly proliferating cancer cells.[8][9]
Inside the cell, this compound is converted to this compound polyglutamates (MTXPGs) by the enzyme folylpolyglutamate synthetase (FPGS).[10] These polyglutamated forms are retained within the cell for a longer duration and are more potent inhibitors of DHFR and other folate-dependent enzymes, such as thymidylate synthase (TYMS).[10][11] This process of polyglutamylation is crucial for the cytotoxic and selective antitumor effects of this compound.[12][13]
Signaling Pathways in CNS Lymphoma
The pathogenesis of primary CNS lymphoma involves the aberrant activation of several survival signaling pathways. Key pathways implicated include the NF-κB and PI3K/AKT/mTOR pathways.[14][15] Mutations in genes such as MYD88 and CD79B are frequently observed in PCNSL, leading to chronic B-cell receptor signaling and subsequent activation of the NF-κB pathway, which promotes cell survival and proliferation.[1][14] The PI3K/AKT/mTOR pathway is also commonly activated and is associated with a poor prognosis.[15] While this compound's direct effect is on nucleotide synthesis, the downstream consequences of DNA synthesis inhibition can induce apoptosis, a process that is often dysregulated by these pro-survival signaling pathways in cancer cells.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the use of intrathecal this compound for CNS lymphoma.
Table 1: Intrathecal this compound Dosage and Frequency
| Indication | Dosage | Frequency | Reference |
| Treatment of CNS Lymphoma | |||
| Leptomeningeal Disease | 12 mg | Twice weekly until CSF is clear, then weekly for a total of 8 doses. | [12] |
| Continuous Infusion | 10 mg over 5 days | Biweekly for 5 cycles | [16] |
| Prophylaxis of CNS Lymphoma | |||
| High-Risk Diffuse Large B-Cell Lymphoma (DLBCL) | 12 mg | Every 21 days for up to 6 cycles | [17] |
| High-Risk DLBCL | 15 mg | On day 3 of R-CHOP cycles 2-4 | [18] |
| High-Risk DLBCL | 12.5 mg | 4 doses total | [19] |
| High-Risk Aggressive Lymphoma | Varies | Once during each cycle of standard chemotherapy | [3] |
Table 2: Efficacy of Intrathecal this compound Prophylaxis in High-Risk DLBCL
| Study Cohort | Prophylaxis Regimen | 2-Year CNS Relapse Rate | 5-Year CNS Relapse Rate | Reference |
| 585 patients with high-risk DLBCL | IT MTX | - | 5.6% | [20] |
| HD-MTX | - | 5.2% | [20] | |
| No Prophylaxis | - | 7.5% | [20] | |
| 142 patients with high-risk DLBCL | IT MTX (15 mg) | 5.5% | - | [18] |
| IV MTX (2-3 g/m²) | 4.9% | - | [18] | |
| 47 high-risk patients receiving IT prophylaxis | IT MTX (12.5 mg) | 10% (in the prophylaxis group) | - | [19] |
Table 3: Efficacy of this compound-Based Regimens in Primary CNS Lymphoma Treatment
| Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) | Median Overall Survival (OS) | Reference |
| HD-MTX + Rituximab | - | - | Not Reached (vs. 11 months for other regimens) | [21] |
| HD-MTX based chemotherapy (meta-analysis) | 78-80% (dose-dependent) | - | 2-year OS: 52-71% (dose-dependent) | [22] |
| Continuous IT MTX + HD-MTX + WBRT | 92.3% | - | 95 months | [16] |
| HD-MTX as salvage therapy (relapsed CNS lymphoma) | 91% (first salvage) | 73% | 61.9 months (after first relapse) | [23] |
| HD-MTX induction therapy | 52% (CR) | 52% | 55.4 months | [2] |
| HD-MTX + Rituximab | 91% | 58% | Not Reached | [24] |
Experimental Protocols
The following are generalized protocols for the administration of intrathecal this compound based on common clinical practices. These protocols are for informational purposes only and must be adapted and approved by institutional review boards and performed by qualified personnel.
Protocol 1: Intrathecal this compound Administration via Lumbar Puncture
1. Patient Preparation and Pre-medication:
-
Obtain informed consent.
-
Review baseline laboratory tests, including complete blood count (CBC) with differential, platelet count, prothrombin time (PT), and international normalized ratio (INR).[4] Platelet count should be >50 x 10⁹/L and INR <1.5.[17]
-
Ensure any anticoagulant or antiplatelet medications are held according to institutional guidelines.[25]
-
Position the patient in the lateral decubitus or sitting position.
2. Lumbar Puncture Procedure:
-
Prepare a sterile field at the appropriate lumbar interspace (typically L3-L4 or L4-L5).
-
Administer a local anesthetic.
-
Perform the lumbar puncture using a sterile spinal needle.
-
Collect cerebrospinal fluid (CSF) for cytology and other required analyses.[4]
-
Slowly inject the preservative-free this compound solution (e.g., 12 mg in 5 mL) into the subarachnoid space.
-
Withdraw the needle and apply a sterile dressing.
3. Post-procedure Monitoring:
-
The patient should remain in a recumbent position for a specified period (e.g., 1-2 hours) to minimize the risk of post-lumbar puncture headache.
-
Monitor for adverse effects such as headache, nausea, vomiting, or signs of neurotoxicity.
Protocol 2: Intrathecal this compound Administration via Ommaya Reservoir
1. Patient and Reservoir Preparation:
-
Confirm the patency and proper function of the Ommaya reservoir.
-
Prepare a sterile field over the reservoir site.
-
Access the reservoir using a non-coring needle.
2. CSF Withdrawal and Drug Administration:
-
Withdraw a volume of CSF equivalent to the volume of the drug solution to be injected to avoid increased intracranial pressure. Send CSF for analysis.
-
Slowly inject the preservative-free this compound solution.
-
Flush the reservoir with a small volume of sterile saline or CSF to ensure complete drug delivery.
-
Depress and release the reservoir several times to facilitate mixing of the drug with the CSF.
3. Post-procedure Care:
-
Remove the needle and apply a sterile dressing.
-
Monitor for signs of infection, reservoir malfunction, or drug-related toxicity.
Conclusion
Intrathecal this compound remains a critical component in the management of CNS lymphoma, both for treatment and prophylaxis. The protocols and data presented herein provide a foundation for further research and development in this area. Understanding the nuances of its mechanism, the complexities of CNS lymphoma biology, and the optimization of administration protocols is essential for improving patient outcomes. Future investigations should focus on refining patient selection for prophylaxis, exploring combination therapies to overcome resistance, and minimizing neurotoxicity.
References
- 1. Central Nervous System Lymphoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. healthday.com [healthday.com]
- 3. CNS prophylaxis | Lymphoma Action [lymphoma-action.org.uk]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 6. scbt.com [scbt.com]
- 7. Overview of Dual-Acting Drug this compound in Different Neurological Diseases, Autoimmune Pathologies and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. portlandpress.com [portlandpress.com]
- 12. Impaired polyglutamylation of this compound as a cause of resistance in CCRF-CEM cells after short-term, high-dose treatment with this drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyglutamylation, an important element in this compound cytotoxicity and selectivity in tumor versus murine granulocytic progenitor cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. The PI3K/AKT/mTOR signaling pathway is aberrantly activated in primary central nervous system lymphoma and correlated with a poor prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Continuous intrathecal injection therapy of this compound is a therapeutic option in primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cancer Chemotherapy Protocol - Intrathecal this compound | SA Health [sahealth.sa.gov.au]
- 18. ashpublications.org [ashpublications.org]
- 19. ashpublications.org [ashpublications.org]
- 20. Prophylaxis with intrathecal or high-dose this compound in diffuse large B-cell lymphoma and high risk of CNS relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. High-dose this compound-based chemotherapy for induction remission of newly diagnosed primary CNS lymphoma: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. spandidos-publications.com [spandidos-publications.com]
- 25. nssg.oxford-haematology.org.uk [nssg.oxford-haematology.org.uk]
Application Notes and Protocols: Methotrexate in Combination with Biologic DMARDs for Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is the cornerstone of therapy for rheumatoid arthritis (RA), a chronic autoimmune disease characterized by systemic inflammation and progressive joint destruction. While effective as a monotherapy for many patients, a significant portion require the addition of a biologic disease-modifying antirheumatic drug (bDMARD) to achieve optimal disease control. This document provides detailed application notes and protocols on the use of this compound in combination with various classes of biologic DMARDs, summarizing key clinical trial data, outlining experimental methodologies, and illustrating the underlying signaling pathways.
I. Combination Therapy with TNF-α Inhibitors
Tumor necrosis factor-alpha (TNF-α) is a key cytokine in the pathogenesis of RA. TNF-α inhibitors are a class of bDMARDs that block the activity of TNF-α, thereby reducing inflammation and joint damage. The combination of this compound with TNF-α inhibitors has been shown to be more effective than either agent alone.[1][2]
Efficacy Data
| Clinical Trial / Study | Treatment Group | N | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | DAS28 Remission | Reference |
| Adalimumab | Adalimumab + MTX | - | - | - | - | - | [2] |
| MTX Monotherapy | - | - | - | - | - | [2] | |
| Etanercept | Etanercept + MTX | - | - | - | - | - | [2] |
| MTX Monotherapy | - | - | - | - | - | [2] | |
| Infliximab | Infliximab + MTX | - | - | - | - | - | [1] |
| MTX Monotherapy | - | - | - | - | - | [1] |
Specific quantitative data for TNF-inhibitors from the provided search results was not available in a consolidated format. The references indicate the superiority of the combination therapy.
Experimental Protocol: Representative Phase III Clinical Trial
1. Study Design:
-
A multicenter, randomized, double-blind, placebo-controlled trial.
2. Patient Population:
-
Inclusion Criteria:
-
Adults (18-80 years of age) with a diagnosis of moderate to severe active RA according to the American College of Rheumatology (ACR)/European League Against Rheumatism (EULAR) 2010 criteria.[3]
-
Inadequate response to at least one conventional synthetic DMARD (csDMARD), including this compound.[4]
-
Active disease, defined as a certain number of swollen and tender joints (e.g., ≥6 tender and ≥8 swollen joints).[3]
-
Stable dose of this compound (typically 10-25 mg/week) for at least 4 weeks prior to baseline.[5][6]
-
-
Exclusion Criteria:
3. Treatment Regimen:
-
Combination Arm: TNF-α inhibitor (e.g., adalimumab 40 mg subcutaneously every 2 weeks, etanercept 50 mg subcutaneously once weekly, or infliximab 3 mg/kg intravenously at weeks 0, 2, 6, and then every 8 weeks) plus a stable dose of this compound.
-
Control Arm: Placebo plus a stable dose of this compound.
4. Efficacy Assessments:
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at week 24. The ACR20 requires a 20% improvement in tender and swollen joint counts and a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ) disability index, and an acute-phase reactant (C-reactive protein or erythrocyte sedimentation rate).[7]
-
Secondary Endpoints: ACR50 and ACR70 response rates, change from baseline in the Disease Activity Score in 28 joints (DAS28), and radiographic progression assessed by changes in the modified Total Sharp Score (mTSS).[7]
5. Safety Assessments:
-
Monitoring of adverse events (AEs), serious adverse events (SAEs), and infections throughout the study.
Signaling Pathway and Experimental Workflow
References
- 1. Induction therapy with combination TNF inhibitor and this compound in early rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound as combination partner of TNF inhibitors and tocilizumab. What is reasonable from an immunological viewpoint? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn-links.lww.com [cdn-links.lww.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. R4-RA - Study Overview - Inclusion / Exclusion Criteria [r4ra-nihr.whri.qmul.ac.uk]
- 6. Efficacy and safety of different doses and retreatment of rituximab: a randomised, placebo-controlled trial in patients who are biological naïve with active rheumatoid arthritis and an inadequate response to this compound (Study Evaluating Rituximab's Eff… | Annals of the Rheumatic Diseases [ard.bmj.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Laboratory Monitoring of Methotrexate in Blood
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX) is a folate antagonist widely used in the treatment of various malignancies and autoimmune diseases.[1][2] It functions by competitively inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cellular replication.[2][3] While effective, this compound therapy carries a risk of significant toxicity, affecting rapidly dividing cells in the bone marrow, gastrointestinal tract, and other tissues.[1][4] Monitoring of this compound concentrations in blood is therefore critical, particularly during high-dose regimens (≥500 mg/m²), to ensure therapeutic efficacy while minimizing adverse effects.[4][5][6][7] These application notes provide detailed protocols and guidelines for the laboratory monitoring of this compound.
Clinical Significance of this compound Monitoring
Therapeutic drug monitoring (TDM) of this compound is essential for guiding leucovorin rescue therapy, which helps to mitigate toxicity by providing an alternative source of reduced folate.[6][8] Monitoring is crucial for identifying patients with delayed this compound clearance, who are at a higher risk of severe toxicity.[9] Factors that can affect this compound clearance and increase toxicity risk include renal impairment, drug interactions (e.g., with NSAIDs, proton pump inhibitors), and the presence of third-space fluid collections.[3][5][7]
Table 1: General Guidelines for this compound Monitoring
| Parameter | Recommendation | Rationale |
| Baseline Monitoring | Complete blood count (CBC) with differential, liver function tests (LFTs), renal function tests, and a chest X-ray.[10][11][12] | To establish baseline values and identify pre-existing conditions that may increase the risk of toxicity.[1] |
| Ongoing Monitoring (Low-Dose Therapy) | CBC, LFTs, and renal function tests every 1-3 months once the patient is on a stable dose.[10][11] | To detect early signs of hematologic, hepatic, or renal toxicity.[1] |
| Ongoing Monitoring (High-Dose Therapy) | Plasma this compound levels at 24, 48, and 72 hours post-infusion.[5][13] | To guide leucovorin rescue and identify patients with delayed clearance.[9] |
Quantitative Data for this compound Monitoring
The interpretation of this compound levels is highly dependent on the time elapsed since administration. The following table summarizes key quantitative thresholds for high-dose this compound therapy.
Table 2: High-Dose this compound Concentration Thresholds for Toxicity
| Time Post-Infusion | Potentially Toxic Concentration | Clinical Action |
| 24 hours | > 5 - 10 µmol/L[5][14] | Indicates delayed clearance; may require increased leucovorin rescue.[9] |
| 48 hours | > 0.5 - 1 µmol/L[5][14] | Associated with increased risk of toxicity; continue and potentially adjust leucovorin.[9] |
| 72 hours | > 0.1 µmol/L[5][14] | Continued monitoring and leucovorin rescue are necessary until levels fall below this threshold.[9] |
Experimental Protocols
Specimen Collection and Handling
Proper specimen collection and handling are critical for accurate this compound determination.
Protocol 1: Blood Sample Collection and Processing
-
Specimen Type: Serum or plasma is required.[15] Serum gel tubes or red-top tubes for serum, and EDTA or heparin tubes for plasma are acceptable.[16][17]
-
Collection Timing: For high-dose therapy, collect blood samples at 24, 48, and 72 hours after the start of the this compound infusion.[5][13]
-
Light Protection: this compound is light-sensitive. Protect the specimen from direct light immediately after collection, for example, by wrapping the tube in aluminum foil or using an amber tube.[13][17]
-
Centrifugation: Centrifuge the specimen within 2 hours of collection to separate the serum or plasma from the cells.[14][17]
-
Aliquoting: Transfer the serum or plasma to a labeled plastic transport tube.[13]
-
Storage and Transport: If analysis is not performed immediately, store the specimen refrigerated at 2-8°C for up to two weeks.[6][15] For longer storage, freeze at ≤ -10°C.[15][16] Avoid repeated freeze-thaw cycles.[13][16]
Analytical Methods for this compound Quantification
Several analytical methods are available for measuring this compound concentrations in biological samples. The choice of method depends on the required sensitivity, specificity, and available instrumentation.
Table 3: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| Immunoassays (FPIA, EMIT, CMIA) | Competitive binding of this compound in the sample and a labeled this compound conjugate to a limited number of anti-methotrexate antibody binding sites. | Rapid turnaround time, widely available on automated platforms.[18] | Potential for cross-reactivity with this compound metabolites (e.g., 7-hydroxythis compound), which can lead to falsely elevated results.[18] |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other components in the sample based on its physicochemical properties, followed by detection (e.g., UV). | High specificity, can distinguish between this compound and its metabolites. | More labor-intensive and time-consuming than immunoassays.[19] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by liquid chromatography followed by highly specific detection based on the mass-to-charge ratio of the parent molecule and its fragments. | Considered the gold standard for accuracy and sensitivity.[18][20] Can quantify very low concentrations. | Requires specialized and expensive equipment and expertise. |
Protocol 2: General Workflow for this compound Quantification by LC-MS/MS
This protocol provides a general overview. Specific parameters will need to be optimized based on the instrument and reagents used.
-
Sample Preparation:
-
Thaw frozen samples at room temperature.
-
Perform protein precipitation by adding a precipitating agent (e.g., methanol or acetonitrile) containing a stable isotope-labeled internal standard (e.g., this compound-d3) to the serum or plasma sample.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto an appropriate HPLC column (e.g., a C18 column).
-
Use a mobile phase gradient (e.g., a mixture of water and an organic solvent with a modifying acid like formic acid) to separate this compound from other sample components.
-
-
Mass Spectrometric Detection:
-
Introduce the eluent from the HPLC into the mass spectrometer.
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Generate a calibration curve using standards of known this compound concentrations.
-
Calculate the this compound concentration in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. A Family Physician's Guide to Monitoring this compound | AAFP [aafp.org]
- 2. jabps.journals.ekb.eg [jabps.journals.ekb.eg]
- 3. The population pharmacokinetics of high-dose this compound in infants with acute lymphoblastic leukemia highlight the need for bedside individualized dose adjustment: a report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of this compound Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive Guide to this compound Toxicity | Medical Toxicology [medicaltoxic.com]
- 6. tdm-monografie.org [tdm-monografie.org]
- 7. Preventing and Managing Toxicities of High-Dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-dose this compound pharmacokinetics in ALL treatment [wisdomlib.org]
- 9. Evaluation of a Pharmacist-Driven High-Dose MTX Monitoring Protocol [jhoponline.com]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. Test Details [utmb.edu]
- 14. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 15. ark-tdm.com [ark-tdm.com]
- 16. medilinkltd.com [medilinkltd.com]
- 17. mayocliniclabs.com [mayocliniclabs.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Folic Acid Supplementation with Low-Dose Methotrexate Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methotrexate (MTX), a folate antagonist, is a cornerstone in the treatment of various autoimmune diseases, particularly rheumatoid arthritis (RA).[1][2] Its therapeutic efficacy is attributed to its ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines, thereby interfering with cellular replication and inducing anti-inflammatory effects.[3][4][5] However, this folate antagonism is also responsible for a range of adverse effects that can lead to treatment discontinuation.[2][3] Supplementation with folic acid is a widely adopted strategy to mitigate these toxicities without compromising the therapeutic benefits of low-dose MTX.[6][7][8] These application notes provide a comprehensive overview of the mechanisms, clinical data, and experimental protocols relevant to the co-administration of folic acid with low-dose MTX therapy.
Mechanism of Action and Rationale for Supplementation
Low-dose MTX exerts its therapeutic effects through multiple mechanisms, including the inhibition of DHFR and other folate-dependent enzymes.[3][4] This leads to a state of effective folate deficiency, which is thought to mediate many of the drug's adverse effects, such as gastrointestinal intolerance, stomatitis, and liver function abnormalities.[3][8] Folic acid supplementation aims to replenish the folate pool, thereby reducing the incidence and severity of these side effects.[6][7][8] Importantly, clinical evidence suggests that for autoimmune diseases, the therapeutic efficacy of low-dose MTX is not significantly diminished by folic acid supplementation, indicating that the mechanisms driving efficacy and toxicity may be distinct.[3][4]
Data Presentation: Clinical Trial Summaries
The following tables summarize key quantitative data from clinical studies investigating the effects of folic acid supplementation on the toxicity and efficacy of low-dose this compound therapy.
Table 1: Efficacy of Folic Acid Supplementation in Reducing this compound-Related Side Effects
| Study Reference | Folic Acid/Folinic Acid Dose | Number of Patients | Study Duration | Key Findings on Toxicity Reduction |
| van Ede et al.[9] | Folic acid (1 mg/day) or Folinic acid (2.5 mg/week) | 434 | 48 weeks | Toxicity-related MTX discontinuation was 17% in the folic acid group and 12% in the folinic acid group, compared to 38% in the placebo group. This was primarily due to a decreased incidence of elevated liver enzymes. |
| Morgan et al.[10] | Folic acid (5 mg or 27.5 mg weekly) | 79 | Not specified | Patients receiving folic acid supplements had significantly lower toxicity scores compared to the placebo group (P ≤ 0.001). |
| Cochrane Review[1] | Low-dose folic or folinic acid (≤ 7 mg weekly) | 624 (6 trials) | Not specified | A 26% relative risk reduction in gastrointestinal side effects (e.g., nausea, vomiting) and a 76.9% relative risk reduction in abnormal serum transaminase elevations were observed. |
Table 2: Impact of Folic Acid Supplementation on this compound Efficacy
| Study Reference | Folic Acid/Folinic Acid Dose | Number of Patients | Study Duration | Key Findings on Efficacy |
| van Ede et al.[9] | Folic acid (1 mg/day) or Folinic acid (2.5 mg/week) | 434 | 48 weeks | Parameters of disease activity improved equally in all groups (placebo, folic acid, and folinic acid). |
| Morgan et al.[10] | Folic acid (5 mg or 27.5 mg weekly) | 79 | Not specified | Folic acid supplementation did not affect the efficacy of this compound therapy as assessed by joint indices and patient/physician assessments. |
| Goupille et al.[11] | Folic acid co-administered with MTX or administered the day after | 28 (rats) | Not specified | Co-administration of MTX and folic acid on the same day did not reduce the efficacy of MTX in a rat model of arthritis compared to separate administration. |
Experimental Protocols
This section details methodologies for key experiments to assess the impact of folic acid supplementation on MTX therapy.
Protocol 1: Assessment of this compound-Induced Toxicity
Objective: To quantify the incidence and severity of adverse effects associated with low-dose MTX therapy and the mitigating effects of folic acid supplementation.
Methodology:
-
Patient-Reported Outcome Measures:
-
Utilize a standardized toxicity questionnaire to be completed by patients at regular intervals (e.g., weekly or bi-weekly).
-
The questionnaire should assess the presence, duration, and severity (e.g., on a Likert scale of 1-5) of common MTX-related side effects, including:
-
Gastrointestinal: Nausea, vomiting, abdominal pain, diarrhea.
-
Mucosal: Mouth sores (stomatitis).
-
General: Fatigue, hair loss.
-
-
Toxicity scores can be calculated based on the responses to compare different treatment groups (e.g., MTX + placebo vs. MTX + folic acid).[10]
-
-
Laboratory Monitoring:
-
Hepatic Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at baseline and regular intervals (e.g., every 4-8 weeks). An elevation of >2 times the upper limit of normal is often considered a significant adverse event.[9]
-
Hematological Parameters: Perform a complete blood count (CBC) with differential at baseline and regular intervals to monitor for signs of bone marrow suppression, such as leukopenia, thrombocytopenia, or anemia.
-
Renal Function: Monitor serum creatinine and estimated glomerular filtration rate (eGFR) as MTX is primarily cleared by the kidneys.[12]
-
Protocol 2: Evaluation of this compound Efficacy in Rheumatoid Arthritis
Objective: To assess whether folic acid supplementation impacts the therapeutic efficacy of low-dose MTX in controlling disease activity in rheumatoid arthritis.
Methodology:
-
Clinical Disease Activity Indices:
-
Disease Activity Score 28 (DAS28): Calculate the DAS28 score at baseline and regular follow-up visits (e.g., every 12 weeks). The DAS28 incorporates the number of tender and swollen joints (out of 28), a patient's global assessment of health, and an inflammatory marker (erythrocyte sedimentation rate or C-reactive protein).
-
American College of Rheumatology (ACR) Response Criteria: Determine the percentage of patients achieving ACR20, ACR50, and ACR70 responses, which represent at least a 20%, 50%, and 70% improvement in tender and swollen joint counts and at least three of five other criteria (patient and physician global assessments, pain, disability, and an inflammatory marker).
-
-
Physical Function and Patient-Reported Outcomes:
-
Health Assessment Questionnaire (HAQ): Administer the HAQ to assess a patient's functional ability in daily activities.
-
Pain Visual Analog Scale (VAS): Use a 100 mm VAS for patients to rate their average pain intensity.
-
Protocol 3: Measurement of Folate and this compound Metabolites
Objective: To investigate the pharmacodynamic effects of MTX and folic acid supplementation on folate metabolism.
Methodology:
-
Sample Collection and Preparation:
-
Collect whole blood samples in EDTA-containing tubes.
-
Separate plasma and red blood cells (RBCs) by centrifugation.
-
Lyse RBCs to release intracellular contents.
-
-
Quantification of Folate and MTX Polyglutamates:
-
Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to measure the concentrations of:
-
Plasma and RBC folate levels.
-
RBC this compound polyglutamate (MTX-PG) levels. MTX is converted to MTX-PGs intracellularly, and these are considered the active metabolites.[13]
-
-
Correlate the levels of these metabolites with clinical outcomes (toxicity and efficacy).
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action via DHFR inhibition.
Caption: Workflow for a clinical trial on MTX and folic acid.
Conclusion
Folic acid supplementation is an essential adjuvant therapy for patients receiving low-dose this compound for autoimmune conditions. It effectively reduces the incidence of common side effects, thereby improving treatment adherence and patient quality of life, without significantly compromising the therapeutic efficacy of MTX. The protocols and information provided herein offer a framework for researchers and clinicians to further investigate and optimize this important combination therapy.
References
- 1. Folic acid and folinic acid for reducing side effects in patients receiving this compound for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Folate supplementation and this compound treatment in rheumatoid arthritis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, VIALS (this compound, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 6. Using folic acid with this compound in rheumatoid arthritis – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 7. This compound and folic acid for RA: Managing side effects [medicalnewstoday.com]
- 8. This compound and Folic Acid: What You Should Know If You Have RA [healthline.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Supplementation with folic acid during this compound therapy for rheumatoid arthritis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Similar effect of co-administration of this compound and folic acid for the treatment of arthritis compared to separate administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Overview of this compound Toxicity: A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacogenomic and metabolic biomarkers in the folate pathway and their association with this compound effects during dosage escalation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methotrexate-Induced Immunosuppression in Transplant Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing methotrexate (MTX) to induce immunosuppression in preclinical transplant models. This document covers the mechanism of action, key experimental protocols for murine skin and rat cardiac allografts, and quantitative data on the efficacy of this compound in prolonging graft survival.
Introduction
This compound is a folate antagonist that has been widely used for decades in the treatment of cancer and autoimmune diseases.[1][2] Its immunosuppressive properties also make it a valuable tool in transplantation research. By inhibiting dihydrofolate reductase (DHFR), this compound interferes with the synthesis of purines and pyrimidines, essential components of DNA and RNA. This inhibition primarily affects rapidly proliferating cells, such as activated lymphocytes, thereby suppressing the immune response against allografts.[2][3]
Mechanism of Action
This compound's primary mechanism of immunosuppression involves the competitive inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key cofactor in the synthesis of purine nucleotides and thymidylate.[3] By blocking this pathway, this compound depletes the intracellular pool of tetrahydrofolate, leading to the inhibition of DNA synthesis, repair, and cellular replication. This anti-proliferative effect is particularly potent against activated T-lymphocytes, which undergo rapid clonal expansion upon encountering alloantigens.[3][4]
In addition to its anti-proliferative effects, this compound has been shown to induce apoptosis in activated T cells and may also modulate cytokine production.[3] Some studies suggest that at lower doses, this compound's anti-inflammatory effects could be mediated by the release of adenosine, which has immunosuppressive properties.
Experimental Protocols
The following are detailed protocols for inducing immunosuppression with this compound in commonly used rodent transplant models.
Murine Skin Allograft Model
This protocol describes a full-thickness skin transplantation procedure in mice with subsequent this compound administration to assess its effect on allograft survival.
Materials:
-
Donor and recipient mice (e.g., C57BL/6 donors and BALB/c recipients for a fully mismatched model)
-
This compound sodium salt solution (sterile, for injection)
-
Sterile surgical instruments
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Sterile phosphate-buffered saline (PBS)
-
Bandaging material
-
70% ethanol and povidone-iodine for disinfection
Protocol:
-
Anesthesia and Preparation:
-
Anesthetize both donor and recipient mice using an approved anesthetic protocol.
-
Administer a pre-operative analgesic to the recipient mouse.
-
Shave the donor's back and the recipient's flank and disinfect the areas with 70% ethanol and povidone-iodine.
-
-
Donor Skin Harvest:
-
Euthanize the donor mouse.
-
Excise a full-thickness piece of dorsal skin (approximately 1 cm²).
-
Remove any underlying adipose and connective tissue from the graft.
-
Store the graft in sterile, cold PBS until transplantation.
-
-
Grafting Procedure:
-
On the recipient mouse, create a graft bed on the flank by excising a piece of skin of the same size as the donor graft.
-
Place the donor skin graft onto the recipient's graft bed.
-
Secure the graft with sutures or surgical adhesive.
-
Cover the graft with a non-adherent dressing and secure with a bandage.
-
-
This compound Administration:
-
Post-Operative Care and Monitoring:
-
House mice individually to prevent bandage removal.
-
Monitor the animals daily for signs of distress.
-
Remove the bandage after 7 days.
-
Monitor the graft daily for signs of rejection (e.g., inflammation, necrosis, eschar formation). Graft rejection is typically defined as the day when more than 80% of the graft tissue is necrotic.
-
Rat Heterotopic Cardiac Allograft Model
This protocol outlines the heterotopic transplantation of a donor heart into the abdomen of a recipient rat, followed by this compound treatment to prevent rejection.[7][8][9][10]
Materials:
-
Donor and recipient rats (e.g., Brown Norway donors and Lewis recipients for a fully mismatched model)
-
This compound sodium salt solution (sterile, for injection)
-
Sterile microsurgical instruments
-
Anesthetic (e.g., isoflurane)
-
Analgesic (e.g., buprenorphine)
-
Heparinized saline
-
Cardioplegic solution (e.g., cold saline or University of Wisconsin solution)
-
Suture material (e.g., 8-0 or 9-0 silk)
Protocol:
-
Donor Heart Procurement:
-
Anesthetize the donor rat and perform a median sternotomy.
-
Administer heparin into the inferior vena cava.
-
Perfuse the heart with cold cardioplegic solution via the aorta.
-
Excise the heart by transecting the aorta, pulmonary artery, and vena cavae.
-
Store the donor heart in cold cardioplegic solution.
-
-
Recipient Preparation:
-
Anesthetize the recipient rat and administer analgesia.
-
Perform a midline laparotomy to expose the abdominal aorta and inferior vena cava.
-
-
Transplantation:
-
Perform end-to-side anastomoses of the donor aorta to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava using microsurgical techniques.
-
After completing the anastomoses, release the vascular clamps to allow blood flow to the donor heart.
-
A successfully transplanted heart will begin to beat spontaneously.
-
Close the abdominal incision in layers.
-
-
This compound Administration:
-
Beginning on the day of transplantation, administer this compound daily via i.p. injection for a defined period (e.g., 14 days). A typical dose is 0.25 mg/kg/day.
-
-
Graft Survival Assessment:
-
Monitor the function of the transplanted heart daily by gentle palpation of the recipient's abdomen.
-
Cessation of a palpable heartbeat indicates graft rejection.
-
Data Presentation
The efficacy of this compound in prolonging allograft survival is dose-dependent. Below are tables summarizing representative data from preclinical studies.
Table 1: Effect of this compound on Murine Skin Allograft Survival
| Treatment Group | Dose (mg/kg) | Administration Schedule | Mean Graft Survival (Days) | Reference |
| Control (Saline) | N/A | Daily i.p. | 8-10 | [11] |
| This compound | 1.5 | Daily i.p. | 12-15 | [11] |
| This compound | 2.5 | Daily i.p. | 15-20 | [5] |
Table 2: Effect of this compound on Rat Cardiac Allograft Survival
| Treatment Group | Dose (mg/kg/day) | Administration Duration | Mean Graft Survival (Days) | Reference |
| Control (No Treatment) | N/A | N/A | 7-9 | [1] |
| This compound | 0.25 | 14 days | >100 | [12] |
| This compound (High Dose) | 1.0 | 7 days | >365 | [1] |
Table 3: Effect of this compound on Lymphocyte Populations
| Treatment | Animal Model | Cell Type | Observation | Reference |
| Low-dose this compound | Human (in vitro) | CD4+ and CD8+ T-cells | Inhibition of proliferation | [3][13][14] |
| This compound | Mouse | T-cell subsets | Reduction in activated/cycling T-cells | [4] |
| This compound | Human (in vivo) | T-helper 1 (Th1) cells | Restoration of decreased Th1 subsets upon MTX withdrawal | [15] |
| This compound | Rat | Lymphocyte subsets | Alterations in peripheral blood lymphocyte light scatter characteristics indicative of activation status | [16] |
Flow Cytometry Analysis of Lymphocyte Subsets
To investigate the cellular mechanisms of this compound-induced immunosuppression, flow cytometry can be used to quantify changes in lymphocyte populations in peripheral blood or lymphoid organs of transplanted animals.
Protocol Outline:
-
Sample Collection: At selected time points post-transplantation, collect peripheral blood or harvest spleens and lymph nodes from both this compound-treated and control animals.
-
Cell Preparation: Prepare single-cell suspensions from the collected tissues. For blood, perform red blood cell lysis.
-
Antibody Staining: Stain the cells with a panel of fluorescently-labeled antibodies specific for different lymphocyte markers (e.g., CD3, CD4, CD8, CD25, FoxP3 for regulatory T-cells, and activation markers like CD69 or Ki67).[17][18][19]
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the flow cytometry data to determine the percentages and absolute numbers of different lymphocyte subsets in each treatment group.
Conclusion
This compound is an effective immunosuppressive agent in rodent models of solid organ and skin transplantation. Its well-characterized mechanism of action and the availability of established protocols make it a valuable tool for studying the immunology of transplant rejection and for the preclinical evaluation of novel immunomodulatory therapies. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies utilizing this compound.
References
- 1. Simplified method of heterotopic rat heart transplantation using the cuff technique: application to sublethal dose protocol of this compound on allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive drug - Wikipedia [en.wikipedia.org]
- 3. This compound Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dose-escalation studies in transgenic mice and marrow transplant recipients expressing drug-resistant dihydrofolate reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chronic toxicity of this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lidsen.com [lidsen.com]
- 8. A modified heterotopic heart transplantation in the rat – as an important model in experimental regeneration and replacement of the failing organ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. OBM Transplantation | Review of Heterotopic Heart Transplantation Models in Rats [lidsen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Transient low-dose this compound induces tolerance to murine anti-thymocyte globulin and together they promote long-term allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV [escholarship.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Flow cytometric analysis of peripheral blood lymphocyte subset light scatter characteristics as a means of monitoring the development of rat small bowel allograft rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. FACS monitoring of lymphocyte-subsets in patients with discoid and subacute-cutaneous lupus erythematosus receiving low-dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Methotrexate-Induced Hepatotoxicity in Long-Term Use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing methotrexate (MTX)-induced hepatotoxicity in long-term experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms underlying long-term this compound-induced hepatotoxicity?
A1: Long-term administration of this compound can lead to liver injury through a multi-faceted mechanism. The primary driver is the accumulation of this compound polyglutamates (MTX-PGs), which are metabolites of MTX.[1] This accumulation triggers a cascade of detrimental cellular events:
-
Oxidative Stress: MTX-PGs inhibit dihydrofolate reductase, leading to a depletion of tetrahydrofolate. This process can increase the production of reactive oxygen species (ROS) and suppress antioxidant response elements.[1][2][3] The resulting oxidative stress causes lipid peroxidation and damages hepatocytes.[1]
-
Inflammation: MTX-PGs can activate pro-inflammatory signaling pathways, including the nuclear factor kappa B (NF-κB) pathway, and increase the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-1β, and IL-12.[1]
-
Apoptosis: The induction of oxidative stress and inflammation can lead to hepatocyte apoptosis (programmed cell death), which is often mediated by the activation of caspase-3.[1][4]
-
Fibrosis: Chronic hepatocyte injury and inflammation can activate hepatic stellate cells (HSCs).[2] Activated HSCs are the primary source of extracellular matrix proteins, and their sustained activation leads to the excessive deposition of collagen and other matrix components, resulting in liver fibrosis and potentially cirrhosis.[2][5] this compound can also induce endoplasmic reticulum (ER) stress in HSCs, further contributing to their activation.[2][6]
Q2: What are the key risk factors for developing this compound-induced hepatotoxicity in experimental subjects?
A2: Several factors can increase the susceptibility to MTX-induced liver damage. These should be carefully considered and controlled for in experimental designs:
-
Pre-existing Liver Conditions: Subjects with underlying liver diseases, such as non-alcoholic fatty liver disease (NAFLD), are at a heightened risk.[5][7] MTX can exacerbate the progression of NAFLD to non-alcoholic steatohepatitis (NASH) with fibrosis.[1][5]
-
Obesity and Diabetes: These conditions are often associated with NAFLD and can increase the risk of developing significant liver fibrosis during long-term MTX treatment.[5][8]
-
Alcohol Consumption: Concurrent alcohol use is a significant risk factor that can potentiate the hepatotoxic effects of this compound.[5]
-
Lack of Folate Supplementation: Inadequate folate levels can exacerbate the toxic effects of MTX.[5]
-
Cumulative Dose: While the direct correlation is debated, higher cumulative doses of this compound have been associated with an increased risk of fibrosis.[5][9]
Q3: How can I monitor for this compound-induced hepatotoxicity during a long-term study?
A3: A multi-pronged approach to monitoring is recommended, combining biochemical assays, histological analysis, and non-invasive imaging.
-
Biochemical Monitoring: Regularly monitor serum levels of liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[2][9] Persistent elevations are an indicator of liver injury.[9] Serum albumin levels should also be monitored, as a decrease can indicate impaired liver function.[9]
-
Histological Assessment: Liver biopsy remains the gold standard for assessing the extent of liver damage, including steatosis, inflammation, fibrosis, and cirrhosis.[8][9]
-
Non-Invasive Methods: Several non-invasive techniques are available to assess liver fibrosis:
-
Transient Elastography (FibroScan): This technique measures liver stiffness, which correlates with the degree of fibrosis.[10][11]
-
Serum Biomarkers: Panels of serum markers, such as the Enhanced Liver Fibrosis (ELF) test (which includes hyaluronic acid, tissue inhibitor of metalloproteinase 1, and aminoterminal propeptide of type III procollagen) or FibroSURE/FibroTest, can provide an indication of fibrosis.[9][10] The procollagen III peptide (P3NP) is another useful marker.[9]
-
Troubleshooting Guides
Issue 1: Unexpectedly high variability in liver enzyme levels across experimental animals.
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing or Administration | Ensure precise and consistent dosing for all animals. For oral administration, verify complete ingestion. For parenteral routes, ensure proper injection technique. |
| Underlying Subclinical Liver Conditions | Screen animals for baseline liver health before initiating the study. Exclude animals with pre-existing liver abnormalities. |
| Genetic Variability | Use a genetically homogenous animal strain to minimize inter-individual differences in drug metabolism and susceptibility to toxicity. |
| Differences in Diet or Environmental Factors | Standardize housing conditions, diet, and water access for all animals to minimize environmental variables that could affect liver function. |
Issue 2: Discrepancy between liver enzyme levels and histological findings.
| Possible Cause | Troubleshooting Step |
| Transient Enzyme Elevation | Liver enzyme elevations can be transient.[12] Correlate the timing of blood collection with the dosing schedule. Consider serial measurements to establish a trend. |
| Sampling Error in Liver Biopsy | Liver fibrosis can be unevenly distributed. Ensure that the biopsy sample is of adequate size and representative of the entire liver. |
| Early Stage of Fibrosis | In the early stages, fibrosis may be present without significant elevations in liver enzymes. Rely on more sensitive markers of fibrosis if early detection is critical. |
| Adaptive Response | The liver may exhibit an adaptive response to low-dose MTX, with initial enzyme elevations that normalize over time despite ongoing low-level injury. |
Experimental Protocols
Protocol 1: Induction of this compound-Induced Hepatotoxicity in a Rodent Model
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
This compound Administration: A single intraperitoneal (i.p.) injection of this compound at a dose of 20 mg/kg is often used to induce acute hepatotoxicity.[4] For chronic models mimicking long-term use, lower doses (e.g., 2.5-5 mg/kg) can be administered intraperitoneally or orally 2-3 times a week for several weeks (e.g., 4-8 weeks).
-
Monitoring:
-
Collect blood samples weekly via tail vein or retro-orbital sinus for measurement of serum ALT, AST, and albumin.
-
Monitor body weight and general health status of the animals.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and collect liver tissue.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining for general morphology, Masson's trichrome or Sirius red staining for collagen deposition to assess fibrosis).
-
Snap-freeze another portion of the liver in liquid nitrogen for subsequent biochemical assays (e.g., measurement of oxidative stress markers like malondialdehyde and glutathione, and antioxidant enzyme activities like superoxide dismutase and catalase) and molecular analyses (e.g., gene expression of pro-inflammatory and pro-fibrotic markers).
-
Protocol 2: In Vitro Assessment of this compound-Induced Hepatotoxicity in HepaRG Cells
-
Cell Culture: Culture HepaRG cells, a human-derived hepatic cell line, according to the supplier's recommendations. Differentiate the cells into a hepatocyte-like phenotype before treatment.
-
This compound Treatment: Expose the differentiated HepaRG cells to varying concentrations of this compound (e.g., 1-100 µM) for different time points (e.g., 24, 48, 72 hours).
-
Cytotoxicity Assays:
-
Measure cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
-
Functional Assays:
-
Assess hepatocyte function by measuring albumin and urea secretion into the culture medium.
-
-
Mechanistic Studies:
-
Oxidative Stress: Measure intracellular ROS production using fluorescent probes like DCFH-DA.
-
Apoptosis: Assess apoptosis by TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide stained cells.
-
Gene and Protein Expression: Analyze the expression of genes and proteins involved in oxidative stress, inflammation, and fibrosis using qPCR, Western blotting, or ELISA.
-
Quantitative Data Summary
Table 1: Incidence of Elevated Liver Enzymes and Histological Findings in Patients on Long-Term this compound Therapy
| Study Population | Incidence of Elevated Liver Enzymes | Prevalence of Mild Fibrosis (Post-MTX) | Prevalence of Severe Fibrosis/Cirrhosis (Post-MTX) | Reference |
| Rheumatoid Arthritis | 13 per 100 patient-years (cumulative incidence of 31% in the first 3 years) | 15.3% | 1.8% | [12][13] |
| Psoriatic Arthritis | Limited data, but serial elevations are associated with liver pathology. | 9.9% | 2.8% | [12][13] |
Table 2: Monitoring Recommendations for this compound-Induced Hepatotoxicity
| Guideline Source | Monitoring Frequency | Key Recommendations |
| American Academy of Dermatology | Low-Risk Patients: LFTs monthly for the first 6 months, then every 2-3 months. Liver biopsy considered after a cumulative dose of 3.5-4.0 g. High-Risk Patients: Pre-treatment liver biopsy. Biopsy after every 1.0-1.5 g cumulative dose. | Risk stratification is a key component.[5][8][9] |
| American College of Rheumatology | LFTs every 4-8 weeks for the first 3 months, then every 8-12 weeks. Liver biopsy is not routinely recommended based on cumulative dose alone. | Emphasis on monitoring LFTs and adjusting therapy based on their levels.[9] |
| FDA Drug Label | Hematology at least monthly. Renal and liver function every 1-2 months. | Recommends baseline and regular monitoring of blood counts and organ function.[14] |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound-induced hepatotoxicity.
Caption: Experimental workflow for a rodent model of MTX hepatotoxicity.
References
- 1. Hepatotoxic potentials of this compound: Understanding the possible toxicological molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-Induced Liver Injury Is Associated with Oxidative Stress, Impaired Mitochondrial Respiration, and Endoplasmic Reticulum Stress In Vitro [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound-induced hepatotoxicity in rats and the therapeutic properties of vitamin E: a histopathologic and flowcytometric research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring this compound hepatotoxicity in psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. This compound-Induced Liver Injury Is Associated with Oxidative Stress, Impaired Mitochondrial Respiration, and Endoplasmic Reticulum Stress In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Busting the myth of this compound chronic hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Hepatotoxicity Monitoring Guidelines in Psoriasis and Rheumatoid Arthritis: Is There a Consensus? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Noninvasive Tests to Monitor this compound‐Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Usefulness of noninvasive diagnostic procedures for assessment of this compound hepatotoxicity in patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nottingham.ac.uk [nottingham.ac.uk]
- 12. Risk and management of liver toxicity during this compound treatment in rheumatoid and psoriatic arthritis: a systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. droracle.ai [droracle.ai]
Technical Support Center: Mitigation of Methotrexate-Induced Nausea and Vomiting (MTX-INV)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on methotrexate-induced nausea and vomiting (MTX-INV).
Troubleshooting Guides
Issue: High variability in emetic response in animal models.
Question: We are observing significant animal-to-animal variability in the emetic/nausea response to this compound in our preclinical studies. How can we reduce this variability?
Answer:
High variability is a common challenge in preclinical emesis research. Here are several factors to consider and steps to take for troubleshooting:
-
Animal Model Selection:
-
Species: Ferrets and dogs are considered the gold-standard models for emesis studies as they possess a vomiting reflex.[1][2] Rats and mice do not vomit but exhibit "pica," the consumption of non-nutritive substances like kaolin, which is used as a proxy for nausea.[3][4] Ensure the chosen species is appropriate for your research question (emesis vs. nausea).
-
Strain and Supplier: Different strains of the same species can exhibit different sensitivities to emetogenic stimuli. It is crucial to use a consistent strain from a reputable supplier to minimize genetic variability.
-
-
Experimental Conditions:
-
Acclimatization: Ensure a sufficient acclimatization period for the animals to their housing and experimental conditions before the study begins. Stress can significantly impact gastrointestinal function and emetic responses.
-
Dosing: this compound administration, particularly the route and vehicle, should be consistent across all animals. Intravenous (IV) administration of 2.5 mg/kg has been shown to reliably induce delayed emesis in dogs.[5][6]
-
Fasting/Feeding Schedule: Standardize the feeding schedule, as the presence of food in the stomach can influence the emetic threshold.
-
-
Data Collection:
-
Observer Training: Ensure all personnel responsible for observing and scoring emetic events (retching, vomiting) or pica behavior are thoroughly trained and use a standardized scoring system to minimize inter-observer variability.
-
Blinding: Whenever possible, the experimenter observing the animals and analyzing the data should be blinded to the treatment groups to prevent bias.
-
Issue: Difficulty in assessing nausea in rodent models.
Question: Our research focuses on the nausea component of MTX-INV, and we are using a rat model. What are the best practices for reliably assessing nausea-like behavior?
Answer:
Assessing nausea in non-vomiting species like rats is challenging, but pica behavior is a widely used surrogate endpoint.[3]
-
Pica Measurement (Kaolin Consumption):
-
Baseline Measurement: It is essential to measure baseline kaolin and food consumption for several days before administering this compound to establish a stable baseline for each animal.
-
Accurate Quantification: To accurately measure kaolin intake, provide it in a form that minimizes spillage (e.g., pelleted kaolin in a hopper).[3] Spilled kaolin should be collected from a tray beneath the cage, dried, and weighed to correct the consumption data.[7]
-
Interpretation: An increase in kaolin consumption post-methotrexate administration is indicative of a nausea-like state.[8][9]
-
-
Conditioned Taste Aversion (CTA): CTA is another behavioral paradigm to assess malaise and nausea. In this model, animals learn to associate a novel taste with the unpleasant effects of a drug and will subsequently avoid that taste.
-
Limitations: It is important to acknowledge that pica and CTA are indirect measures of nausea.[10] Therefore, it is advisable to use multiple behavioral endpoints in conjunction with physiological measures where possible.
Frequently Asked Questions (FAQs)
Q1: What are the primary signaling pathways involved in this compound-induced nausea and vomiting?
A1: The primary signaling pathways implicated in chemotherapy-induced nausea and vomiting, including that from this compound, involve the activation of serotonin (5-HT3) and substance P (neurokinin-1 or NK1) receptors.[11]
-
Peripheral Pathway (Acute Phase): Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gastrointestinal tract. Serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brainstem, triggering the vomiting reflex.[12][13]
-
Central Pathway (Delayed Phase): Substance P, released in the brainstem, binds to NK1 receptors in key areas like the nucleus tractus solitarius and the chemoreceptor trigger zone, leading to delayed nausea and vomiting.[14][15] this compound is known to induce delayed emesis.[5][6]
-
Receptor Crosstalk: There is evidence of "crosstalk" between the 5-HT3 and NK1 receptor signaling pathways, which may contribute to the overall emetic response.[16][17][18]
Q2: Why are 5-HT3 receptor antagonists, like ondansetron, sometimes ineffective against MTX-INV?
A2: While 5-HT3 receptor antagonists are effective against acute chemotherapy-induced emesis, their efficacy against delayed emesis, which is characteristic of this compound, can be limited.[5][6]
-
Mechanism of Delayed Emesis: The delayed phase of emesis is thought to be more heavily mediated by the substance P/NK1 receptor pathway rather than the serotonin/5-HT3 pathway.[18]
-
Clinical and Preclinical Evidence: Studies in dogs have shown that ondansetron alone is not very effective at inhibiting this compound-induced delayed emesis.[6][19] Clinical studies in pediatric patients receiving high-dose this compound also reported poor control of nausea and vomiting despite prophylaxis with 5-HT3 antagonists.[20]
Q3: What is the role of folic acid supplementation in mitigating MTX-INV?
A3: Folic acid supplementation is a common strategy to reduce the side effects of this compound, including nausea and vomiting.[21][22]
-
Mechanism: this compound is a folate antagonist. It is believed that some of its side effects are due to folate depletion.[22] Supplementing with folic acid helps to replenish folate levels, thereby reducing toxicity.
-
Efficacy: A systematic review has shown that folate supplementation significantly reduces gastrointestinal side effects, such as nausea and vomiting (Odds Ratio 0.71), in patients with rheumatoid arthritis receiving this compound.[23]
-
Administration: Folic acid is typically given once weekly, on a different day than the this compound dose, to avoid potential interference with this compound's therapeutic efficacy.[22]
Q4: Which anti-emetic agents show the most promise for MTX-INV in preclinical and clinical studies?
A4: Combination therapy and agents targeting the NK1 receptor have shown significant promise.
-
NK1 Receptor Antagonists: Given the role of substance P in delayed emesis, NK1 receptor antagonists (e.g., aprepitant) are a logical choice. The addition of aprepitant to standard anti-emetic regimens has been shown to reduce the need for rescue anti-emetics in patients receiving high-dose this compound.[1]
-
Combination Therapy: In a dog model of this compound-induced emesis, the combination of ondansetron and dexamethasone was more effective than either agent alone.[5]
-
Second-Generation 5-HT3 Antagonists: Palonosetron, a second-generation 5-HT3 antagonist, has a unique pharmacological profile and has shown efficacy against both acute and delayed emesis.[16][18] This may be due to its ability to inhibit the crosstalk between 5-HT3 and NK1 receptors.[10][17]
-
Other 5-HT3 Antagonists: Granisetron has been shown to be superior to prochlorperazine for this compound-induced nausea and vomiting in patients with inflammatory arthritis.[24]
Quantitative Data Summary
Table 1: Efficacy of Interventions for this compound-Induced Nausea and Vomiting
| Intervention | Model/Population | Outcome | Efficacy | Citation(s) |
| Folic Acid Supplementation | Patients with Rheumatoid Arthritis | Reduction in Nausea and Vomiting | Odds Ratio: 0.71 | [23] |
| Granisetron (1 mg) vs. Prochlorperazine (10 mg) | Patients with Inflammatory Arthritis | Completion of 8-week study | 7/7 on Granisetron vs. 1/6 on Prochlorperazine | [24] |
| Ondansetron + Dexamethasone | Dog Model | Inhibition of Delayed Emesis | More effective than either agent alone | [5] |
| Ondansetron | Dog Model | Inhibition of Delayed Emesis | Not effective | [6][19] |
| Standard Prophylaxis (5-HT3 antagonist +/- dexamethasone) | Pediatric Patients (High-Dose MTX) | Complete Nausea Control (Delayed Phase) | 30% | [20] |
Experimental Protocols
Protocol 1: this compound-Induced Delayed Emesis in a Dog Model
This protocol is adapted from studies demonstrating delayed emesis in dogs following this compound administration.[5][6]
-
Animals: Use healthy adult beagle dogs of either sex. House them individually with free access to water.
-
Acclimatization: Allow at least a one-week acclimatization period before the experiment.
-
Fasting: Fast the dogs for 12-18 hours before this compound administration, with water available ad libitum.
-
This compound Administration: Administer this compound at a dose of 2.5 mg/kg intravenously (i.v.).
-
Observation: Continuously monitor the dogs for 72 hours post-administration for signs of emesis (retching and vomiting). A video recording system is recommended for accurate quantification.
-
Scoring: Record the number of retches and vomits for each animal. The onset of the first emetic episode is typically in the delayed phase (20-24 hours post-MTX).[25]
-
Anti-emetic Testing: To test the efficacy of a novel anti-emetic, administer the compound at predetermined time points after this compound. For example, a 5-HT3 antagonist like ondansetron (1 mg/kg, i.v.) or a corticosteroid like dexamethasone (2.5 mg/kg, i.v.) can be administered at 8, 24, and 48 hours post-methotrexate.[5]
Protocol 2: Assessment of Nausea (Pica) in a Rat Model
This protocol is based on established methods for inducing and quantifying pica in rats.[3][8]
-
Animals: Use adult male Sprague-Dawley or Wistar rats. House them individually in cages that allow for the collection of spillage.
-
Acclimatization and Baseline: For at least 7 days before the experiment, provide the rats with pre-weighed amounts of standard chow and kaolin pellets. Measure the consumption of both, as well as any spillage, every 24 hours to establish a stable baseline.
-
This compound/Emetogen Administration: Administer this compound or another emetogenic agent (e.g., cisplatin at 6 mg/kg, intraperitoneally) to induce pica.[3] Include a vehicle-control group.
-
Data Collection: For at least 48 hours after administration, continue to measure kaolin and food consumption daily.
-
Calculation of Kaolin Intake:
-
Kaolin Intake (g) = (Initial weight of kaolin) - (Final weight of kaolin) - (Weight of spilled kaolin).
-
-
Analysis: Compare the kaolin intake in the this compound-treated group to their own baseline and to the vehicle-control group. A significant increase in kaolin consumption indicates a nausea-like state.
Protocol 3: c-Fos Immunohistochemistry for Neuronal Activation in the Brainstem
This protocol outlines the general steps for detecting c-Fos protein, a marker of neuronal activation, in the brainstem following an emetic stimulus.[26][27][28]
-
Stimulation and Perfusion: Administer the emetic stimulus (e.g., this compound). At the time of peak neuronal activation (typically 90-120 minutes post-stimulus), deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[27][28]
-
Tissue Processing:
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Transfer the brain to a 30% sucrose solution in PBS for cryoprotection.
-
Section the brainstem (e.g., 40-50 µm thick sections) using a cryostat or vibratome.
-
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Incubate the sections with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.
-
Incubate with an avidin-biotin complex (ABC) reagent.
-
Visualize the c-Fos positive cells using a chromogen like 3,3'-diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Analysis:
-
Mount the stained sections onto slides, dehydrate, and coverslip.
-
Using a microscope, identify and count the c-Fos positive nuclei in specific brainstem regions associated with emesis, such as the nucleus tractus solitarius (NTS), area postrema (AP), and dorsal motor nucleus of the vagus (DMNV).[26]
-
Compare the number of c-Fos positive cells between the emetogen-treated and control groups.
-
Visualizations
Caption: Overview of peripheral and central pathways in MTX-INV.
Caption: A typical experimental workflow for evaluating anti-emetics.
Caption: Downstream signaling of 5-HT3 and NK1 receptors in emesis.
References
- 1. droracle.ai [droracle.ai]
- 2. researchgate.net [researchgate.net]
- 3. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pica behavior of laboratory rats (Rattus norvegicus domestica): Nauseated animals ingest kaolin, zeolite, bentonite, but not calcium carbonate chalk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound produces delayed emesis in dogs: a potential model of delayed emesis induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probable involvement of the 5-hydroxytryptamine(4) receptor in this compound-induced delayed emesis in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Running induces nausea in rats: Kaolin intake generated by voluntary and forced wheel running - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Intracellular emetic signaling cascades by which the selective neurokinin type 1 receptor (NK1R) agonist GR73632 evokes vomiting in the least shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) | PLOS One [journals.plos.org]
- 13. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin-1 receptor antagonists for chemotherapy-induced nausea and vomiting - Aziz - Annals of Palliative Medicine [apm.amegroups.org]
- 15. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Molecular mechanisms of 5-HT(3) and NK(1) receptor antagonists in prevention of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dacemirror.sci-hub.box [dacemirror.sci-hub.box]
- 18. Pharmacological mechanisms of 5-HT₃ and tachykinin NK₁ receptor antagonism to prevent chemotherapy-induced nausea and vomiting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Poor chemotherapy-induced nausea and vomiting control in children receiving intermediate or high dose this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Folic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 22. Using folic acid with this compound in rheumatoid arthritis – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 23. Folate Supplementation for this compound Therapy in Patients With Rheumatoid Arthritis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Granisetron (Kytril) suppresses this compound-induced nausea and vomiting among patients with inflammatory arthritis and is superior to prochlorperazine (Stemetil) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ijvm.org.il [ijvm.org.il]
- 26. researchgate.net [researchgate.net]
- 27. uva.theopenscholar.com [uva.theopenscholar.com]
- 28. The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing methotrexate dosage to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize methotrexate (MTX) dosage and minimize adverse effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a folate antagonist that primarily works by inhibiting the enzyme dihydrofolate reductase (DHFR).[1][2] This enzyme is crucial for converting dihydrofolate to tetrahydrofolate, a key component in the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[1][3] By blocking this pathway, this compound interferes with DNA synthesis, repair, and cellular replication, making it particularly effective against rapidly proliferating cells like cancer cells and inflammatory cells.[1] In the context of autoimmune diseases like rheumatoid arthritis, MTX is also thought to exert its anti-inflammatory effects through mechanisms such as the promotion of adenosine release, which has potent anti-inflammatory properties.[2][4]
Q2: What are the most common adverse effects associated with this compound administration in a research setting?
A2: The most frequently observed adverse effects are gastrointestinal (e.g., nausea, vomiting, mucosal ulcers, and loss of appetite), hepatotoxicity (elevated liver enzymes), and myelosuppression (anemia, leukopenia).[5][6][7] Other potential side effects include stomatitis, fatigue, and alopecia.[7] Many of these effects are dose-dependent and often manageable with appropriate supportive care and monitoring.[6][8]
Q3: How can folic acid supplementation mitigate this compound-induced adverse effects?
A3: Folic acid supplementation is a standard practice to reduce the incidence and severity of this compound's side effects.[4] It helps to replenish the folate stores that are depleted by this compound, thereby protecting healthy cells.[5] Studies have shown that folic acid can significantly lower the risk of gastrointestinal issues and mouth sores by as much as 79%.[4] It can also help to reduce hepatotoxicity.[5] Typically, folic acid is administered at least 24 hours after the this compound dose to avoid interfering with its efficacy.[4]
Q4: What is the rationale for switching from oral to subcutaneous administration of this compound?
A4: Switching from oral to subcutaneous (SC) administration can be beneficial for several reasons. Firstly, SC this compound has higher bioavailability, meaning more of the drug is absorbed and utilized by the body, which can lead to a better therapeutic response at the same or even lower doses.[9][10] Secondly, it can significantly reduce gastrointestinal side effects, which are common with the oral formulation.[4][9] This route is often considered when there is an inadequate response to oral MTX or when gastrointestinal intolerance is a limiting factor.[11]
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Distress in an Animal Study
Possible Cause: The dose of this compound may be too high for the chosen administration route, or the formulation may be causing local irritation.
Troubleshooting Steps:
-
Dose Reduction: Consider a dose de-escalation study to identify the maximum tolerated dose with an acceptable side-effect profile.
-
Split Dosing: For oral administration, splitting the total weekly dose into two administrations 12 hours apart may alleviate gastrointestinal symptoms.[4]
-
Route of Administration Change: Switch from oral to subcutaneous or intramuscular injection to bypass the gastrointestinal tract, which can eliminate GI distress.[4][9]
-
Folic Acid Supplementation: Ensure adequate folic acid is being co-administered, as it is known to reduce GI side effects.[4]
Issue 2: Elevated Liver Enzymes Observed in Bloodwork
Possible Cause: this compound-induced hepatotoxicity is a known adverse effect.[5]
Troubleshooting Steps:
-
Confirm with Repeat Testing: Re-measure liver function tests (LFTs) to confirm the elevation.
-
Dose Adjustment: A temporary reduction in the this compound dose or a temporary cessation of treatment may be necessary.[6] In many cases, liver enzymes return to normal levels after dose reduction.[12]
-
Investigate Concomitant Medications: Review all other administered compounds for potential hepatotoxicity. For instance, concurrent use of nonsteroidal anti-inflammatory drugs (NSAIDs) can increase the risk.[7]
-
Baseline Assessment: Always perform a baseline assessment of liver function before initiating a this compound regimen to identify pre-existing conditions.[13]
Issue 3: Inconsistent Efficacy at a Given Dose
Possible Cause: Variability in drug absorption, especially with oral administration, can lead to inconsistent plasma concentrations.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to assess the absorption and bioavailability of the current formulation and administration route.
-
Switch to Parenteral Administration: Changing to a subcutaneous or intravenous route will ensure 100% bioavailability and more consistent drug exposure.[9]
-
Evaluate for Drug Interactions: Assess whether any other substances administered could be interfering with this compound absorption or metabolism.
Data Presentation
Table 1: Recommended Starting Dosages and Escalation for Different Indications
| Indication | Starting Dosage | Route | Escalation Strategy | Maximum Recommended Dose |
| Rheumatoid Arthritis | 7.5 - 15 mg once weekly[5][10] | Oral, SC, or IM | Increase by 2.5 - 5 mg every 2-6 weeks based on response[11] | 20-30 mg/week[9][10] |
| Psoriasis | 10 - 25 mg once weekly[5] | IM or IV | Adjust gradually to achieve optimal clinical response[14] | 25 mg/week[14][15] |
| Polyarticular Juvenile Idiopathic Arthritis (pJIA) | 10 mg/m² once weekly[5] | SC or IM | Escalate to achieve optimal response[14] | 30 mg/m²/week[14][15] |
| Acute Lymphoblastic Leukemia (ALL) - Maintenance | 20 mg/m² once weekly[15] | Oral | Dose adjusted based on ANC and platelet counts[15] | Varies based on protocol |
| High-Dose MTX (e.g., Osteosarcoma) | 1,000 - 8,000 mg/m²[15] | IV Infusion | Administered with leucovorin rescue[15] | Varies based on protocol |
Table 2: Monitoring Parameters and Frequency
| Parameter | Baseline | Initial Phase (First 1-2 months) | Stable Phase |
| Complete Blood Count (CBC) with differential and platelets | Yes[13] | Every 2-4 weeks[16] | Every 1-3 months[10][13] |
| Liver Function Tests (ALT, AST, Albumin) | Yes[13] | Every 2-4 weeks[16] | Every 1-3 months[10][13] |
| Renal Function Tests (Creatinine) | Yes[13] | Every 1-2 months[13] | Every 1-3 months[10] |
| Chest X-ray | Yes[13] | As clinically indicated | As clinically indicated |
Experimental Protocols
Protocol: Evaluation of this compound Efficacy and Toxicity in a Collagen-Induced Arthritis (CIA) Mouse Model
-
Animal Model: DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: Emulsify bovine type II collagen in Complete Freund's Adjuvant and administer as an intradermal injection at the base of the tail on day 0. On day 21, administer a booster injection of type II collagen in Incomplete Freund's Adjuvant.
-
Treatment Groups:
-
Vehicle control (e.g., sterile saline).
-
This compound (e.g., 1 mg/kg, 3 mg/kg, 10 mg/kg) administered subcutaneously once weekly, starting from the day of the booster injection.
-
This compound groups co-administered with folic acid (e.g., 1 mg/kg) 24 hours after each MTX dose.
-
-
Efficacy Assessment:
-
Monitor clinical signs of arthritis (paw swelling, erythema, joint stiffness) three times a week using a standardized scoring system.
-
Measure paw thickness using digital calipers.
-
At the end of the study, collect joint tissues for histological analysis of inflammation, cartilage damage, and bone erosion.
-
-
Toxicity Assessment:
-
Monitor body weight three times a week.
-
At the end of the study, collect blood via cardiac puncture for a complete blood count and analysis of liver enzymes (ALT, AST).
-
Perform a gross necropsy and collect liver tissue for histopathological examination.
-
Mandatory Visualization
Caption: this compound's dual mechanism of action.
Caption: Workflow for optimizing this compound dosage.
References
- 1. This compound, VIALS (this compound, vials) 10 Clinical Pharmacology | Pfizer Medical Information - Canada [pfizermedicalinformation.ca]
- 2. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. arthritis.org [arthritis.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Reducing this compound Side Effects: A Patient Guide [hss.edu]
- 7. A Family Physician's Guide to Monitoring this compound | AAFP [aafp.org]
- 8. This compound-related adverse events and impact of concomitant treatment with folic acid and tumor necrosis factor-alpha inhibitors: An assessment using the FDA adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recommendations for optimizing this compound treatment for patients with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Recommendations for the Use of this compound in Rheumatoid Arthritis: Up and Down Scaling of the Dose and Administration Routes | Reumatología Clínica [reumatologiaclinica.org]
- 12. Frontiers | Adverse drug reactions related to this compound: a real-world pharmacovigilance study using the FAERS database from 2004 to 2024 [frontiersin.org]
- 13. droracle.ai [droracle.ai]
- 14. pfizermedical.com [pfizermedical.com]
- 15. drugs.com [drugs.com]
- 16. Monitoring this compound Use for Inflammatory Arthritis [creakyjoints.org]
Technical Support Center: The Impact of Renal Function on Methotrexate Clearance and Toxicity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical relationship between renal function and the clearance and toxicity of methotrexate (MTX). Understanding this interaction is paramount for safe and effective experimental design and drug development.
Frequently Asked Questions (FAQs)
Q1: How does impaired renal function affect this compound clearance?
A: Impaired renal function significantly reduces the clearance of this compound, leading to its accumulation in the body and an increased risk of toxicity.[1][2] this compound is primarily eliminated by the kidneys[1]. Therefore, any decline in renal function, as indicated by a decreased glomerular filtration rate (GFR) or creatinine clearance (CLCR), will result in delayed drug elimination.[3] Studies have shown a direct correlation between this compound clearance and creatinine clearance[3][4]. As renal function declines, the elimination half-life of this compound increases substantially.[3]
Q2: What are the primary mechanisms of this compound-induced nephrotoxicity?
A: this compound can induce kidney damage through several mechanisms:
-
Precipitation in Renal Tubules: At high concentrations, particularly in acidic urine, this compound and its metabolite, 7-hydroxythis compound (7-OH-MTX), can precipitate within the renal tubules, leading to physical obstruction and tubular injury.[2][5][6]
-
Direct Tubular Toxicity: this compound can be directly toxic to the renal tubular cells.[5][6][7]
-
Afferent Arteriolar Vasoconstriction: this compound can cause vasoconstriction of the afferent arterioles in the glomeruli, reducing renal blood flow and perfusion[5].
Q3: Are there established guidelines for adjusting this compound dosage in patients with renal impairment?
A: Yes, several guidelines recommend dose adjustments for this compound in the presence of renal impairment. While specific recommendations may vary, a general approach involves reducing the dose based on the severity of renal dysfunction, typically measured by GFR or creatinine clearance. For example, a 50% dose reduction is often suggested for patients with a GFR between 30 and 60 ml/min.[1] For severe impairment (GFR < 30 ml/min), withholding the drug until renal function improves is often advised.[1][8]
Q4: What are the common signs of this compound toxicity associated with renal impairment?
A: Delayed clearance of this compound due to renal impairment can lead to a range of systemic toxicities, including:
-
Myelosuppression (Bone Marrow Suppression): A decrease in the production of blood cells, leading to anemia, leukopenia, and thrombocytopenia.[1][5]
-
Mucositis: Inflammation and ulceration of the mucous membranes, particularly in the mouth and gastrointestinal tract.[1][8]
-
Hepatotoxicity (Liver Damage): Elevated liver enzymes and potential for more severe liver injury.[1][6]
-
Gastrointestinal Toxicity: Nausea, vomiting, and diarrhea.[5][9]
-
Neurotoxicity: Central nervous system effects, though less common.[5]
-
Worsening Renal Function: A dangerous cycle where this compound-induced nephrotoxicity further impairs its own clearance, exacerbating toxicity.[8]
Q5: What experimental models are used to study this compound-induced nephrotoxicity?
A: Animal models, particularly rats and mice, are commonly used to investigate the mechanisms of this compound-induced kidney injury and to evaluate potential protective agents.[10][11][12][13] In these models, researchers can administer this compound at various doses and assess renal function through biochemical markers (e.g., serum creatinine, BUN) and histopathological examination of kidney tissue.[11][13] These models allow for the study of molecular pathways involved in toxicity, such as oxidative stress, inflammation, and apoptosis.[12]
Troubleshooting Guides
Issue 1: Unexpectedly high plasma this compound concentrations in experimental subjects.
Possible Cause:
-
Underlying Renal Impairment: The most likely cause is reduced renal function in the experimental animals, leading to decreased this compound clearance.[1]
-
Dehydration: Inadequate hydration can reduce renal blood flow and glomerular filtration, impairing this compound excretion.[2]
-
Concurrent Medication: Co-administration of drugs that affect renal function or compete for tubular secretion (e.g., NSAIDs, penicillins, probenecid) can increase this compound levels.[6][7]
-
Urine pH: Acidic urine can promote the precipitation of this compound in the renal tubules, leading to obstruction and reduced clearance.[2][5]
Troubleshooting Steps:
-
Assess Renal Function: Before and during the experiment, monitor renal function parameters such as serum creatinine and creatinine clearance.[14][15]
-
Ensure Adequate Hydration: Provide sufficient fluid intake to maintain good urine output.[8]
-
Review Concomitant Medications: Carefully consider all other substances being administered to the subjects and their potential for drug interactions with this compound.
-
Monitor and Adjust Urine pH: Consider alkalinizing the urine (pH > 7.0) with sodium bicarbonate to enhance the solubility and excretion of this compound.[8]
Issue 2: Evidence of renal toxicity (e.g., elevated serum creatinine) after this compound administration.
Possible Cause:
-
High this compound Dose: The administered dose may be too high for the subject's renal clearance capacity.[6]
-
Pre-existing Renal Vulnerability: The subject may have had subclinical renal dysfunction that was exacerbated by this compound.
-
Delayed this compound Clearance: As described in Issue 1, various factors can lead to prolonged exposure to high concentrations of the drug, causing direct tubular damage and precipitation.[5]
Troubleshooting Steps:
-
Monitor this compound Levels: Regularly measure plasma this compound concentrations to assess for delayed clearance. Delayed clearance is often defined as a concentration >1 µmol/L at 48 hours or >0.1 µmol/L at 72 hours after administration.[5]
-
Leucovorin Rescue: If high this compound levels persist, administer leucovorin (folinic acid) rescue. Leucovorin bypasses the metabolic block caused by this compound, protecting healthy cells from toxicity. Higher or more frequent doses of leucovorin may be necessary in the setting of renal impairment.[8]
-
Discontinue or Reduce Dose: In subsequent experiments, consider reducing the this compound dose or discontinuing its use in subjects with compromised renal function.[1]
-
Supportive Care: Provide supportive measures such as hydration and urine alkalinization to promote this compound excretion.[8]
Data Presentation
Table 1: Impact of Renal Function on this compound Pharmacokinetics
| Creatinine Clearance (CLCR) Group | Total MTX Clearance (ml/min) | Free MTX Clearance (ml/min) | Elimination Half-life (hours) |
| Group 1 (< 45 ml/min) | 64 | 118 | 22.7 |
| Group 2 (45-60 ml/min) | 92 | 163 | 13.5 |
| Group 3 (61-80 ml/min) | 96 | 171 | 12.0 |
| Group 4 (> 80 ml/min) | 115 | 206 | 11.0 |
Data summarized from a study in rheumatoid arthritis patients.[3]
Table 2: Guideline-Based this compound Dose Adjustments for Renal Impairment
| Glomerular Filtration Rate (GFR) / Creatinine Clearance (CLCR) | Recommended Dose Adjustment |
| GFR 60-80 ml/min | 25% dose reduction[8] |
| GFR 30-59 ml/min | 50% dose reduction[1][8] |
| GFR < 30 ml/min | Consider withholding this compound[1][8] |
| CLCR < 20 ml/min | Avoid use[2][8] |
Experimental Protocols
Protocol 1: Measurement of Total this compound Concentration in Plasma by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general outline for determining total this compound concentrations in plasma samples. Specific parameters may need optimization based on the available equipment and reagents.
1. Sample Preparation: a. To 200 µL of plasma, add 500 µL of acetonitrile to precipitate proteins.[16] b. Vortex the mixture for 2 minutes and then centrifuge at 10,000 x g for 5 minutes.[16] c. Transfer 500 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.[16] d. Reconstitute the residue in a suitable mobile phase (e.g., 200 µL of deionized water) for injection into the HPLC system.[16]
2. HPLC Analysis: a. Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector is required. b. Column: A C18 reverse-phase column is typically used. c. Mobile Phase: The composition of the mobile phase will vary, but it often consists of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). d. Detection: this compound can be detected by UV absorbance at approximately 303 nm. Alternatively, post-column derivatization and fluorometric detection can enhance sensitivity.[17]
3. Quantification: a. Prepare a calibration curve using standard solutions of this compound of known concentrations. b. The concentration of this compound in the plasma samples is determined by comparing their peak areas to the calibration curve.
Protocol 2: Induction of this compound Nephrotoxicity in a Rat Model
This protocol describes a general method for inducing nephrotoxicity in rats to study its mechanisms and potential treatments.
1. Animal Model: a. Use adult male Wistar or Sprague-Dawley rats. b. Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
2. This compound Administration: a. A single intraperitoneal (IP) injection of this compound at a dose of 20 mg/kg is commonly used to induce acute nephrotoxicity.[12]
3. Experimental Groups: a. Control Group: Receives a vehicle injection (e.g., normal saline). b. This compound Group: Receives the this compound injection. c. Treatment Group(s): Receive the potential protective agent before and/or after this compound administration.
4. Monitoring and Sample Collection: a. Monitor the animals for clinical signs of toxicity. b. Collect blood samples at specified time points (e.g., 24, 48, 72 hours) after this compound injection to measure serum creatinine and blood urea nitrogen (BUN) levels. c. At the end of the experiment, euthanize the animals and collect kidney tissues for histopathological examination and biochemical analysis (e.g., oxidative stress markers, inflammatory cytokines).[12]
Visualizations
Caption: Relationship between renal function, this compound clearance, and systemic effects.
Caption: Experimental workflow for monitoring this compound therapy and managing toxicity.
Caption: Signaling pathway of this compound-induced nephrotoxicity.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. Effects of moderate renal insufficiency on pharmacokinetics of this compound in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound NEPHROTOXICITY IN A PATIENT WITH PRESERVED RENAL FUNCTION. CASE REPORT [scielo.org.co]
- 7. Acute Renal Failure Post High Dose this compound Infusion Successfully Managed with High Dose Folinic Acid and High Flux Dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. scispace.com [scispace.com]
- 12. Alogliptin Mitigates this compound-Induced Nephrotoxicity in a Rat Model: Antagonizing Oxidative Stress, Inflammation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Renal Function and Plasma this compound Concentrations Predict Toxicities in Adults Receiving High-Dose this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Relationship Between the Free and Total this compound Plasma Concentration in Children and Application to Predict the Toxicity of HD-MTX - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Drug Interactions Affecting Methotrexate Efficacy and Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying drug interactions with methotrexate (MTX).
Troubleshooting Guides
Issue: Unexpectedly high this compound toxicity in an in vivo animal study.
Possible Cause: Co-administration of a drug that inhibits this compound elimination.
Troubleshooting Steps:
-
Review Co-administered Agents: Identify all compounds administered to the animals, including anesthetics, analgesics, and vehicle components.
-
Investigate Potential Interactions: Research whether any of the co-administered agents are known to interact with this compound. Pay close attention to drugs that affect renal function or are substrates/inhibitors of transporters involved in MTX disposition.[1][2]
-
Analyze Pharmacokinetic Data: If plasma samples were collected, analyze them to determine if this compound clearance was delayed or its exposure (AUC) was increased compared to control animals receiving only this compound.
-
Assess Renal Function: Evaluate markers of renal function (e.g., serum creatinine, BUN) in the study animals to determine if nephrotoxicity is a contributing factor.[3]
-
Refine Experimental Protocol: If an interaction is identified, consider replacing the interacting drug with an alternative that has a lower potential for interaction. For example, if a proton pump inhibitor (PPI) was used, a histamine H2 blocker could be an alternative.[4]
Issue: Inconsistent results in an in vitro transporter assay investigating this compound uptake.
Possible Cause: Variability in experimental conditions or cell line characteristics.
Troubleshooting Steps:
-
Verify Cell Line Integrity: Confirm the identity and purity of the cell line. Ensure consistent expression of the transporter of interest (e.g., OAT1, OAT3, BCRP) across different passages.
-
Standardize Assay Conditions:
-
Buffer Composition: Ensure the pH and composition of the assay buffer are consistent across all experiments.
-
Temperature: Maintain a constant and optimal temperature during incubation.
-
Incubation Time: Use a consistent and appropriate incubation time that falls within the linear range of uptake.
-
-
Quality Control of Reagents: Use high-purity this compound and test compounds. Verify the concentration of all stock solutions.
-
Include Appropriate Controls:
-
Vector Control: Use a cell line that does not express the transporter of interest to determine non-specific uptake.
-
Positive Control Inhibitor: Include a known inhibitor of the transporter to confirm assay functionality.
-
-
Assess Cell Viability: Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity of the test compounds.
Frequently Asked Questions (FAQs)
Q1: Which classes of drugs are most commonly reported to interact with this compound?
A1: The most frequently cited drug classes that interact with this compound are:
-
Nonsteroidal Anti-inflammatory Drugs (NSAIDs): Such as ibuprofen, naproxen, and aspirin.[1][5]
-
Proton Pump Inhibitors (PPIs): Including omeprazole, pantoprazole, and esomeprazole.[4]
-
Antibiotics: Particularly penicillins (e.g., amoxicillin, piperacillin) and sulfonamides (e.g., trimethoprim-sulfamethoxazole).[6][7]
-
Other drugs: Including probenecid and certain anticonvulsants.[3]
Q2: What is the primary mechanism by which these drugs increase this compound toxicity?
A2: The primary mechanism is the reduction of this compound's renal clearance.[2] This can occur through several processes:
-
Competition for Renal Transporters: Many drugs, including NSAIDs and penicillins, are also substrates for the organic anion transporters (OATs) in the kidneys that are responsible for actively secreting this compound into the urine.[6]
-
Inhibition of Efflux Transporters: Proton pump inhibitors can inhibit the Breast Cancer Resistance Protein (BCRP), an efflux transporter in the renal tubules, leading to decreased this compound excretion.[8][9]
-
Reduced Renal Blood Flow: NSAIDs can decrease renal blood flow, which can indirectly reduce the glomerular filtration and tubular secretion of this compound.
-
Displacement from Plasma Proteins: Some drugs can displace this compound from its binding sites on plasma proteins, increasing the concentration of free, pharmacologically active this compound.[1]
Q3: Are there quantitative data available on the impact of these interactions on this compound pharmacokinetics?
A3: Yes, several studies have quantified the effects of interacting drugs on this compound pharmacokinetics. The tables below summarize some of these findings.
Data Presentation
Table 1: Effect of Nonsteroidal Anti-inflammatory Drugs (NSAIDs) on this compound Pharmacokinetics
| Interacting Drug Class | Pharmacokinetic Parameter | Magnitude of Change | Reference |
| NSAIDs (general) | Area Under the Curve (AUC) | Significantly increased (Combined standardized mean difference: 0.73) | [5] |
| NSAIDs (general) | Total Clearance | Significantly decreased (Combined standardized mean difference: -0.80) | [5] |
| NSAIDs (general) | Renal Clearance | Significantly decreased (Combined standardized mean difference: -0.76) | [5] |
Table 2: Effect of Proton Pump Inhibitors (PPIs) on this compound and 7-Hydroxythis compound Pharmacokinetics
| Interacting Drug | Pharmacokinetic Parameter | Magnitude of Change | Reference |
| Pantoprazole | 7-Hydroxythis compound AUC | ~70% higher | [4] |
| Pantoprazole | 7-Hydroxythis compound Half-life | Doubled | [4] |
| PPIs (general) | Delayed MTX Elimination | Odds Ratio: 2.65 | [9] |
Table 3: Effect of Penicillins on this compound Pharmacokinetics
| Interacting Drug | Pharmacokinetic Parameter | Magnitude of Change | Reference |
| Piperacillin | This compound Clearance | Delayed elimination | [6] |
| Amoxicillin | This compound Plasma Concentration | Increased | [10] |
Experimental Protocols
1. In Vitro Drug Interaction Study: Transporter Inhibition Assay
This protocol describes a general method for assessing the inhibitory potential of a test compound on BCRP-mediated this compound transport using a Caco-2 cell monolayer system.
-
Cell Culture: Caco-2 cells overexpressing BCRP are cultured on permeable supports (e.g., Transwell® inserts) until a confluent monolayer is formed, typically for 21 days.
-
Transport Assay:
-
The cell monolayers are washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
The transport experiment is initiated by adding this compound (as the substrate) with and without the test compound (the potential inhibitor) to the basolateral chamber. The apical chamber contains transport buffer.
-
Samples are collected from the apical chamber at various time points (e.g., 30, 60, 90, 120 minutes).
-
The concentration of this compound in the samples is quantified using a validated analytical method such as HPLC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. A decrease in the Papp of this compound in the presence of the test compound indicates inhibition of BCRP-mediated transport. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of transport) can be determined by testing a range of inhibitor concentrations.[11]
2. In Vivo Drug Interaction Study: Animal Model
This protocol outlines a general approach for evaluating the effect of a co-administered drug on the pharmacokinetics of this compound in a rodent model.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration:
-
Animals are divided into at least two groups: a control group receiving this compound alone and a test group receiving this compound plus the interacting drug.
-
This compound is administered, typically via intravenous or intraperitoneal injection.
-
The interacting drug is administered according to its known pharmacokinetic properties to ensure its presence at the site of interaction when this compound is being eliminated.
-
-
Sample Collection: Blood samples are collected at multiple time points after this compound administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) via a cannulated vessel or tail vein.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of this compound is determined using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as AUC, clearance, volume of distribution, and half-life for both groups. A statistically significant decrease in clearance and increase in AUC in the test group compared to the control group indicates a drug interaction.[12][13]
3. Analytical Method: Quantification of this compound in Plasma by HPLC
This is a representative protocol for the determination of this compound concentrations in plasma samples.
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding an organic solvent (e.g., acetonitrile or methanol) or an acid (e.g., trichloroacetic acid).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and inject a portion into the HPLC system.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detection at a wavelength of approximately 303-313 nm.
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area of this compound to that of the internal standard and using a standard curve prepared with known concentrations of this compound.
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Transporter-mediated drug interactions with this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Managing interactions with this compound – SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. Accumulating Evidence for a Drug–Drug Interaction Between this compound and Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinically important pharmacokinetic drug-drug interactions with antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hse.ie [hse.ie]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Method for Testing of Drugs Belonging to Substrates and Inhibitors of the Transporter Protein BCRP on Caco-2 Cells | Tranova | Drug development & registration [pharmjournal.ru]
- 12. Frontiers | A new cirrhotic animal protocol combining carbon tetrachloride with this compound to address limitations of the currently used chemical-induced models [frontiersin.org]
- 13. Interactions of steroid, this compound, and radiation determine neurotoxicity in an animal model to study therapy for childhood leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides researchers, scientists, and drug development professionals with guidance on incorporating folate supplementation to mitigate methotrexate (MTX)-related side effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound causes side effects, and how does folate supplementation help?
A1: this compound's primary mechanism of action is the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for converting dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF)[1][2]. THF is essential for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA, as well as for the methylation of various molecules[1][3][4]. By blocking DHFR, this compound depletes intracellular THF pools, leading to an effective folate deficiency that particularly affects rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow[2]. This disruption of cellular replication and metabolic processes results in common side effects like mucosal ulcers, gastrointestinal intolerance, and myelosuppression[2][5]. Folate supplementation provides an exogenous source of folate, which helps to replenish the depleted THF stores, thereby reducing the toxicity of this compound in healthy tissues[5][6].
Q2: What is the difference between folic acid and folinic acid (leucovorin), and which should be used in our experiments?
A2: Folic acid is a synthetic, oxidized form of folate that requires conversion by DHFR to become metabolically active[7][8]. Folinic acid (also known as leucovorin) is a reduced form of folate (5-formyl-THF) that is downstream of the DHFR-catalyzed step[7][8]. This means folinic acid can be readily converted to other active THF derivatives without the need for DHFR, effectively bypassing the metabolic block imposed by this compound[7][8].
For routine supplementation to prevent side effects during low-dose this compound therapy, folic acid is generally preferred due to its lower cost and demonstrated efficacy in reducing side effects without compromising the therapeutic effects of this compound[2][7][9]. Folinic acid is typically reserved for "rescue" therapy after high-dose this compound administration or in cases of acute this compound toxicity, as its ability to bypass the DHFR block can potentially interfere with this compound's efficacy if used improperly[4][7].
Q3: Can folate supplementation interfere with the efficacy of this compound in our disease model?
A3: This is a critical consideration in experimental design. The available evidence from clinical studies in rheumatoid arthritis suggests that appropriate doses of folic acid do not significantly reduce the efficacy of low-dose this compound[10][11][12][13]. The anti-inflammatory effects of low-dose this compound are thought to be mediated, at least in part, through mechanisms other than folate antagonism, such as the promotion of adenosine release[1][6]. However, high doses of folinic acid have been associated with a reduction in this compound efficacy[7]. Therefore, it is crucial to carefully titrate the dose of folate supplementation in your specific experimental model to find a balance between reducing toxicity and maintaining efficacy.
Q4: When should folate be administered in relation to the this compound dose in our experimental protocol?
A4: To avoid potential competition for cellular uptake, it is generally recommended to administer folic acid on a different day than this compound[7]. A common practice is to give folic acid 24 to 48 hours after the this compound dose[14]. Daily folic acid supplementation is also an option, with the recommendation to skip the dose on the day of this compound administration[7]. The optimal timing may vary depending on the experimental model and the specific research question.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High incidence of animal mortality or severe weight loss despite folate supplementation. | 1. The dose of folic acid may be insufficient for the dose of this compound used. 2. The timing of folate administration may not be optimal. 3. The experimental animals may have a pre-existing folate deficiency. | 1. Increase the dose of folic acid incrementally and monitor for improved outcomes. 2. Adjust the timing of folic acid administration relative to the this compound dose (e.g., administer 24 hours post-MTX). 3. Ensure the animal diet is replete with folate or consider a pre-treatment period with folic acid supplementation. |
| Variable or inconsistent reduction in this compound-related side effects. | 1. Inconsistent dosing or administration of folic acid. 2. Differences in the baseline folate status of the experimental subjects. 3. The specific side effect being measured may be less responsive to folate supplementation. | 1. Ensure accurate and consistent administration of both this compound and folic acid. 2. Measure baseline folate levels in plasma or red blood cells to account for variability. 3. Some studies suggest that while folate is effective against liver and gastrointestinal side effects, its effect on others may be less pronounced[10]. |
| Loss of this compound efficacy observed after introducing folate supplementation. | 1. The dose of folate supplementation may be too high, particularly if using folinic acid. 2. The form of folate used (folinic acid vs. folic acid) may be inappropriate for the experimental goals. | 1. Reduce the dose of folate supplementation. 2. If using folinic acid for routine supplementation, consider switching to folic acid. Reserve folinic acid for high-dose this compound rescue protocols. |
Quantitative Data Summary
The following tables summarize data from clinical trials on the effect of folate supplementation on this compound-related side effects.
Table 1: Effect of Folic Acid vs. Placebo on this compound Side Effects
| Side Effect | Folic Acid Group | Placebo Group | Relative Risk Reduction |
| Gastrointestinal (Nausea/Vomiting) | 26% of patients | 35% of patients | 26%[5][15] |
| Elevated Liver Enzymes | 4.8% of patients | 20.8% of patients | 76.9%[5][15] |
| Patient Withdrawal due to Side Effects | 15% of patients | 30% of patients | 61%[15] |
Table 2: Comparison of Folic Acid and Folinic Acid Supplementation
| Outcome | Folic Acid Group (1 mg/day) | Folinic Acid Group (2.5 mg/week) | Placebo Group |
| Toxicity-Related MTX Discontinuation | 17% | 12% | 38%[10] |
| Incidence of Elevated Liver Enzymes | Significantly lower than placebo | Significantly lower than placebo | Baseline |
Experimental Protocols
Protocol 1: Evaluating the Efficacy of Folic Acid Supplementation in a Rodent Model of this compound-Induced Gastrointestinal Toxicity
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: House animals in standard conditions for one week prior to the experiment.
-
Grouping:
-
Group A: Control (vehicle only).
-
Group B: this compound only (20 mg/kg, single intraperitoneal injection).
-
Group C: this compound (20 mg/kg) + Folic Acid (1 mg/kg, oral gavage).
-
-
Procedure:
-
Administer folic acid or vehicle to the respective groups for 5 consecutive days.
-
On day 3, administer a single intraperitoneal injection of this compound or saline to the respective groups, 2 hours after the oral gavage.
-
Monitor animals daily for weight loss and clinical signs of toxicity.
-
On day 6, euthanize animals and collect intestinal tissue for histological analysis (e.g., villus height, crypt depth) and biochemical assays (e.g., myeloperoxidase activity as a marker of inflammation).
-
-
Outcome Measures:
-
Percentage of weight loss.
-
Histological scoring of intestinal damage.
-
Myeloperoxidase activity in intestinal tissue homogenates.
-
Visualizations
Signaling Pathways and Workflows
References
- 1. PharmGKB summary: this compound pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. youtube.com [youtube.com]
- 4. Folate supplementations for this compound therapies in cancer and arthritis: rationales revisited [imrpress.com]
- 5. Folic acid and folinic acid for reducing side effects in patients receiving this compound for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Folate, folic acid or folinic acid to reduce adverse effects of this compound? – PharmaNUS [blog.nus.edu.sg]
- 9. [Reducing toxicity of this compound with folic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of folic or folinic acid supplementation on the toxicity and efficacy of this compound in rheumatoid arthritis: a forty-eight week, multicenter, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of folic acid supplementation on the toxicity of low-dose this compound in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and Folic Acid: What You Should Know If You Have RA [healthline.com]
- 13. Supplementation with folic acid during this compound therapy for rheumatoid arthritis. A double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Is folate effective for this compound side effects? – Michael Tam [vitualis.com]
Technical Support Center: Adjusting Methotrexate Dosage in Patients with Genetic Polymorphisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the pharmacogenetics of methotrexate (MTX).
Frequently Asked Questions (FAQs)
Q1: Which genetic polymorphisms are most critical to consider when investigating this compound response and toxicity?
A1: The most extensively studied polymorphisms are in genes central to the folate pathway, upon which this compound acts. These include:
-
MTHFR (Methylenetetrahydrofolate Reductase): Primarily the C677T (rs1801133) and A1298C (rs1801131) single nucleotide polymorphisms (SNPs). The 677T allele is associated with reduced enzyme activity, which can lead to increased MTX toxicity.[1][2][3][4][5][6]
-
TYMS (Thymidylate Synthase): Polymorphisms in the thymidylate synthase gene, a direct target of MTX, can influence treatment efficacy.[7] A variable number tandem repeat (VNTR) of a 28-bp sequence in the promoter enhancer region is of particular interest, with the triple repeat (3R) allele being linked to higher TYMS expression and potentially reduced MTX efficacy compared to the double repeat (2R) allele.[7][8][9][10]
-
SLC19A1 (Solute Carrier Family 19 Member 1): This gene encodes the reduced folate carrier 1 (RFC-1), the primary transporter of this compound into cells. The G80A (rs1051266) SNP is the most studied variant, and its impact on MTX transport and clinical outcomes is an active area of research, with some studies suggesting an association with toxicity.[11][12][13][14][15]
Q2: What is the general consensus on the clinical utility of genotyping for these polymorphisms?
A2: Currently, there is no universal consensus to mandate pharmacogenetic testing for routine MTX dose adjustments. While numerous studies have shown associations between these polymorphisms and MTX toxicity or efficacy, the results are often inconsistent across different populations and disease contexts (e.g., rheumatoid arthritis vs. acute lymphoblastic leukemia).[16][17][18][19] Factors such as ethnicity, diet, and concomitant medications can also influence MTX outcomes.[16] Therefore, while genotyping can provide valuable insights in a research setting, its clinical application is still under investigation and not yet standard practice.
Q3: How do MTHFR polymorphisms, specifically C677T, influence this compound toxicity?
A3: The MTHFR C677T polymorphism results in an alanine-to-valine substitution in the MTHFR enzyme, leading to reduced enzymatic activity and stability. This impairment in the folate cycle can lead to an accumulation of homocysteine and a depletion of downstream folate metabolites. In the context of this compound therapy, this reduced MTHFR function is thought to exacerbate the antifolate effects of the drug, leading to an increased risk of toxicities such as hepatotoxicity, myelosuppression, and mucositis.[2][4][5] Meta-analyses have shown that individuals with the 677TT genotype have a significantly higher risk of overall MTX toxicity.[1][2][20]
Q4: Can folic acid supplementation modify the impact of these genetic polymorphisms on this compound toxicity?
A4: Yes, folic acid supplementation is a standard practice to mitigate the adverse effects of this compound. For patients with MTHFR variants that reduce enzyme function, folic acid supplementation is particularly important. It helps to replenish the folate pool, thereby potentially counteracting the increased toxicity risk associated with these polymorphisms. One meta-analysis found that the association between the MTHFR677TT genotype and MTX toxicity was still significant even in patients taking folate supplements.[20]
Troubleshooting Guides
Issue 1: Inconsistent or conflicting results in association studies between genetic polymorphisms and MTX outcomes.
-
Problem: Your study fails to replicate previously reported associations between a specific polymorphism (e.g., MTHFR C677T) and MTX toxicity, or your results contradict the literature.
-
Possible Causes & Solutions:
-
Population Stratification: Genetic allele frequencies can vary significantly across different ethnic populations. Ensure your patient cohort is ethnically homogeneous or that your statistical analysis accounts for potential population stratification. The influence of a particular SNP on MTX response can be population-dependent.[2]
-
Sample Size and Statistical Power: Small sample sizes may lack the statistical power to detect modest genetic effects. Consider conducting a power analysis to determine the required sample size for your study. Meta-analyses often provide more robust evidence by pooling data from multiple smaller studies.[1]
-
Heterogeneity in Clinical Factors: Differences in disease type (e.g., rheumatoid arthritis vs. cancer), MTX dosage, duration of treatment, and concomitant medications can all confound the results of pharmacogenetic studies.[16] Standardize these variables as much as possible in your study design and analysis.
-
Gene-Gene and Gene-Environment Interactions: The effect of a single polymorphism may be modulated by other genetic variants or by environmental factors such as diet (especially folate intake). Consider analyzing haplotypes or performing interaction analyses to explore these complex relationships.[1]
-
Issue 2: Ambiguous genotyping results for TYMS tandem repeats.
-
Problem: Gel electrophoresis of PCR products for the TYMS 28-bp tandem repeat polymorphism shows unclear banding patterns, making it difficult to distinguish between 2R/2R, 2R/3R, and 3R/3R genotypes.
-
Possible Causes & Solutions:
-
PCR Optimization: The high GC content of the TYMS promoter region can make PCR amplification challenging. Optimize your PCR conditions, including the use of a high-fidelity polymerase, GC-enhancers in the PCR buffer, and appropriate annealing temperatures.
-
Electrophoresis Resolution: Standard agarose gels may not provide sufficient resolution to clearly separate the 2R (smaller) and 3R (larger) alleles. Use a high-resolution medium such as polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis for better separation of the PCR products.[9]
-
Allelic Dropout: In heterozygous individuals, one allele may amplify preferentially over the other, leading to misinterpretation of the genotype. Redesigning primers or adjusting PCR conditions may help to mitigate this issue.
-
Confirmation by Sequencing: In cases of persistent ambiguity, Sanger sequencing of the PCR product is the gold standard for confirming the genotype.
-
Issue 3: Discrepancy between this compound plasma levels and observed toxicity.
-
Problem: A patient exhibits signs of this compound toxicity despite having plasma MTX levels within the expected therapeutic range.
-
Possible Causes & Solutions:
-
Intracellular this compound-Polyglutamate Levels: The therapeutic and toxic effects of this compound are primarily mediated by its intracellular polyglutamated forms (MTX-PGs), which have a longer intracellular half-life than the parent drug. Plasma MTX levels may not accurately reflect the intracellular accumulation of MTX-PGs. Genetic polymorphisms in genes like GGH (gamma-glutamyl hydrolase) can affect the breakdown of MTX-PGs.
-
Metabolite Activity: The primary metabolite of this compound, 7-hydroxythis compound (7-OH-MTX), has lower pharmacological activity but can contribute to nephrotoxicity at high concentrations by precipitating in the renal tubules. Consider measuring 7-OH-MTX levels in addition to the parent drug.
-
Genetic Predisposition: The patient may carry genetic variants in folate pathway genes (MTHFR, TYMS) or transporter genes (SLC19A1) that increase their sensitivity to this compound, even at standard plasma concentrations.[12][13]
-
Drug-Drug Interactions: Concomitant administration of drugs such as proton pump inhibitors, NSAIDs, or certain antibiotics can interfere with this compound elimination, leading to increased toxicity without a proportional increase in steady-state plasma levels.
-
Data Presentation
Table 1: Association of MTHFR C677T Polymorphism with this compound Toxicity
| Comparison | Toxicity Type | Patient Population | Odds Ratio (95% CI) | p-value | Reference |
| TT vs. CC+CT | Overall Toxicity | Rheumatoid Arthritis | 1.62 (1.19 - 2.20) | 0.002 | [20] |
| TT vs. CC+CT | Overall Toxicity (East Asians) | Rheumatoid Arthritis | 1.58 (1.08 - 2.33) | 0.020 | [20] |
| TT vs. CC+CT | Any Adverse Effects | Rheumatoid Arthritis | 1.72 (1.13 - 2.61) | 0.012 | [20] |
| T-allele vs. C-allele | Overall Toxicity | Rheumatoid Arthritis | 1.71 (1.32 - 2.21) | <0.001 | [1] |
| TT vs. CC | Liver Toxicity (Grade 3-4) | Osteosarcoma (Asians) | 2.11 (1.06 - 4.21) | 0.011 | [2] |
| TT/TC vs. CC | Mucositis (Grade 3-4) | Osteosarcoma | 2.97 (1.48 - 5.96) | 0.002 | [2] |
Table 2: Association of TYMS Tandem Repeat Polymorphism with this compound Response in Rheumatoid Arthritis
| Comparison | Endpoint | Odds Ratio (95% CI) | p-value | Reference |
| 3R/3R vs. 2R/2R + 2R/3R | Non-response | 2.34 (1.28 - 4.28) | 0.005 | [8] |
| 3R allele carriers vs. 2R/2R | Non-response | 1.96 (1.16 - 3.31) | 0.011 | [8] |
Table 3: Association of SLC19A1 rs1051266 (G80A) Polymorphism with this compound Toxicity
| Comparison | Toxicity Type | Patient Population | Odds Ratio (95% CI) | p-value | Reference | | :--- | :--- | :--- | :--- | :--- | | AA vs. GG+GA | Toxic Liver Disease | Pediatric ALL | 5.27 (1.21 - 22.72) | 0.032 |[21] | | GA vs. GG | Hepatic Toxicity | Pediatric ALL | Increased Risk (qualitative) | <0.05 |[12] | | GA vs. GG | Relapse | Pediatric ALL | 2.86 (not specified) | - |[11] |
Experimental Protocols
Protocol 1: Genotyping of MTHFR C677T and A1298C Polymorphisms by PCR-RFLP
This protocol describes the genotyping of the two most common MTHFR polymorphisms using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).
1. DNA Extraction:
-
Extract genomic DNA from whole blood or saliva samples using a commercially available kit, following the manufacturer's instructions.
-
Quantify the extracted DNA and assess its purity using spectrophotometry (A260/A280 ratio).
2. PCR Amplification:
-
Prepare separate PCR master mixes for the C677T and A1298C polymorphisms.
-
For C677T:
-
Forward Primer: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'
-
Reverse Primer: 5'-AGG ACG GTG CGG TGA GAG TG-3'
-
Expected PCR product size: 198 bp
-
-
For A1298C:
-
Forward Primer: 5'-CTT TGG GGA GCT GAA GGA CTA CTA C-3'
-
Reverse Primer: 5'-CAC TTT GTG ACC ATT CCG GTT TG-3'
-
Expected PCR product size: 163 bp
-
-
PCR Cycling Conditions (for both):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 30 seconds
-
-
Final extension: 72°C for 7 minutes
-
3. Restriction Enzyme Digestion:
-
For C677T (HinfI digestion):
-
The T allele creates a HinfI recognition site.
-
Set up a 20 µL digestion reaction containing 10 µL of the PCR product, 2 µL of 10x reaction buffer, 0.5 µL of HinfI enzyme, and 7.5 µL of nuclease-free water.
-
Incubate at 37°C for at least 4 hours or overnight.
-
-
For A1298C (MboII digestion):
-
The C allele abolishes an MboII recognition site.
-
Set up a 20 µL digestion reaction containing 10 µL of the PCR product, 2 µL of 10x reaction buffer, 0.5 µL of MboII enzyme, and 7.5 µL of nuclease-free water.
-
Incubate at 37°C for at least 4 hours or overnight.
-
4. Gel Electrophoresis and Interpretation:
-
Run the digested products on a 3% agarose gel stained with a DNA-safe stain.
-
Include a DNA ladder for size reference.
-
C677T Genotypes:
-
CC (wild-type): One band at 198 bp (undigested).
-
CT (heterozygous): Three bands at 198 bp, 175 bp, and 23 bp (the 23 bp band may be faint or not visible).
-
TT (homozygous mutant): Two bands at 175 bp and 23 bp.
-
-
A1298C Genotypes:
-
AA (wild-type): Five bands at 56, 31, 30, 28, and 18 bp (some smaller bands may merge).
-
AC (heterozygous): Six bands at 84, 56, 31, 30, 28, and 18 bp.
-
CC (homozygous mutant): Four bands at 84, 31, 30, and 18 bp.
-
Protocol 2: Quantification of this compound and 7-Hydroxythis compound in Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous quantification of this compound and its major metabolite, 7-hydroxythis compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Preparation of Standards and Quality Controls:
-
Prepare stock solutions of this compound, 7-hydroxythis compound, and a stable isotope-labeled internal standard (e.g., MTX-d3) in an appropriate solvent (e.g., methanol with 0.1% ammonium hydroxide).[22]
-
Prepare a series of calibration standards and quality control (QC) samples by spiking known concentrations of the analytes and a fixed concentration of the internal standard into drug-free human plasma.
2. Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 300 µL of a precipitation solvent (e.g., methanol or acetonitrile) containing the internal standard.[22][23]
-
Vortex the mixture for 3 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes at room temperature.[23]
-
Transfer the clear supernatant to a new tube or a 96-well plate.
-
The supernatant may be further diluted or directly injected into the LC-MS/MS system.[22]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the analytes and the internal standard.
-
Example MRM transitions:
-
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting to fit the calibration curve.
-
Determine the concentrations of this compound and 7-hydroxythis compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: this compound metabolic pathway and sites of action.
References
- 1. Meta-analysis of methylenetetrahydrofolate reductase (MTHFR) polymorphisms affecting this compound toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | MTHFR Polymorphism Is Associated With Severe this compound-Induced Toxicity in Osteosarcoma Treatment [frontiersin.org]
- 3. MTHFR gene polymorphisms and this compound toxicity in adult patients with hematological malignancies: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association between high-dose this compound-induced toxicity and polymorphisms within this compound pathway genes in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of methylenetetrahydrofolate reductase (MTHFR) polymorphisms on this compound-induced toxicities in acute lymphoblastic leukemia: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Methylene tetrahydrofolate reductase gene polymorphisms and their association with this compound toxicity: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arprheumatology.com [arprheumatology.com]
- 8. Role of Key TYMS Polymorphisms on this compound Therapeutic Outcome in Portuguese Rheumatoid Arthritis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of the G>C SNP and rare mutations in the 28-bp repeat of TYMS using gel-based capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diachem-srl.it [diachem-srl.it]
- 11. tandfonline.com [tandfonline.com]
- 12. Polymorphisms within this compound pathway genes: Relationship between plasma this compound levels, toxicity experienced and outcome in pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SLC19A1 Pharmacogenomics Summary - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Association between SLC19A1 Gene Polymorphism and High Dose this compound Toxicity in Childhood Acute Lymphoblastic Leukaemia and Non Hodgkin Malignant Lymphoma: Introducing a Haplotype based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacogenomics of this compound in patients with Rheumatoid arthritis – Current Knowledge and Challenges - GenepoweRx [genepowerx.com]
- 17. The challenges of this compound pharmacogenetics in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Systematic Review of Pharmacogenetic Factors That Influence High-Dose this compound Pharmacokinetics in Pediatric Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Using pharmacogenetics to predict this compound response in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Association of the MTHFR C677T and A1298C polymorphisms with this compound toxicity in rheumatoid arthritis: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ClinPGx [clinpgx.org]
- 22. Simultaneous Quantification of this compound and Its Metabolite 7-Hydroxy-Methotrexate in Human Plasma for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 23. dovepress.com [dovepress.com]
- 24. A fast LC-MS/MS assay for this compound monitoring in plasma: validation, comparison to FPIA and application in the setting of carboxypeptidase therapy - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 25. repub.eur.nl [repub.eur.nl]
Technical Support Center: Troubleshooting Poor Response to Methotrexate in Rheumatoid Arthritis
For researchers, scientists, and drug development professionals, navigating the complexities of methotrexate (MTX) response in rheumatoid arthritis (RA) is a common challenge. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms leading to a poor response to this compound in RA?
A poor response to this compound, the cornerstone therapy for RA, can be attributed to a combination of factors affecting its transport, metabolism, and mechanism of action. Key mechanisms include:
-
Impaired Cellular Uptake: this compound enters cells primarily through the reduced folate carrier 1 (RFC1). Genetic polymorphisms in the SLC19A1 gene, which encodes RFC1, can lead to decreased MTX transport into the cell, reducing its intracellular concentration and efficacy.
-
Enhanced Cellular Efflux: ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCC2, actively pump MTX out of the cell. Overexpression or increased activity of these transporters can lead to a significant reduction in intracellular MTX levels.
-
Altered this compound Metabolism: Inside the cell, MTX is converted to its active form, this compound polyglutamates (MTX-PGs), by the enzyme folylpolyglutamate synthetase (FPGS). This process is crucial for MTX retention and inhibitory activity. Conversely, gamma-glutamyl hydrolase (GGH) removes these glutamate residues, inactivating MTX. Alterations in the activity of these enzymes can shift the balance towards less active MTX.
-
Genetic Variations in the Folate Pathway: The primary target of MTX is dihydrofolate reductase (DHFR), an enzyme essential for folate metabolism and DNA synthesis.[1] Polymorphisms in genes encoding key enzymes in this pathway, such as DHFR, methylenetetrahydrofolate reductase (MTHFR), and thymidylate synthase (TYMS), can impact the efficacy of MTX.[2] For instance, certain MTHFR variants are associated with diminished effectiveness of MTX.[3]
-
Dysregulation of the Adenosine Signaling Pathway: A significant part of MTX's anti-inflammatory effect is mediated by the release of adenosine, which then signals through adenosine receptors (e.g., A2A) to suppress inflammation.[4] Impaired adenosine signaling can therefore contribute to a poor clinical response.
Q2: What biomarkers can predict a patient's response to this compound?
Several biomarkers are being investigated to predict MTX response, although none are yet routinely used in clinical practice for this purpose. These can be broadly categorized as genetic and non-genetic markers.
| Biomarker Category | Specific Biomarkers | Association with Poor MTX Response |
| Genetic Markers | Polymorphisms in SLC19A1 (RFC1) | Certain variants are associated with reduced MTX uptake and poorer response.[3] |
| Polymorphisms in ABCB1, ABCC2 (ABC transporters) | Variants leading to increased efflux are linked to reduced efficacy.[3] | |
| Polymorphisms in MTHFR (e.g., C677T, A1298C) | Associated with altered folate metabolism and potentially reduced efficacy and increased toxicity.[3] | |
| Polymorphisms in ATIC | Variants in this gene, involved in purine biosynthesis, have been linked to MTX response.[5] | |
| Polymorphisms in TYMS | Variants can affect thymidylate synthase activity and influence MTX efficacy.[3] | |
| Non-Genetic Markers | Red Blood Cell (RBC) MTX-Polyglutamate (MTX-PG) Levels | Lower intracellular concentrations of long-chain MTX-PGs are associated with a poorer clinical response.[6] |
| Serum Cytokine Levels (e.g., IL-6) | Higher baseline levels of certain pro-inflammatory cytokines may be associated with a poorer response. | |
| Myeloid-Related Proteins (MRP8/14) | Higher pre-treatment levels have been associated with a good response to MTX.[6] | |
| T-cell Subsets (e.g., Regulatory T-cells) | Lower pre-treatment levels of regulatory T-cells (Tregs) have been correlated with a good MTX response.[6] |
Q3: My in vitro experiments with RA patient-derived synoviocytes show variable responses to this compound. How can I troubleshoot this?
Variability in in vitro responses to MTX can stem from several factors inherent to the patient samples and experimental setup.
-
Patient Heterogeneity: RA is a heterogeneous disease. The synoviocytes you have cultured will reflect the genetic background and disease characteristics of the individual patients, including the polymorphisms mentioned in Q2. It is advisable to genotype the cell lines for key genes in the MTX pathway.
-
Folate Concentration in Culture Media: The concentration of folic acid in your cell culture medium can significantly impact MTX's efficacy. High folate levels can compete with MTX for cellular uptake and antagonize its inhibitory effects on DHFR. Consider using a medium with a physiological folate concentration or testing a range of folate concentrations.
-
Cellular Proliferation Rate: The anti-proliferative effects of MTX are more pronounced in rapidly dividing cells. Ensure that your experimental conditions promote a consistent and relevant rate of synoviocyte proliferation.
-
Duration of MTX Exposure: The conversion of MTX to its active polyglutamated forms is a time-dependent process. Short-term exposure may not be sufficient to observe the full effect of the drug. Consider extending the incubation time with MTX.
-
Assessment of MTX-PG Levels: Directly measuring the intracellular accumulation of MTX-PGs in your cultured synoviocytes can provide a direct readout of MTX uptake and metabolism, helping to explain differential responses.
Q4: What are the primary alternative therapeutic strategies for RA patients who are non-responsive to this compound?
For patients who do not respond adequately to MTX, several alternative and combination therapies are available.
-
Combination Therapy with Conventional Synthetic DMARDs (csDMARDs): Combining MTX with other csDMARDs such as sulfasalazine and hydroxychloroquine ("triple therapy") can be an effective strategy.[7]
-
Leflunomide: This is another csDMARD that can be used as an alternative to MTX.[8][9]
-
Biologic DMARDs (bDMARDs): These are genetically engineered proteins that target specific components of the immune system. They are often used in combination with MTX. Major classes include:
-
Targeted Synthetic DMARDs (tsDMARDs): These are small molecules that target intracellular signaling pathways, such as the Janus kinase (JAK) inhibitors (e.g., tofacitinib, baricitinib, upadacitinib).[10]
Experimental Protocols
1. Measurement of this compound Polyglutamates (MTX-PGs) in Erythrocytes by HPLC
This protocol provides a method for the quantification of intracellular MTX-PGs, which can serve as a biomarker for MTX efficacy.
Principle: Intracellular MTX-PGs are extracted from isolated red blood cells (RBCs). The polyglutamate chain can be cleaved to yield the parent MTX, or the individual polyglutamates can be separated and quantified using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[4][6][7][8]
Methodology:
-
Sample Collection and RBC Isolation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate plasma, buffy coat, and RBCs.
-
Carefully aspirate and discard the plasma and buffy coat.
-
Wash the packed RBCs three times with an equal volume of cold phosphate-buffered saline (PBS), centrifuging and aspirating the supernatant after each wash.
-
Store the packed RBC pellet at -80°C until analysis.
-
-
Extraction of MTX-PGs:
-
Lyse a known volume of the packed RBC pellet by adding 4 volumes of ice-cold deionized water and vortexing.
-
Deproteinize the lysate by adding an equal volume of 0.5 M perchloric acid.
-
Vortex vigorously and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant containing the MTX-PGs to a new tube.
-
-
HPLC Analysis:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with a mobile phase consisting of an ammonium acetate buffer and acetonitrile.
-
Employ post-column photo-oxidation to convert MTX-PGs to fluorescent derivatives.
-
Detect the fluorescent products using a fluorescence detector.
-
Quantify the concentration of individual MTX-PGs (MTX-PG1 to MTX-PG7) by comparing the peak areas to a standard curve generated with known concentrations of MTX-PG standards.
-
2. Genotyping of MTHFR C677T Polymorphism by PCR-RFLP
This protocol describes a common method for identifying the C677T single nucleotide polymorphism (SNP) in the MTHFR gene.
Principle: The C to T substitution at position 677 of the MTHFR gene creates a recognition site for the restriction enzyme HinfI. Polymerase chain reaction (PCR) is used to amplify the region of DNA containing this SNP. The resulting PCR product is then digested with HinfI, and the fragment sizes are analyzed by gel electrophoresis to determine the genotype.[2]
Methodology:
-
DNA Extraction:
-
Extract genomic DNA from whole blood or other cell sources using a commercially available DNA extraction kit.
-
-
PCR Amplification:
-
Set up a PCR reaction with the following components: genomic DNA, forward and reverse primers flanking the C677T polymorphism, dNTPs, Taq polymerase, and PCR buffer.
-
A typical primer pair for this analysis is:
-
Forward: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'
-
Reverse: 5'-AGG ACG GTG CGG TGA GAG TG-3'
-
-
Perform PCR with the following cycling conditions: initial denaturation at 94°C for 5 minutes, followed by 35 cycles of denaturation at 94°C for 30 seconds, annealing at 62°C for 30 seconds, and extension at 72°C for 30 seconds, with a final extension at 72°C for 7 minutes. This will produce a 198 bp PCR product.
-
-
Restriction Fragment Length Polymorphism (RFLP) Analysis:
-
Digest the 198 bp PCR product with the HinfI restriction enzyme according to the manufacturer's instructions.
-
Incubate the reaction at 37°C for at least 1 hour.
-
-
Gel Electrophoresis:
-
Separate the digested DNA fragments on a 3% agarose gel stained with ethidium bromide.
-
Visualize the DNA fragments under UV light.
-
Interpret the results based on the fragment sizes:
-
CC genotype (wild-type): One uncut band of 198 bp.
-
TT genotype (homozygous mutant): Two bands of 175 bp and 23 bp.
-
CT genotype (heterozygous): Three bands of 198 bp, 175 bp, and 23 bp.
-
-
3. Cytokine Profiling in Serum by ELISA
This protocol outlines a general procedure for measuring the concentration of a specific cytokine (e.g., IL-6) in serum samples from RA patients.
Principle: The enzyme-linked immunosorbent assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest is bound between a capture antibody and a detection antibody.[11]
Methodology:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-6) diluted in a coating buffer.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times.
-
Add diluted serum samples and a serial dilution of the recombinant cytokine standard to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times.
-
Add a biotinylated detection antibody specific for the cytokine to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Addition and Signal Detection:
-
Wash the plate five times.
-
Add a substrate solution (e.g., TMB) to each well.
-
Allow the color to develop for 15-30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of the cytokine in the serum samples by interpolating their absorbance values from the standard curve.
-
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism via the folate pathway.
Caption: this compound's anti-inflammatory adenosine signaling.
Caption: Workflow for troubleshooting poor MTX response.
References
- 1. biorxiv.org [biorxiv.org]
- 2. MTHFR C677T polymorphism analysis: A simple, effective restriction enzyme‐based method improving previous protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methodologies for determination of this compound and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. clinexprheumatol.org [clinexprheumatol.org]
- 6. ovid.com [ovid.com]
- 7. academic.oup.com [academic.oup.com]
- 8. [PDF] HPLC determination of erythrocyte this compound polyglutamates after low-dose this compound therapy in patients with rheumatoid arthritis. | Semantic Scholar [semanticscholar.org]
- 9. A novel multiplex PCR-RFLP method for simultaneous detection of the MTHFR 677 C > T, eNOS +894 G > T and - eNOS -786 T > C variants among Malaysian Malays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potential applicability of cytokines as biomarkers of disease activity in rheumatoid arthritis: Enzyme-linked immunosorbent spot assay-based evaluation of TNF-α, IL-1β, IL-10 and IL-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. h-h-c.com [h-h-c.com]
Technical Support Center: Managing Methotrexate-Induced Mucositis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing methotrexate-induced mucositis in experimental settings. It includes troubleshooting guides and frequently asked questions in a question-and-answer format, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced mucositis and what are its clinical signs?
A1: this compound-induced mucositis is a common and debilitating side effect of high-dose this compound (HDMTX) chemotherapy, characterized by inflammation and ulceration of the mucosal linings of the gastrointestinal tract.[1][2] It occurs due to this compound's inhibition of DNA synthesis in rapidly dividing epithelial cells.[3] Clinically, it manifests as painful oral sores, bleeding, inflammation, and difficulty eating, which can compromise a patient's nutritional intake and quality of life.[3][4] In severe cases (WHO Grade III and IV), it can be a life-threatening oncological emergency.[1]
Q2: What are the standard preventative and management strategies for this compound-induced mucositis in a clinical setting?
A2: Management strategies involve a combination of basic oral care, pain management, and specific interventions.[3][5]
-
Basic Oral Care: Implementing multidisciplinary oral care protocols, including frequent non-medicated saline mouth rinses (4-6 times daily) and the use of a soft toothbrush, is recommended to reduce mucositis severity.[3][5]
-
Pain Management: Patient-controlled analgesia with morphine is a primary treatment for pain, especially in hematopoietic stem cell transplant (HSCT) patients.[3] Topical anesthetics can provide short-term relief.[3]
-
Specific Interventions:
-
Folinic Acid Rescue: This is a standard part of HDMTX therapy protocols to reduce this compound toxicity, though it doesn't eliminate the risk of mucositis entirely.[1]
-
Oral Cryotherapy: Sucking on ice chips for 20-30 minutes can decrease the severity of mucositis in patients receiving bolus doses of this compound.[5]
-
Palifermin (Keratinocyte Growth Factor-1): This may reduce the incidence, severity, and duration of oral mucositis in patients undergoing high-dose this compound-based chemotherapy.[3]
-
-
Supportive Care: Nutritional support is often necessary if oral intake is compromised, and in severe cases, temporary discontinuation of this compound may be required.[3][5]
Q3: What are the key molecular pathways involved in the pathogenesis of this compound-induced mucositis?
A3: The pathogenesis of this compound-induced mucositis is complex and involves several signaling pathways. Key pathways implicated include:
-
NF-κB (Nuclear Factor-kappa B) Signaling: this compound treatment can lead to the activation and nuclear translocation of NF-κB, which in turn increases the expression of pro-inflammatory target genes such as TNF-α, iNOS, and COX-2.
-
JAK/STAT3 (Janus kinase/Signal Transducer and Activator of Transcription 3) Signaling: This pathway is involved in inflammatory responses and can be activated by cytokines, contributing to the inflammatory cascade in mucositis.
-
Oxidative Stress Pathways: this compound can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis in the mucosal epithelium.
Troubleshooting Guides for Experimental Studies
Animal Model and Induction of Mucositis
Q: My animal model is not developing consistent or severe mucositis after this compound administration. What could be the issue?
A: Several factors can contribute to variability in mucositis induction. Consider the following troubleshooting steps:
-
This compound Dosage and Administration:
-
Inconsistent Dosing: Ensure accurate calculation of the this compound dose based on the animal's body weight. Inconsistent administration can lead to variable mucositis severity.
-
Route of Administration: The route of administration (e.g., intraperitoneal, subcutaneous) can affect drug bioavailability and, consequently, the severity of mucositis. Ensure the chosen route is consistent with established protocols.
-
Animal Strain and Sex: Different strains of mice or rats may have varying sensitivities to this compound. Additionally, some studies suggest that female sex can be a risk factor for more severe mucositis. Ensure you are using a consistent strain and sex for your experimental groups.
-
-
Animal Health and Husbandry:
-
Underlying Health Issues: Ensure animals are healthy and free from other infections or stressors, as this can impact their response to this compound.
-
Diet and Hydration: Dehydration and poor nutritional status can exacerbate mucositis.[4] Ensure animals have ad libitum access to food and water.
-
-
Timing of Assessment:
-
Peak Severity: The severity of mucositis follows a time course, typically peaking a few days after this compound administration. Ensure you are assessing the animals at the appropriate time point to observe maximal effects.
-
Histological Analysis
Q: I am having difficulty interpreting the histological changes in the mucosal tissue. What are the key features to look for and how can I score them?
A: Histological assessment is crucial for quantifying the extent of mucosal damage. Here are some key features and a scoring guide:
-
Key Histological Features:
-
Epithelial Atrophy and Ulceration: Look for a reduction in the thickness of the epithelial layer and the presence of ulcers.
-
Inflammatory Infiltrate: Assess the presence and density of inflammatory cells (e.g., neutrophils, lymphocytes) in the lamina propria.
-
Vascular Dilatation and Congestion: Observe for dilated and congested blood vessels in the submucosa.
-
Crypt and Villi Architecture (for intestinal mucositis): Examine for blunting or loss of villi and damage to the crypts.
-
-
Troubleshooting Staining:
-
Poor Staining Quality: Ensure proper fixation, embedding, and sectioning of the tissue. Use fresh staining reagents and follow the protocol carefully.
-
Artifacts: Be aware of artifacts that can be introduced during tissue processing, which might be misinterpreted as pathological changes.
-
Molecular Analysis (qPCR and Western Blot)
Q: My qPCR results for inflammatory cytokines show high variability or no significant changes. What should I check?
A: Inconsistent qPCR results can be frustrating. Here are some troubleshooting tips:
-
RNA Quality:
-
Degradation: Ensure the RNA is of high quality and not degraded. Use a method to assess RNA integrity (e.g., Bioanalyzer).
-
Contamination: Check for genomic DNA contamination, which can lead to false-positive results. Perform a DNase treatment step.
-
-
Primer and Probe Design:
-
Specificity: Ensure your primers are specific for the target gene and do not form primer-dimers. Validate primers using a melt curve analysis.
-
Efficiency: The amplification efficiency of your primers should be between 90-110%.
-
-
Experimental Technique:
-
Pipetting Accuracy: Inaccurate pipetting can introduce significant variability. Use calibrated pipettes and be meticulous in your technique.
-
Reverse Transcription Efficiency: The efficiency of the reverse transcription step can vary. Ensure you are using a consistent amount of high-quality RNA for cDNA synthesis.
-
Reference Genes: Use multiple stable reference genes for normalization to account for variations in RNA input and reverse transcription efficiency.
-
Q: I am not able to detect phosphorylated STAT3 (p-STAT3) consistently in my Western blots. What could be the problem?
A: Detecting phosphorylated proteins can be challenging due to their transient nature and low abundance.
-
Sample Preparation:
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to prevent dephosphorylation of your target protein.
-
Rapid Processing: Process your samples quickly and keep them on ice to minimize enzymatic activity.
-
-
Antibody and Blocking:
-
Antibody Quality: Use a high-quality, validated antibody specific for the phosphorylated form of STAT3.
-
Blocking Agent: Avoid using milk as a blocking agent, as it contains phosphoproteins that can lead to high background. Use bovine serum albumin (BSA) instead.[6]
-
-
Western Blotting Technique:
-
Transfer Efficiency: Ensure efficient transfer of proteins from the gel to the membrane.
-
Loading Control: Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading across lanes. Also, probe for total STAT3 to confirm that the lack of a p-STAT3 signal is not due to the absence of the protein itself.
-
Quantitative Data Summary
| Scoring System | Grade 0 | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Reference |
| World Health Organization (WHO) Oral Toxicity Scale | No signs/symptoms | Soreness, erythema | Erythema, ulcers, can eat solids | Ulcers, requires liquid diet | Oral alimentation not possible | [5] |
| National Cancer Institute (NCI) Common Terminology Criteria for Adverse Events (CTCAE) for Stomatitis | - | Painless ulcers, erythema, mild soreness | Painful erythema, edema, or ulcers, but can eat | Painful erythema, edema, or ulcers, cannot eat | Requires parenteral or enteral support | [5] |
| Oral Mucositis Assessment Scale (OMAS) | - | Ulceration <1 cm², no to mild erythema | Ulceration 1-3 cm², moderate erythema | Ulceration >3 cm², severe erythema | - |
Experimental Protocols
Induction of this compound-Induced Mucositis in a Rodent Model
This protocol describes the induction of oral and intestinal mucositis in rats using this compound.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound (injectable solution)
-
Sterile saline solution (0.9% NaCl)
-
Syringes and needles for injection
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
On day 0, administer a single intraperitoneal (i.p.) injection of this compound (20 mg/kg body weight).
-
Administer a second i.p. injection of this compound (10 mg/kg body weight) on day 2.
-
Monitor animals daily for clinical signs of mucositis, including weight loss, diarrhea, and changes in oral mucosa.
-
Euthanize animals at predetermined time points (e.g., day 4 or 5 for peak mucositis) for tissue collection and analysis.
Histological Assessment of Mucosal Damage
Materials:
-
10% neutral buffered formalin
-
Ethanol (graded series: 70%, 95%, 100%)
-
Xylene
-
Paraffin wax
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Collect tissue samples (e.g., tongue, cheek pouch, jejunum) and fix them in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin blocks at 5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount the stained slides with a coverslip.
-
Examine the slides under a light microscope and score for mucosal damage based on a validated scoring system.
Quantitative Real-Time PCR (qPCR) for Inflammatory Cytokines
Materials:
-
TRIzol reagent or other RNA extraction kit
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
qPCR instrument
-
Primers for target genes (e.g., TNF-α, IL-1β, IL-6) and reference genes (e.g., GAPDH, β-actin)
Procedure:
-
Homogenize mucosal tissue samples in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix, cDNA template, and specific primers for your target and reference genes.
-
A typical thermal cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Perform a melt curve analysis to verify the specificity of the PCR product.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
Western Blot Analysis for Signaling Proteins
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Homogenize mucosal tissue samples in RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways in this compound-induced mucositis.
Caption: Experimental workflow for testing therapeutic agents.
References
Validation & Comparative
A Comparative Analysis of Methotrexate and Other DMARDs in the Management of Psoriatic Arthritis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of methotrexate (MTX) with other disease-modifying antirheumatic drugs (DMARDs) for the treatment of psoriatic arthritis (PsA). The information presented is based on data from key clinical trials and is intended to support research and drug development efforts in this therapeutic area.
Executive Summary
This compound, a conventional synthetic DMARD (csDMARD), has long been a foundational treatment for psoriatic arthritis, particularly for its peripheral arthritis manifestations. Recent guidelines from the European Alliance of Associations for Rheumatology (EULAR) and the Group for Research and Assessment of Psoriasis and Psoriatic Arthritis (GRAPPA) continue to recommend MTX as a first-line therapy. However, the advent of biologic DMARDs (bDMARDs) and targeted synthetic DMARDs (tsDMARDs) has significantly expanded the treatment landscape. This guide presents a data-driven comparison of this compound's efficacy against these newer agents, focusing on key clinical endpoints such as the American College of Rheumatology (ACR) response criteria and the Psoriasis Area and Severity Index (PASI).
Comparative Efficacy of this compound
The following tables summarize the efficacy of this compound in head-to-head clinical trials against other prominent DMARDs.
Table 1: this compound vs. Biologic DMARDs (bDMARDs)
| Clinical Trial | Treatment Arms | Primary Endpoint | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate | PASI75 Response Rate |
| SEAM | This compound | ACR20 at Week 24 | 50.7%[1] | 30%[2] | Not Reported | 66.3% (clear/almost clear)[2] |
| Etanercept | 60.9%[1] | 44%[2] | Not Reported | Not Reported | ||
| Etanercept + MTX | 65.0%[1] | Not Reported | Not Reported | Not Reported | ||
| RESPOND | This compound | ACR20 at Week 16 | 66.7%[3] | Not Reported | Not Reported | 54.3%[3] |
| Infliximab + MTX | 86.3%[3] | Not Reported | Not Reported | 97.1%[3] | ||
| CONTROL | MTX Dose Escalation | MDA at Week 16 | Not Reported | Not Reported | Not Reported | Not Reported |
| Adalimumab + MTX | See MDA | See MDA | See MDA | See MDA |
Note: The CONTROL trial's primary endpoint was Minimal Disease Activity (MDA), with 13.1% of patients in the MTX escalation group achieving MDA compared to 41.5% in the adalimumab add-on group[4].
Table 2: this compound vs. Targeted Synthetic and Conventional Synthetic DMARDs (tsDMARDs & csDMARDs)
| Clinical Trial | Treatment Arms | Primary Endpoint | cDAPSA Major Response | ACR20 Response Rate | PASI Response |
| APREMEPsA | This compound | Major cDAPSA response at Wk 24 | 37.5%[5] | 56.25%[6] | Significant improvement from baseline[6] |
| Apremilast | 20%[5] | 46.67%[6] | Significant improvement from baseline[6] |
Note: In the APREMEPsA trial, while there was no statistically significant difference in the primary endpoint, numerical trends favored this compound. Both treatments showed significant improvement in PASI scores from baseline[5][6].
Experimental Protocols of Key Clinical Trials
Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for the key studies cited.
SEAM Trial (Etanercept and this compound in Psoriatic Arthritis)
-
Study Design: A 48-week, multicenter, randomized, double-blind, controlled study.
-
Patient Population: 851 adult, biologic-naïve patients with active PsA and no prior MTX use for PsA. Key inclusion criteria included a diagnosis of PsA by CASPAR criteria and the presence of at least 3 tender and 3 swollen joints[7][8].
-
Treatment Arms:
-
Etanercept 50 mg weekly + oral this compound 20 mg weekly
-
Etanercept 50 mg weekly + oral placebo weekly
-
Oral this compound 20 mg weekly + placebo injection weekly[1]
-
-
Primary Endpoint: ACR20 response at week 24[1].
-
Key Secondary Endpoint: Minimal Disease Activity (MDA) response at week 24[1].
RESPOND Trial
-
Study Design: An open-label, randomized controlled trial.
-
Patient Population: 115 this compound-naïve patients aged 18 years or older with active PsA not receiving other disease-modifying therapies[3].
-
Treatment Arms:
-
Infliximab (5 mg/kg) at weeks 0, 2, 6, and 14 plus this compound (15 mg/week)
-
This compound (15 mg/week) alone[3]
-
-
Primary Endpoint: ACR20 response at week 16[3].
-
Secondary Endpoints: PASI, Disease Activity Score in 28 joints (DAS28), and assessments of dactylitis and enthesitis[3].
CONTROL Trial
-
Study Design: A phase 4, randomized, open-label, two-part study.
-
Patient Population: 245 biologic-naïve patients with active PsA despite treatment with this compound 15 mg weekly for at least 4 weeks[4].
-
Treatment Arms (Part 1):
-
Adalimumab 40 mg every other week added to this compound 15 mg weekly
-
This compound dose escalation to a maximum of 20-25 mg/week[4]
-
-
Primary Endpoint (Part 1): Achievement of Minimal Disease Activity (MDA) at week 16[4].
APREMEPsA Trial
-
Study Design: A single-blind, parallel-group, randomized controlled trial conducted at a single center[9].
-
Patient Population: 31 adult PsA patients fulfilling CASPAR criteria, who had not taken this compound or apremilast in the prior 3 months and had never received bDMARDs or JAK inhibitors. Patients had active articular disease (≥1 swollen joint or ≥1 tender entheseal point)[9].
-
Treatment Arms:
-
This compound: started at 15 mg weekly with dose increments up to 25 mg per week based on disease activity.
-
Apremilast: started at 10 mg once daily, increasing to a target dose of 30 mg twice daily[10].
-
-
Primary Endpoint: Rate of major clinical Disease Activity Index for Psoriatic Arthritis (cDAPSA) response at week 24[10].
-
Secondary Endpoints: ACR20 response, change in PASI score, Maastricht Ankylosing Spondylitis Enthesitis Score (MASES), Leeds Dactylitis Index (LDI), and Health Assessment Questionnaire-Disability Index (HAQ-DI)[10].
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of different DMARDs are crucial to understanding their therapeutic effects and potential for combination therapies.
This compound Mechanism of Action
This compound's anti-inflammatory effects in PsA are multifaceted. It inhibits dihydrofolate reductase, leading to a reduction in the synthesis of purines and pyrimidines, which are essential for immune cell proliferation. Additionally, it promotes the release of adenosine, an endogenous anti-inflammatory mediator, and can modulate cytokine production and T-cell activation[11][12][13].
Biologic and Targeted Synthetic DMARD Signaling Pathways
bDMARDs and tsDMARDs target specific components of the inflammatory cascade implicated in PsA.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for a randomized controlled trial in psoriatic arthritis.
References
- 1. Efficacy and safety of IL-23 inhibitors in the treatment of psoriatic arthritis: a meta-analysis based on randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of IL‐23 and the use of IL‐23 inhibitors in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinexprheumatol.org [clinexprheumatol.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. emjreviews.com [emjreviews.com]
- 7. Inhibition of interleukin-17, interleukin-23 and the TH17 cell pathway in the treatment of psoriatic arthritis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enbrelpro.com [enbrelpro.com]
- 9. Comparison between this compound and apremilast in Psoriatic Arthritis-a single blind randomized controlled trial (APREMEPsA study) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. adamopouloslab.com [adamopouloslab.com]
- 11. This compound and its mechanisms of action in inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. This compound in Psoriasis and Psoriatic Arthritis | The Journal of Rheumatology [jrheum.org]
Head-to-Head Clinical Trials: Methotrexate vs. Leflunomide in Rheumatoid Arthritis
A comprehensive comparison of two pivotal disease-modifying antirheumatic drugs (DMARDs), methotrexate and leflunomide, reveals distinct yet comparable efficacy and safety profiles in the management of rheumatoid arthritis (RA). This guide synthesizes findings from key head-to-head clinical trials to provide researchers, scientists, and drug development professionals with a detailed, data-driven analysis of these two therapeutic agents. While both medications are effective for the long-term treatment of RA, nuances in their clinical benefits and potential toxicities are critical considerations in therapeutic selection.[1][2][3]
Efficacy Data Summary
Multiple head-to-head clinical trials have demonstrated the efficacy of both this compound and leflunomide in improving the signs and symptoms of RA.[1][2] this compound has, in some studies, shown a statistically significant advantage in certain clinical endpoints, particularly within the first year of treatment.[2][3]
One large, multicenter, double-blind trial involving 999 patients with active RA found that after one year, the improvements in tender joint count, swollen joint count, physician and patient global assessments, and erythrocyte sedimentation rate were significantly greater with this compound compared to leflunomide.[2] However, after two years of treatment, the differences between the two drugs in terms of tender joint count and patient global assessment were no longer statistically significant.[2] In this same study, radiographic assessment of disease progression was similar between the two drugs after the first year, but after two years, disease progression was significantly less with this compound.[2]
Another double-blind randomized clinical trial with 240 patients also concluded that the improvement in primary clinical efficacy endpoints was significantly greater in the this compound-treated group after one year.[3][4]
The following tables summarize the quantitative efficacy data from a pivotal head-to-head clinical trial.
Table 1: Mean Change from Baseline in Efficacy Parameters at 1 Year
| Efficacy Parameter | Leflunomide (n=501) | This compound (n=498) |
| Tender Joint Count | -8.3 | -9.7 |
| Swollen Joint Count | -6.8 | -9.0 |
| Physician Global Assessment | -0.9 | -1.2 |
| Patient Global Assessment | -0.9 | -1.2 |
| Erythrocyte Sedimentation Rate (mm/h) | -14.4 | -28.2 |
Data from a multicenter, double-blind clinical trial.[2]
Table 2: American College of Rheumatology (ACR) 20 Response Rate
A meta-analysis of clinical trials showed a trend favoring this compound for achieving an ACR20 response, which indicates a 20% improvement in tender and swollen joint counts and at least three of five other criteria. The odds ratio for achieving ACR20 was 0.88 (95% confidence interval [CI] 0.74, 1.06), suggesting a non-significant trend in favor of this compound.[5]
Safety and Tolerability
The safety profiles of this compound and leflunomide show some overlap, with both drugs associated with gastrointestinal side effects, alopecia, rash, headache, and elevated liver enzymes.[1][2] However, the incidence and reasons for withdrawal from treatment can differ.
In a two-year study, withdrawals due to elevated plasma liver enzymes were more frequent in the this compound group (21 subjects) compared to the leflunomide group (8 subjects).[1][2] Conversely, gastrointestinal complaints were more common with this compound.[5] Notably, two drug-related deaths from pulmonary causes were reported with this compound, while none were reported with leflunomide in the same study.[1][2]
Table 3: Common Adverse Events and Withdrawals
| Adverse Event/Reason for Withdrawal | Leflunomide | This compound |
| Most Common Adverse Events | Diarrhea, nausea, alopecia, rash, headache, elevated liver enzymes | Diarrhea, nausea, alopecia, rash, headache, elevated liver enzymes |
| Withdrawals due to Elevated Liver Enzymes (2 years) | 8 subjects | 21 subjects |
| Drug-Related Deaths (Pulmonary Causes) (2 years) | 0 | 2 |
Data compiled from a long-term clinical trial.[1][2]
Experimental Protocols
The following is a representative experimental protocol synthesized from the methodologies of several key head-to-head clinical trials comparing this compound and leflunomide.
Study Design: A multicenter, randomized, double-blind, parallel-group clinical trial.[1]
Patient Population:
-
Inclusion Criteria: Patients aged 18 years or older with a diagnosis of active rheumatoid arthritis according to the American College of Rheumatology (ACR) criteria for at least 6 months. Active disease was defined by criteria such as a minimum number of swollen and tender joints (e.g., at least six of each), and elevated inflammatory markers (e.g., C-reactive protein >2.0 mg/dl or erythrocyte sedimentation rate >28 mm/h).[1]
-
Exclusion Criteria: Previous treatment with leflunomide or this compound, significant comorbidities, or abnormal baseline laboratory values. Stable doses of non-steroidal anti-inflammatory drugs (NSAIDs) and low-dose corticosteroids (≤10 mg/day of prednisolone or equivalent) were permitted.[1]
Randomization and Blinding: Patients were randomly assigned to receive either leflunomide or this compound. Both patients and investigators were blinded to the treatment allocation.
Treatment Regimen:
-
Leflunomide Group: Received a loading dose of 100 mg daily for the first three days, followed by a maintenance dose of 20 mg daily.[2]
-
This compound Group: Received an initial dose of 7.5-10 mg weekly, which could be titrated up to 15-20 mg weekly based on efficacy and tolerability.[2] Folic acid supplementation was often provided to the this compound group to mitigate side effects.
Assessments:
-
Efficacy: The primary efficacy endpoints typically included the ACR20 response rate, and changes from baseline in tender and swollen joint counts, patient and physician global assessments of disease activity, pain, and disability (measured by the Health Assessment Questionnaire - HAQ).[3]
-
Safety: Assessed through the monitoring of adverse events, physical examinations, and regular laboratory tests (hematology, liver function tests, and serum creatinine).
Statistical Analysis: The primary analysis was typically an intent-to-treat (ITT) analysis of all randomized patients who received at least one dose of the study medication.
Mechanisms of Action and Signaling Pathways
This compound and leflunomide exert their therapeutic effects through distinct molecular mechanisms, primarily targeting lymphocyte proliferation, a key driver of RA pathogenesis.
Leflunomide: The active metabolite of leflunomide, A77 1726, inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[6] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis in rapidly proliferating cells like activated lymphocytes.[6] By depleting the pyrimidine pool, leflunomide induces a G1 phase cell cycle arrest, thereby inhibiting the proliferation of autoimmune T-cells and the production of autoantibodies by B-cells.[7]
This compound: The primary mechanism of action of low-dose this compound in RA is thought to be the inhibition of dihydrofolate reductase (DHFR), an enzyme involved in folate metabolism. This inhibition leads to a reduction in the synthesis of purines and pyrimidines, which are necessary for DNA and RNA synthesis, thus suppressing lymphocyte proliferation. Additionally, this compound leads to an increase in extracellular adenosine, which has potent anti-inflammatory effects.[8]
Caption: Mechanisms of action for this compound and Leflunomide in RA.
References
- 1. This compound and its mechanisms of action in inflammatory arthritis | Semantic Scholar [semanticscholar.org]
- 2. Mechanism of action for leflunomide in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mechanism in treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. search.library.albany.edu [search.library.albany.edu]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Methotrexate and Sulfasalazine in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methotrexate and sulfasalazine for the treatment of inflammatory bowel disease (IBD), encompassing their mechanisms of action, clinical efficacy, and the experimental frameworks used to evaluate them.
Introduction
Inflammatory Bowel Disease (IBD), primarily comprising Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. This compound, an immunomodulator, and sulfasalazine, an aminosalicylate, are two established therapeutic options for managing IBD. This guide offers a detailed comparative analysis of these drugs, presenting clinical trial data, outlining experimental protocols, and visualizing their molecular pathways to inform research and drug development.
Mechanisms of Action
The therapeutic effects of this compound and sulfasalazine in IBD stem from distinct molecular interactions that modulate the inflammatory cascade.
This compound: As a folic acid antagonist, this compound's primary mechanism involves the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines. This action curtails the proliferation of rapidly dividing cells, including activated lymphocytes that drive the inflammatory process in IBD.[1][2][3] Additionally, this compound leads to an accumulation of adenosine, a potent anti-inflammatory molecule that suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8, while promoting the release of anti-inflammatory IL-10.[1][2]
Sulfasalazine: This drug is a prodrug that is cleaved by gut bacteria in the colon into its two active metabolites: 5-aminosalicylic acid (5-ASA) and sulfapyridine.[4][5] The 5-ASA component exerts a localized anti-inflammatory effect in the colon by inhibiting the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of inflammatory prostaglandins and leukotrienes.[4][5] Recent studies also suggest that sulfasalazine's efficacy may be linked to its ability to modulate the gut microbiome, specifically by enhancing the production of the anti-inflammatory short-chain fatty acid butyrate by bacteria such as Faecalibacterium prausnitzii.[6] The sulfapyridine moiety is absorbed systemically and is thought to have immunomodulatory effects, though it is also associated with many of the drug's side effects.[4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and sulfasalazine.
Caption: this compound's anti-inflammatory mechanism of action.
Caption: Sulfasalazine's metabolism and anti-inflammatory pathways in the gut.
Clinical Efficacy: A Comparative Overview
The clinical utility of this compound and sulfasalazine has been evaluated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: this compound in Crohn's Disease
| Trial/Study | Patient Population | Treatment Arm | Control Arm | Outcome | Result |
| Induction of Remission | |||||
| Feagan et al. (1995)[7][8][9] | Steroid-dependent active Crohn's disease | This compound 25 mg/week IM | Placebo | Clinical remission at 16 weeks | 39.4% vs. 19.1% (p=0.025)[7][8][9] |
| Maintenance of Remission | |||||
| Feagan et al. (2000)[10][11] | Crohn's disease in remission | This compound 15 mg/week IM | Placebo | Remission at 40 weeks | 65% vs. 39% (p=0.04)[10][11] |
Table 2: Sulfasalazine in Ulcerative Colitis
| Trial/Study | Patient Population | Treatment Arm | Control Arm | Outcome | Result |
| Induction of Remission | |||||
| van Hees et al. (1980)[12] | Active ulcerative colitis and Crohn's disease | Sulfasalazine 3 g/day | Sulfapyridine 1.5 g/day | Remission rate | 64% vs. 14%[12] |
| Maintenance of Remission | |||||
| Azad Khan et al.[13] | Ulcerative colitis in remission | Sulfasalazine 2 g/day | Placebo | Relapse rate over 6 months | Significantly lower with sulfasalazine[14] |
| Dissanayake & Truelove (1973)[14] | Ulcerative colitis in remission | Sulfasalazine | Placebo | Relapse rate | ~4 times lower with sulfasalazine[14] |
Experimental Protocols
The following sections detail the methodologies employed in key clinical trials to assess the efficacy of this compound and sulfasalazine.
North American Crohn's Disease Study Group: this compound for Induction of Remission[7]
-
Study Design: A double-blind, placebo-controlled, multicenter trial.
-
Patient Population: 141 patients with chronically active Crohn's disease who were steroid-dependent.
-
Intervention: Patients were randomized to receive either intramuscular this compound (25 mg once weekly) or placebo for 16 weeks. Concomitant prednisone was administered and tapered.
-
Primary Outcome Measure: Clinical remission at 16 weeks, defined as a Crohn's Disease Activity Index (CDAI) score of ≤150 and discontinuation of prednisone.
-
Data Collection: CDAI scores were calculated at baseline and throughout the study. Adverse events were systematically recorded.
Caption: Workflow for a this compound induction of remission trial.
Assessment of Mucosal Healing in IBD Trials
Mucosal healing is a critical endpoint in IBD clinical trials, indicating a deeper level of remission.
-
Methodology: Endoscopy is the gold standard for assessing mucosal healing.[2][15] In ulcerative colitis, the Mayo Endoscopic Subscore is commonly used, while in Crohn's disease, the Crohn's Disease Endoscopic Index of Severity (CDEIS) or the Simplified Endoscopic Score for Crohn's Disease (SES-CD) are employed.[5][15]
-
Procedure:
-
A baseline endoscopy is performed to determine the initial severity of mucosal inflammation.
-
Patients receive the investigational drug or placebo for a specified duration.
-
A follow-up endoscopy is conducted to assess changes in the mucosal lining.
-
-
Outcome Measures: Definitions of mucosal healing vary but often include the absence of ulcerations or a significant reduction in the endoscopic score.[5][16] Histological assessment of biopsy samples can provide further evidence of reduced inflammation at the cellular level.[16]
Conclusion
Both this compound and sulfasalazine are effective therapies for IBD, albeit with different mechanisms of action and clinical applications. This compound is a potent immunomodulator primarily used for inducing and maintaining remission in Crohn's disease, particularly in steroid-dependent patients.[7][10] Sulfasalazine, acting more locally in the colon, is a mainstay for the treatment of mild to moderate ulcerative colitis.[12][14] The choice between these agents depends on the specific type and severity of IBD, as well as patient-specific factors. Future research should focus on direct comparative effectiveness studies and the identification of biomarkers to predict treatment response, paving the way for more personalized medicine in IBD.
References
- 1. This compound for maintenance of remission in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of mucosal healing in inflammatory bowel disease: review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A meta-analysis of the efficacy of sulfasalazine in comparison with 5-aminosalicylates in the induction of improvement and maintenance of remission in patients with ulcerative colitis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Review article: maintenance of remission in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for induction of remission in refractory Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound for the treatment of Crohn's disease. The North American Crohn's Study Group Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound showed efficacy both in Crohn’s disease and ulcerative colitis, predictors of surgery were identified in patients initially treated with this compound monotherapy [frontiersin.org]
- 9. This compound showed efficacy both in Crohn’s disease and ulcerative colitis, predictors of surgery were identified in patients initially treated with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparison of this compound with placebo for the maintenance of remission in Crohn's disease. North American Crohn's Study Group Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for Crohn's Disease: New Kid on the Block [medscape.com]
- 12. Therapeutic efficacy of sulfasalazine and its metabolites in patients with ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimum dose of sulphasalazine for maintenance treatment in ulcerative colitis. | Gut [gut.bmj.com]
- 14. A controlled therapeutic trial of long-term maintenance treatment of ulcerative colitis with sulphazalazine (Salazopyrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of mucosal healing in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining mucosal healing in randomized controlled trials of inflammatory bowel disease: A systematic review and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
The Economic Tipping Point: A Comparative Analysis of Methotrexate and Biologic Agents in Autoimmune Disease Therapy
For researchers, scientists, and drug development professionals, the therapeutic landscape for autoimmune diseases like rheumatoid arthritis (RA) is characterized by a pivotal choice: the established efficacy and low cost of methotrexate versus the targeted mechanisms and higher price tags of biologic agents. This guide provides an objective comparison of their cost-effectiveness, supported by experimental data, to inform research and development decisions.
This analysis delves into the clinical efficacy and economic implications of these two cornerstone treatment modalities. While biologic agents often demonstrate a more rapid and profound clinical response in some patient populations, this compound remains a critical first-line therapy due to its significant cost advantages. The decision to advance to biologic therapy is a complex one, weighing enhanced efficacy against a substantial increase in economic burden.
Performance Data: A Head-to-Head Comparison
The clinical efficacy of this compound and various biologic agents has been rigorously evaluated in numerous clinical trials. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70), indicating a 20%, 50%, and 70% improvement in RA symptoms, respectively, are standard measures of treatment success. The following tables summarize key efficacy and cost-effectiveness data from pivotal studies.
| Table 1: Clinical Efficacy of this compound vs. Biologic Agents in RA | ||||
| Treatment | Trial | Patient Population | ACR20 (%) | ACR50 (%) |
| This compound Monotherapy | ARMADA[1] | MTX-naïve, active RA | 15 | 8 |
| Adalimumab + this compound | ARMADA[1] | MTX-naïve, active RA | 67 | 55 |
| This compound Monotherapy | RESPOND[2] | MTX-naïve, active PsA | 66.7 | - |
| Infliximab + this compound | RESPOND[2] | MTX-naïve, active PsA | 86.3 | - |
| This compound Monotherapy | TEMPO[3] | Inadequate response to other DMARDs | - | - |
| Etanercept Monotherapy | TEMPO[3] | Inadequate response to other DMARDs | - | - |
| Etanercept + this compound | TEMPO[3] | Inadequate response to other DMARDs | Significantly higher than monotherapies | Significantly higher than monotherapies |
| "Triple Therapy" (MTX + Sulfasalazine + Hydroxychloroquine) | RACAT[4] | Active RA despite MTX | Non-inferior to Etanercept + MTX | Non-inferior to Etanercept + MTX |
| Etanercept + this compound | RACAT[4] | Active RA despite MTX | Non-inferior to Triple Therapy | Non-inferior to Triple Therapy |
| Table 2: Cost-Effectiveness Comparison | ||
| Metric | This compound | Biologic Agents |
| Average Annual Cost (USD) | ~$1,000 (for "triple therapy") | ~$20,000 - $50,000+[5] |
| Mean Total Healthcare Cost (per patient over 24 weeks, JPY) | 75,860 ( ~$715 USD)[6] | 1,044,066 ( ~$9,835 USD)[6] |
| Incremental Cost-Effectiveness Ratio (ICER) per QALY Gained | Generally considered highly cost-effective | Often exceeds conventional willingness-to-pay thresholds |
| Average 5-year per-patient costs (USD) | Oral MTX: $47,464; Subcutaneous MTX: $59,058 | Added to oral MTX: $212,595; Added to subcutaneous MTX: $175,391 |
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of this compound and biologic agents stem from their different molecular targets. Below are graphical representations of their primary signaling pathways.
Experimental Protocols
The data presented in this guide are derived from rigorous, well-designed clinical trials. Below are summaries of the methodologies for key studies cited.
ARMADA (Anti-TNF Research Study Program of the Monoclonal Antibody Adalimumab in Patients with Rheumatoid Arthritis) [1]
-
Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Patient Population: Patients with active rheumatoid arthritis who had an inadequate response to this compound.
-
Intervention: Patients received adalimumab at various doses or placebo, in addition to their stable this compound regimen.
-
Primary Endpoint: Achievement of ACR20 response at 24 weeks.
RESPOND (Randomized Etanercept Study of Psoriatic Arthritis and/or Spondylitis) [2]
-
Design: A randomized, open-label study.
-
Patient Population: this compound-naïve patients with active psoriatic arthritis.
-
Intervention: Patients were randomized to receive either infliximab plus this compound or this compound alone.
-
Primary Endpoint: ACR20 response at week 16.
TEMPO (Trial of Etanercept and this compound with Radiographic Patient Outcomes) [3]
-
Design: A double-blind, randomized trial.
-
Patient Population: Patients with rheumatoid arthritis who had an inadequate response to a different disease-modifying antirheumatic drug (DMARD).
-
Intervention: Patients were treated with etanercept, this compound, or a combination of both.
-
Primary Endpoint: Clinical response as measured by ACR criteria and radiographic changes.
RACAT (Rheumatoid Arthritis Comparison of Active Therapies) [4][7]
-
Design: A 48-week, double-blind, non-inferiority trial.
-
Patient Population: Patients with active rheumatoid arthritis despite this compound therapy.
-
Intervention: Patients were randomized to either "triple therapy" (this compound, sulfasalazine, and hydroxychloroquine) or etanercept plus this compound. Patients who did not show significant improvement at 24 weeks were switched to the other treatment arm in a blinded fashion.
-
Primary Endpoint: Change in the Disease Activity Score (DAS28) from baseline to 48 weeks.
Experimental Workflow: A Typical Clinical Trial Design
The following diagram illustrates a generalized workflow for a clinical trial comparing this compound with a biologic agent.
Conclusion
The decision between this compound and biologic agents is a multifaceted one, balancing clinical efficacy with economic realities. While biologics offer a significant therapeutic advantage for many patients, particularly those who have an inadequate response to this compound, their high cost remains a substantial barrier. Conversely, this compound, especially as part of a "triple therapy" regimen, presents a highly cost-effective initial treatment strategy. For drug development professionals, understanding this cost-effectiveness landscape is crucial for positioning new therapies and for designing clinical trials that demonstrate not only clinical superiority but also economic value. Future research should continue to focus on identifying patient populations most likely to benefit from earlier intervention with biologic agents and on developing more cost-effective biologic therapies.
References
- 1. Pharmacoeconomic analysis of biologics and this compound for rheumatoid arthritis from the standpoint of the number needed to treat concept under the Japanese health insurance system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jmcp.org [jmcp.org]
- 4. Cost-minimisation analysis of subcutaneous this compound versus biologic therapy for the treatment of patients with rheumatoid arthritis who have had an insufficient response or intolerance to oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cost-effectiveness of Triple Therapy vs. Biologic Treatment Sequence as First-line Therapy for Rheumatoid Arthritis Patients after this compound Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triple Therapy Versus Biologic Therapy for Active Rheumatoid Arthritis: A Cost-Effectiveness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparing Healthcare Costs Associated with Oral and Subcutaneous this compound or Biologic Therapy for Rheumatoid Arthritis in the United States [ahdbonline.com]
Methotrexate in Autoimmune Disease: A Meta-Analytic Comparison of Efficacy
A comprehensive guide for researchers and drug development professionals on the efficacy of methotrexate across various autoimmune disorders. This report synthesizes data from multiple meta-analyses, presenting quantitative comparisons, detailed experimental protocols, and visualizations of its molecular mechanisms.
This compound (MTX), originally developed as an anti-folate chemotherapy agent, is now a cornerstone therapy for a range of autoimmune and inflammatory diseases, including rheumatoid arthritis (RA), psoriasis (PsO), psoriatic arthritis (PsA), and Crohn's disease (CD).[1] Its widespread use is attributed to a balance of efficacy, cost-effectiveness, and decades of clinical experience. This guide provides a comparative meta-analysis of its performance, supported by experimental data and methodological insights to inform further research and development.
Mechanism of Action: Beyond Antifolate Activity
While its anticancer effects are primarily due to the inhibition of dihydrofolate reductase (DHFR), the anti-inflammatory and immunomodulatory effects of low-dose weekly this compound are attributed to multiple, complex pathways.[1][2] A key mechanism involves the promotion of adenosine release. MTX leads to the intracellular accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), which in turn inhibits adenosine deaminase, leading to increased extracellular adenosine.[2][3] Adenosine, a potent anti-inflammatory molecule, binds to receptors on immune cells, suppressing the production of pro-inflammatory cytokines.[2][4] Additionally, emerging evidence suggests that MTX may exert its effects through the inhibition of the JAK/STAT signaling pathway, which is central to the inflammatory process.[1][3]
Caption: Key anti-inflammatory pathway of this compound via adenosine signaling.
Comparative Efficacy Across Autoimmune Diseases
The efficacy of this compound varies depending on the disease, dosage, and route of administration. The following tables summarize key findings from meta-analyses of randomized controlled trials (RCTs).
Rheumatoid Arthritis (RA)
This compound is the established first-line conventional synthetic disease-modifying antirheumatic drug (csDMARD) for RA.[5] Meta-analyses confirm its superiority over placebo and its essential role as an anchor drug in combination therapies.[5][6][7]
| Efficacy Metric | This compound Monotherapy | Placebo | Key Findings |
| ACR50 Response | Statistically superior to placebo.[7] | - | Combination with biologics yields ACR50 probabilities of 56-67% vs. 41% for MTX alone.[7] |
| DAS28-ESR ≤ 2.6 | Significantly more patients achieve this state of low disease activity compared to control groups.[6][8] | - | MTX treatment effectively controls RA without significant damage to blood, liver, or kidney function.[6] |
| Tender Joint Count | Reduction of ~5.18 joints compared to placebo.[5] | - | Favorable compared to other csDMARDs like sulfasalazine and chloroquine.[5] |
| Mortality Risk | Significantly reduced overall mortality (HR=0.59).[9] | - | Reduced mortality from RA-associated cardiovascular disease and interstitial lung disease.[9] |
Psoriasis (PsO) and Psoriatic Arthritis (PsA)
In dermatology and rheumatology, this compound is a primary systemic agent for moderate-to-severe psoriasis and psoriatic arthritis, though evidence for its use in PsA has historically been less robust.
| Disease | Efficacy Metric | This compound Response Rate | Placebo Response Rate | Relative Risk / Key Findings |
| Psoriasis | PASI75 (12-16 weeks) | 45.2% (95% CI: 34.1-60.0).[10][11] | 4.4% (95% CI: 3.5-5.6).[10] | RR: 10.2 (95% CI: 7.1-14.7).[10][11] |
| Psoriatic Arthritis | PsARC Response (6 months) | 37.6% (41/109 patients).[12] | 21.4% (24/112 patients).[12] | RR: 1.76 (95% CI: 1.14-2.70). Based on low-quality evidence for doses ≤15 mg/week.[12] |
| Psoriatic Arthritis | ACR20 (24 weeks) | 50.7% | - | In a head-to-head trial, etanercept was superior (60.9%), but the MTX response was deemed respectable.[13] |
A network meta-analysis in PsA found that adding this compound to biologic therapy did not significantly improve ACR efficacy outcomes compared to biologic monotherapy.[14]
Inflammatory Bowel Disease (IBD)
The role of this compound in IBD is more defined for Crohn's disease than for ulcerative colitis (UC).
| Disease | Indication | This compound Efficacy | Placebo/Comparator | Key Findings |
| Crohn's Disease | Maintenance of Remission | Superior to placebo.[15] RR: 1.50 (95% CI: 1.08-2.07).[15] | Placebo | Parenteral MTX (doses >15mg/week) is effective for maintaining remission.[15][16] Oral administration has not proven effective.[15] |
| Crohn's Disease | Induction of Remission | Not superior to placebo.[15] RR: 1.44 (95% CI: 0.71-2.94).[15] | Placebo | More potent options are available for disease flares.[15] |
| Ulcerative Colitis | Induction or Maintenance | Not considered an effective therapeutic option.[15] | - | One study showed monotherapy was effective in 35.5% of UC patients, but this is not supported by meta-analyses.[17] |
Experimental Protocols and Methodologies
The data presented are derived from meta-analyses of randomized controlled trials. The methodologies of these underlying studies are critical for interpreting the results.
Typical RCT Design for this compound
A common framework for an RCT evaluating this compound in an autoimmune disease would follow these steps:
-
Patient Selection: Patients are screened based on established diagnostic criteria for the specific disease (e.g., ACR criteria for RA). Key inclusion criteria often involve a certain level of disease activity (e.g., a minimum DAS28 score in RA).
-
Randomization: Participants are randomly assigned in a double-blind fashion to receive either this compound or a matched placebo. Allocation is typically 1:1.[18]
-
Treatment Protocol:
-
Initial Dose: Treatment often starts with a low oral dose (e.g., 7.5 mg/week).[18]
-
Dose Escalation: The dosage is progressively increased over several weeks (e.g., to a target of 15-25 mg/week) to maximize efficacy while monitoring for adverse events.[18][19]
-
Folic Acid: Co-administration of folic acid is standard practice to mitigate side effects.[19]
-
-
Primary Endpoint Assessment: The primary outcome is measured at a predefined time point, typically between 12 and 24 weeks. This could be the proportion of patients achieving PASI75 in psoriasis or an ACR20 response in RA.[10][18]
-
Data Analysis: The primary analysis is often an intention-to-treat (ITT) analysis, where all randomized patients are included, regardless of whether they completed the study.[18]
Meta-Analysis Workflow
The summary data in this guide are the product of a systematic review and meta-analysis process, which aggregates data from multiple individual RCTs.
Caption: Standardized workflow for a systematic review and meta-analysis.
Conclusion
Meta-analytic evidence robustly supports the efficacy of this compound as a foundational therapy in rheumatoid arthritis and psoriasis.[6][20] Its role in Crohn's disease is specific to maintaining remission with parenteral administration, while its efficacy in psoriatic arthritis is demonstrable but appears less pronounced than modern biologics.[12][13][15] For ulcerative colitis, this compound is not recommended based on current evidence.[15] Understanding the nuances of its efficacy across different diseases, optimal dosing strategies, and its molecular mechanisms of action is crucial for its continued effective use and for the development of future immunomodulatory therapies.
References
- 1. How does this compound work? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. portlandpress.com [portlandpress.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ajmc.com [ajmc.com]
- 6. Systematic review and meta-analysis on the efficacy of this compound in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety and Efficacy of this compound in Psoriasis: A Meta-Analysis of Published Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound for psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surprise! MTX proves effective in psoriatic arthritis | MDedge [mdedge.com]
- 14. Evaluating the efficacy of biologics with and without this compound in the treatment of psoriatic arthritis: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of this compound in the management of inflammatory bowel disease: A systematic review and meta-analysis of randomized, controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound showed efficacy both in Crohn’s disease and ulcerative colitis, predictors of surgery were identified in patients initially treated with this compound monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A randomized placebo-controlled trial of this compound in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Safety and Efficacy of this compound in Psoriasis: A Meta-Analysis of Published Trials | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Methotrexate
Essential protocols for the safe handling, management, and disposal of Methotrexate are critical for protecting laboratory personnel. This guide provides immediate, actionable steps for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure working environment.
This compound, a potent chemotherapeutic agent and immunosuppressant, requires stringent handling protocols to prevent occupational exposure. Adherence to established safety procedures is paramount, from initial preparation to final disposal. This document outlines the necessary personal protective equipment (PPE), detailed operational plans, and emergency procedures to ensure the well-being of all personnel.
Personal Protective Equipment (PPE)
The primary defense against this compound exposure is the consistent and correct use of appropriate PPE. The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Recommended Personal Protective Equipment |
| Preparation and Handling | Double gloving with chemotherapy-rated gloves (e.g., nitrile, neoprene), disposable gown, safety glasses with side shields or goggles, and a NIOSH-approved respirator. |
| Administration | Chemotherapy-rated gloves, disposable gown, and safety glasses. |
| Spill Cleanup | Double gloving with chemotherapy-rated gloves, disposable gown, shoe covers, safety goggles, and a NIOSH-approved respirator with a particulate filter. |
| Waste Disposal | Chemotherapy-rated gloves and a disposable gown. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following workflow diagram illustrates the key stages, from preparation to disposal, emphasizing safety at each step.
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation and Collection:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a puncture-resistant, leak-proof sharps container clearly labeled as "Cytotoxic Waste."
-
Solid Waste: Gowns, gloves, and other disposable materials contaminated with this compound should be placed in a designated, leak-proof, and clearly labeled "Cytotoxic Waste" bag or container.
-
Liquid Waste: Unused or residual this compound solutions should be collected in a sealed, leak-proof container labeled as "Liquid Cytotoxic Waste."
Disposal Procedure:
All cytotoxic waste must be disposed of in accordance with institutional and local regulations. This typically involves incineration at a licensed hazardous waste facility.
Spill Management Plan
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and decontaminate the area.
Immediate Actions:
-
Alert Others: Immediately alert personnel in the vicinity of the spill.
-
Evacuate the Area: If the spill is large or involves an aerosol risk, evacuate the immediate area.
-
Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
Spill Cleanup Procedure:
| Step | Action |
| 1. Containment | Cover the spill with absorbent pads from a chemotherapy spill kit to prevent it from spreading. |
| 2. Absorption | For liquid spills, use absorbent material to soak up the liquid. For solid spills, gently cover the powder to avoid generating dust. |
| 3. Decontamination | Clean the spill area with a detergent solution, followed by a disinfectant. Work from the outer edge of the spill towards the center. |
| 4. Rinsing | Rinse the area with water. |
| 5. Waste Disposal | Place all contaminated materials, including absorbent pads, wipes, and PPE, into a cytotoxic waste container. |
Quantitative Data on Protective Measures
While specific breakthrough times for gloves can vary by manufacturer and specific product, the following table provides a summary of glove material permeability to this compound based on available research.
| Glove Material | Permeability to this compound |
| Latex | More permeable than PVC gloves.[1][2] |
| Polyvinyl Chloride (PVC) | Less permeable to this compound than latex gloves.[1][2] |
| Nitrile | Minimal permeation observed in some studies.[3] |
| Chlorinated Polyethylene | Shows good protective performance against most cytotoxic drugs.[3] |
Currently, there is no universally established occupational exposure limit (OEL) for this compound.[4] However, some organizations have established their own internal limits. For example, Pfizer has an OEL of 2 µg/m³ as an 8-hour time-weighted average (TWA).[5][6]
Respirator selection should be based on a risk assessment of the specific procedures being performed. The following table provides general guidance.
| Respirator Type | Protection Level | Typical Application |
| N95/FFP2 | Filters at least 95% (N95) or 94% (FFP2) of airborne particles.[7] | Handling of non-volatile this compound solutions where the risk of aerosolization is low. |
| N100/P100/FFP3 | Filters at least 99.97% (N100/P100) or 99% (FFP3) of airborne particles.[7] | Handling of powdered this compound or procedures with a high risk of aerosolization. |
| Powered Air-Purifying Respirator (PAPR) | Provides a higher level of protection than disposable respirators and can be more comfortable for long-duration tasks. | Recommended for high-risk procedures or for individuals who cannot achieve a good fit with a tight-fitting respirator. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Permeability of latex and polyvinyl chloride gloves to fluorouracil and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of permeabilities of eight different types of cytotoxic drugs to five gloves with different materials by LC-MS/MS methods to reduce occupational exposure of medical personnel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med-fom-spph-oshcw.sites.olt.ubc.ca [med-fom-spph-oshcw.sites.olt.ubc.ca]
- 5. medline.com [medline.com]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
